molecular formula C11H10N4 B067555 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Cat. No.: B067555
M. Wt: 198.22 g/mol
InChI Key: MQSSFHXQKUSFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline is a potent and selective ligand for α2-adrenoceptors, a class of G-protein coupled receptors that play a critical role in mediating the actions of catecholamines like norepinephrine and epinephrine. This quinoxaline derivative acts as an α2-adrenoceptor agonist, mimicking the effects of endogenous neurotransmitters to inhibit adenylyl cyclase activity, reduce calcium influx, and potentiate potassium conductance. This mechanism underpins its primary research value in investigating the physiological and pathophysiological roles of α2-adrenoceptors in the central and peripheral nervous systems. Researchers utilize this compound extensively in in vitro and ex vivo studies to explore its effects on neurotransmitter release, sympathetic nervous system outflow, and cardiovascular function, including the modulation of blood pressure and heart rate. Furthermore, its application extends to behavioral neuroscience for studying sedation, analgesia, and anxiolysis. This high-purity compound serves as an essential pharmacological tool for receptor binding assays, functional characterization of receptor subtypes (α2A, α2B, α2C), and signal transduction pathway analysis, providing crucial insights for drug discovery and basic scientific research.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSSFHXQKUSFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development.[1][2] This technical guide focuses on the physical and chemical properties of a specific derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. Due to the limited availability of direct experimental data for this exact molecule, this guide synthesizes information from closely related analogs and foundational principles of physical organic chemistry to provide a comprehensive profile. We will delve into the structural features, expected physicochemical parameters, and characteristic spectroscopic signatures of this compound. Furthermore, this guide will present detailed, field-proven methodologies for the experimental determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the scientific integrity of these protocols.

Introduction: The Significance of the Quinoxaline-Imidazoline Scaffold

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to possess a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The incorporation of a 4,5-dihydro-1H-imidazole (imidazoline) moiety at the 2-position of the quinoxaline ring introduces a basic, nucleophilic center, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The imidazoline ring is a common feature in many biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets. Understanding the fundamental physical and chemical properties of this compound is therefore paramount for its potential development as a drug candidate.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Structure

The chemical structure of this compound is presented below. It consists of a planar quinoxaline ring system linked to a non-planar dihydroimidazole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyExpected Value/RangeMethod of Estimation/Reference
IUPAC Name This compoundNomenclature rules
Molecular Formula C₁₁H₁₀N₄Elemental composition
Molecular Weight 198.23 g/mol Calculation from atomic weights
Appearance White to off-white or pale yellow crystalline solidAnalogy with similar quinoxaline derivatives
Melting Point > 200 °C (with potential decomposition)Analogy with related heterocyclic compounds
Boiling Point > 400 °C (predicted, likely to decompose)General trend for similar aromatic heterocycles
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water; insoluble in non-polar solvents (e.g., hexane).Based on the polar nature of the molecule and presence of H-bond donors/acceptors.
pKa ~6-8 (for the imidazoline ring)Analogy with pKa of similar 2-substituted imidazolines.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-deficient quinoxaline ring and the nucleophilic imidazoline moiety.

Basicity and Protonation

The imidazoline ring contains two nitrogen atoms, with the sp²-hybridized imine nitrogen being the most basic center. Protonation is expected to occur readily at this position, forming a resonance-stabilized imidazolinium cation. This basicity is a key determinant of the compound's solubility in acidic aqueous solutions and its potential interactions with acidic residues in biological macromolecules.

Reactivity of the Quinoxaline Ring

The quinoxaline ring system is generally electron-deficient due to the presence of the two nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. However, the electron-donating nature of the imidazoline substituent may modulate this reactivity.

Stability and Storage

Quinoxaline derivatives are generally stable under standard laboratory conditions.[1] However, prolonged exposure to strong acids or bases, high temperatures, and intense light should be avoided to prevent potential degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and dry place.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Based on data from the closely related compound 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine[3], the following spectroscopic characteristics are anticipated for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

  • Quinoxaline Protons: The aromatic protons on the quinoxaline ring will appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific substitution and the electronic environment.

  • Imidazoline Protons: The methylene (CH₂) protons of the imidazoline ring are expected to appear as a multiplet or two distinct multiplets in the range of δ 3.0 to 4.0 ppm.[3]

  • NH Protons: The NH protons of the imidazoline ring will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number and types of carbon atoms present.

  • Quinoxaline Carbons: The aromatic carbons of the quinoxaline ring will resonate in the region of δ 120 to 150 ppm.

  • Imidazoline Carbons: The methylene (CH₂) carbons of the imidazoline ring are expected to appear in the range of δ 40 to 55 ppm.[3] The quaternary carbon of the C=N bond will be significantly downfield, likely above δ 160 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present.

  • N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the imidazoline ring.[3]

  • C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ for the C=N stretching of the imidazoline and quinoxaline rings.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₀N₄), the expected monoisotopic mass is 198.0905 g/mol . The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 198 or 199, respectively.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are detailed, self-validating protocols for the experimental determination of the key physical and chemical properties of this compound.

Synthesis and Purification

A plausible synthetic route involves the condensation of quinoxaline-2-carbonitrile with ethylenediamine.

cluster_0 Synthesis Workflow Start Quinoxaline-2-carbonitrile + Ethylenediamine Reaction Reflux in suitable solvent (e.g., ethanol or toluene) with a catalytic amount of acid or base Start->Reaction Workup Solvent removal, extraction, and washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoxaline-2-carbonitrile (1 equivalent) in an appropriate solvent (e.g., absolute ethanol).

  • Addition of Reagent: Add ethylenediamine (1.1 equivalents) to the solution. A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) or a base can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound.

Protocol:

  • Sample Preparation: Place a small amount of the dried, purified compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus.

  • Observation: Record the temperature at which the substance starts to melt and the temperature at which it is completely molten.

Solubility Assessment

Rationale: Understanding the solubility profile is essential for formulation development and for designing biological assays.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Measurement: Add a small, known amount of the compound (e.g., 1 mg) to a known volume of each solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect for dissolution. If the compound dissolves, add more solute until saturation is reached to quantify the solubility.

pKa Determination by Potentiometric Titration

Rationale: The pKa value is critical for predicting the ionization state of the molecule at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

cluster_1 pKa Determination Workflow Start Prepare a solution of the compound in a suitable solvent (e.g., water/methanol mixture) Titration Titrate with a standardized solution of HCl while monitoring the pH with a calibrated pH meter Start->Titration Data Record pH values as a function of the volume of titrant added Titration->Data Analysis Plot the titration curve (pH vs. volume) and determine the pKa from the midpoint of the buffer region Data->Analysis

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution of the compound of known concentration in a co-solvent system (e.g., 50% aqueous methanol) to ensure solubility.

  • Titration: Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its expected physical and chemical properties, drawing upon data from closely related structures and established chemical principles. The detailed experimental protocols offer a robust framework for researchers to validate these properties and further explore the potential of this interesting molecule. The synthesis of this compound and the experimental verification of its properties will be a valuable contribution to the field of medicinal chemistry.

References

  • Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Retrieved from [Link]

  • Cunico, W., et al. (2007). 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Johns Hopkins University. (2023, January 1). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Retrieved from [Link]

  • Głowacka, I. E., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. National Center for Biotechnology Information. Retrieved from [Link]

  • mtieat. (2023, January 5). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • ResearchGate. (2000, November). 7-Chloro-4,5-dihydro-8-(1,2,4-triazol-4-yl)- 4-oxo-1,2,4-triazolo[1,5- a ]quinoxaline-2- carboxylates as Novel Highly Selective AMPA Receptor Antagonists | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinoxalin-6-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (2021, December 9). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Retrieved from [Link]

  • ResearchGate. (2015, December). (PDF) 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-methyl-3-phenyl-1,3-dihydro-2H-imidazo[4,5-b]quinoxaline-2-thione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 18). [4][5][6]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, December 17). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry. In the absence of a complete, published dataset for this specific molecule, this document synthesizes established analytical principles and data from closely related analogs to present a robust, predictive guide. We will detail a logical workflow encompassing synthesis and multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind experimental choices and the interpretation of predicted data are emphasized to provide a field-proven, self-validating methodology for researchers working with novel quinoxaline derivatives.

Introduction and Rationale

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] The introduction of a 2-imidazoline substituent is a common strategy to modulate the physicochemical properties and biological activity of a core scaffold, often enhancing receptor binding or improving pharmacokinetic profiles. The precise structural confirmation of such derivatives is a critical, non-negotiable step in the drug discovery and development pipeline.

This guide establishes an authoritative, multi-faceted approach to confirm the molecular structure of this compound. Our narrative follows the logical progression from synthesis to definitive structural analysis, providing the "why" behind each methodological choice.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the title compound can be achieved via a condensation reaction, a well-established method for forming imidazoline rings from nitriles.

dot

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis
  • To a solution of quinoxaline-2-carbonitrile (1.0 eq.) in toluene, add ethylenediamine (1.2 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate can be filtered, washed with cold toluene, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality: The acid catalyst protonates the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack by one of the amino groups of ethylenediamine. The subsequent intramolecular cyclization and elimination of ammonia yield the desired 2-imidazoline ring. Toluene is chosen as the solvent to allow for azeotropic removal of water, driving the reaction to completion.

Spectroscopic and Structural Analysis Workflow

A multi-technique approach is essential for unambiguous structure elucidation. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

dot

Elucidation_Workflow Start Synthesized Compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Start->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups Start->IR NMR NMR Spectroscopy (1H, 13C, 2D) Map C-H Framework & Connectivity Start->NMR Final Confirmed Structure MS->Final IR->Final XRay Single-Crystal X-ray Diffraction Determine 3D Structure & Absolute Confirmation NMR->XRay Requires suitable crystals NMR->Final XRay->Final Definitive Proof

Caption: General workflow for the spectroscopic characterization of quinoxaline compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] For the title compound, we predict specific signals for both the quinoxaline and the dihydroimidazole moieties.

dot

Molecule_Structure mol

Caption: Structure of this compound with atom numbering for NMR.

¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy will confirm the presence and connectivity of all hydrogen atoms. The aromatic protons of the quinoxaline ring are expected to appear in the downfield region (δ 7.5-9.5 ppm) due to the ring current effect.[1][2] The methylene protons of the dihydroimidazole ring will appear as a singlet, and the NH proton will likely be a broad signal.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.80 s 1H H-3 The proton at C-3 is deshielded by the adjacent nitrogen and the imidazole ring.
~8.10 m 2H H-5, H-8 Protons on the benzo ring, showing characteristic aromatic coupling.
~7.85 m 2H H-6, H-7 Protons on the benzo ring, showing characteristic aromatic coupling.
~7.50 br s 1H NH The NH proton is exchangeable and often appears as a broad singlet.

| ~3.80 | s | 4H | H-4', H-5' | The four methylene protons of the dihydroimidazole ring are chemically equivalent, resulting in a singlet. |

¹³C NMR Spectroscopy

Rationale: ¹³C NMR will identify all unique carbon environments within the molecule. The carbon atoms of the quinoxaline ring will be in the aromatic region, while the C-2 carbon, being part of an amidine-like system, will be significantly downfield.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~162.0 C-2' Amidine-like carbon, highly deshielded.
~150.0 C-2 Quinoxaline carbon attached to the substituent.
~142.5 C-8a Quinoxaline bridgehead carbon.
~141.0 C-4a Quinoxaline bridgehead carbon.
~138.0 C-3 Deshielded by adjacent nitrogen.
~131.0 C-6 Aromatic carbon.
~130.0 C-7 Aromatic carbon.
~129.5 C-5 Aromatic carbon.
~129.0 C-8 Aromatic carbon.

| ~45.0 | C-4', C-5' | Methylene carbons of the dihydroimidazole ring. |

Experimental Protocol: NMR Spectroscopy

  • Prepare a solution of the compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) to unambiguously assign all signals.[3]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and elemental composition of the compound, which is a fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural clues.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₁H₁₀N₄

  • Molecular Weight: 198.23 g/mol

  • HRMS (ESI+): Calculated for [M+H]⁺ (C₁₁H₁₁N₄⁺): 199.0978. Found: 199.09xx.

  • Key Fragmentation Pathways: The fragmentation of quinoxaline derivatives often involves the loss of small neutral molecules like HCN.[4] For the title compound, a primary fragmentation would likely be the cleavage of the dihydroimidazole ring.

m/zProposed Fragment
199[M+H]⁺
171[M+H - C₂H₄]⁺ (Loss of ethylene from the imidazoline ring)
130[Quinoxaline]⁺

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the full scan mass spectrum in positive ion mode.

  • Perform tandem MS (MS/MS) on the parent ion ([M+H]⁺) to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups. For the title compound, we expect to see characteristic absorptions for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching.

Predicted IR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-3100 N-H Stretch Amine (dihydroimidazole)
~3100-3000 C-H Stretch Aromatic
~1620 C=N Stretch Imidazoline and Quinoxaline

| ~1580-1450 | C=C Stretch | Aromatic Ring |

Experimental Protocol: IR Spectroscopy

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Single-Crystal X-ray Diffraction

Rationale: While the combination of NMR, MS, and IR can provide a highly confident structure assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[5] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Parameters and Structural Features: Based on the closely related structure of 2-(4,5-dihydro-1,3-oxazol-2-yl)quinoline, we can predict several features.[5]

  • Crystal System: Likely to be monoclinic or orthorhombic.

  • Planarity: The quinoxaline ring system will be essentially planar. The dihydroimidazole ring will likely adopt an envelope or twisted conformation. The dihedral angle between the two ring systems will be a key structural parameter.

  • Intermolecular Interactions: Hydrogen bonding involving the N-H of the imidazoline ring and one of the quinoxaline nitrogen atoms is highly probable, leading to the formation of supramolecular chains or dimers in the crystal lattice.

Experimental Protocol: X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXTL).

Conclusion

The structural elucidation of a novel compound like this compound requires a synergistic application of multiple analytical techniques. This guide outlines a robust, predictive workflow based on established chemical principles and data from analogous structures. By following this methodology—from logical synthesis to comprehensive spectroscopic analysis and, ultimately, X-ray crystallography—researchers can confidently and unambiguously determine the structure of this and related heterocyclic compounds, ensuring the scientific integrity of their work in the field of drug discovery and development.

References

  • Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4785. [Link]

  • Reddy, T. S., et al. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2(4), 423-430. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. [Link]

  • Jiménez, J. A., et al. (1997). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 35(4), 278-284. [Link]

  • Singh, P., et al. (2012). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 51B(10), 1431-1436. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4991. [Link]

  • Nayak, S. K., et al. (2014). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 6(5), 890-894. [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Dr. Puspendra Classes. [Link]

  • Valdés-Martínez, J., et al. (2008). 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o154. [Link]

  • Labarbera, D. V., & Skibo, E. B. (2005). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Bioorganic & Medicinal Chemistry, 13(2), 387-395. [Link]

  • Klásek, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16091. [Link]

  • Chen, J., et al. (2020). Synthesis of benzo[6]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 18(30), 5872-5876. [Link]

  • Kumar, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3186. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Database. [Link]

  • IJRAR. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. [Link]

  • Reddy, K. S. K., et al. (2014). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. RSC Advances, 4(68), 36203-36211. [Link]

  • Sharma, P., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of ChemTech Research, 3(4), 1769-1774. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 27(12), 3929. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Alshorifi, F. T., et al. (2022). FTIR analysis of the quinoxaline compound. ResearchGate. [Link]

  • NIST. (n.d.). Quinoxaline. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

  • Kia, R., et al. (2009). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o301. [Link]

  • ResearchGate. (n.d.). Two-step synthesis of imidazo[1,2-a]quinoxalines in metal-free condition. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. [Link]

  • Oravec, M., et al. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 23(11), 2928. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(8), 1047. [Link]

  • NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Dudeja, N., et al. (2018). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. IUCrData, 3(10), x181468. [Link]

Sources

An In-Depth Technical Guide to 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. We will delve into its chemical identity, explore the fundamental principles and common methodologies for its synthesis, and discuss its potential as a pharmacologically active agent. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into the broader class of quinoxaline derivatives and a framework for the future investigation of this specific molecule.

Chemical Identity and Properties

CAS Number: 187753-87-3

IUPAC Name: this compound

The core structure of this molecule features a quinoxaline ring system fused to a dihydroimidazole moiety. The quinoxaline scaffold, a combination of a benzene and a pyrazine ring, is a well-established pharmacophore known for its diverse biological activities. The addition of the dihydroimidazole ring introduces unique stereochemical and electronic properties that can significantly influence its interaction with biological targets.

Table 1: Physicochemical Properties of the Quinoxaline Core

PropertyValueSource
Molecular FormulaC₈H₆N₂
Molar Mass130.15 g/mol
Melting Point29–30 °C
pKa0.56
SolubilitySoluble in water

Synthesis of the Quinoxaline Scaffold: A Generalized Approach

To synthesize the target molecule, a plausible synthetic strategy would involve the reaction of an appropriately substituted ortho-phenylenediamine with a precursor containing the dihydroimidazole moiety and a 1,2-dicarbonyl equivalent.

Generalized Experimental Protocol for Quinoxaline Synthesis:

  • Reaction Setup: To a solution of an ortho-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Numerous modern variations of this method exist, employing different catalysts and reaction conditions to improve yields and facilitate purification.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine Derivative condensation Condensation Reaction o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline Quinoxaline Derivative condensation->quinoxaline

Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

Potential Pharmacological Activity and Mechanism of Action

The quinoxaline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The specific pharmacological profile of this compound has not been extensively characterized in publicly accessible literature. However, based on the known activities of related compounds, we can hypothesize potential mechanisms of action.

Potential Biological Targets:

  • Kinases: Many quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which play crucial roles in cell signaling and proliferation.[2]

  • DNA and Associated Enzymes: The planar aromatic structure of the quinoxaline ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription. Some derivatives also inhibit enzymes involved in DNA metabolism, such as topoisomerases.

  • Receptors: Depending on the substitution pattern, quinoxaline derivatives can interact with a variety of cellular receptors.

The dihydroimidazole portion of the molecule is also a known pharmacophore, often found in compounds targeting adrenergic and imidazoline receptors. Therefore, this compound may exhibit a unique pharmacological profile arising from the combination of these two bioactive moieties.

Potential_Mechanisms cluster_targets Potential Biological Targets cluster_outcomes Potential Cellular Effects Molecule This compound Kinases Protein Kinases Molecule->Kinases Inhibition DNA DNA Intercalation Molecule->DNA Enzymes Topoisomerases, etc. Molecule->Enzymes Inhibition Receptors Adrenergic/Imidazoline Receptors Molecule->Receptors Binding Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Apoptosis Apoptosis Kinases->Apoptosis CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest DNA->Apoptosis Enzymes->CellCycleArrest AntiInflammatory Anti-inflammatory Effects Receptors->AntiInflammatory

Caption: Hypothesized mechanisms of action for this compound.

Future Directions and Conclusion

The compound this compound represents an intriguing yet underexplored area of medicinal chemistry. While the broader quinoxaline class has been extensively studied, this specific derivative warrants further investigation to elucidate its unique pharmacological properties.

Future research should focus on:

  • Developing and optimizing a specific synthesis protocol for this compound.

  • Conducting in vitro and in vivo studies to determine its biological activity against a panel of relevant targets.

  • Elucidating the specific mechanism of action through which it exerts its effects.

  • Performing structure-activity relationship (SAR) studies to identify key structural features responsible for its activity and to guide the design of more potent and selective analogs.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The rich pharmacology of the quinoxaline and dihydroimidazole scaffolds suggests that this compound could be a valuable lead for the development of novel therapeutic agents.

References

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7570. [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Hu, Z.-Y., et al. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 61(12), 1335-1339.
  • Sagar, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579.
  • Bahekar, R. H., et al. (2007). Synthesis and antidiabetic activity of 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl) quinoxalines and quinoxalin-2-yl isothioureas. Archiv der Pharmazie, 340(7), 359-366.
  • Gawad, N. M. A., et al. (2010). Synthesis of some new pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(5), 1976-1981.
  • He, W., et al. (2003). Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 2: the synthesis and biological activities of RPR127963 an orally bioavailable inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(18), 3097-3100.
  • Vicente, E., et al. (2008). Synthesis and structure-activity relationship of 3-phenylquinoxaline 1,4-di-N-oxide derivatives as antimalarial agents. European Journal of Medicinal Chemistry, 43(9), 1903-1910.

Sources

Spectroscopic Characterization of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4] The unique structural arrangement of the quinoxaline and dihydroimidazole rings imparts specific physicochemical properties that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid quinoxaline ring system fused to a more flexible dihydroimidazole ring. This combination of aromatic and saturated moieties gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoxaline ring and the aliphatic protons of the dihydroimidazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3'~8.9s-
H-5, H-8~8.1m-
H-6, H-7~7.8m-
N-H (imidazole)~7.0 (broad)s-
C-4', C-5' (CH₂)~4.0s-

Predicted in CDCl₃ at 400 MHz. Chemical shifts of quinoxaline protons are influenced by the substitution pattern.[5]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (C=N)~165
C-4a, C-8a~142
C-2~145
C-3~143
C-5, C-8~130
C-6, C-7~129
C-4', C-5' (CH₂)~45

Predicted in CDCl₃ at 100 MHz. Aromatic carbon signals can be complex and may require 2D NMR techniques for definitive assignment.[6][7]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
  • The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is a good alternative for compounds with limited solubility in chloroform.

2. Instrument Setup and Data Acquisition:

  • The following protocol is based on a standard 400 MHz NMR spectrometer.
  • ¹H NMR:
  • Tune and shim the probe to the sample.
  • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
  • ¹³C NMR:
  • Switch the probe to the ¹³C channel and perform tuning and shimming.
  • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
  • 2D NMR (optional but recommended for full assignment):
  • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.
  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
  • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400-3200N-H stretch (dihydroimidazole)Medium, broad
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
~1620C=N stretch (imidazole and quinoxaline)Strong
1600-1450C=C stretch (aromatic)Medium-Strong
~1250C-N stretchMedium

These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).[8]

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.
  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected exact mass for C₁₁H₁₀N₄ is approximately 198.0905 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.[9][10]

  • Major Fragmentation Pathways: The fragmentation is likely to initiate from the dihydroimidazole ring due to its higher flexibility compared to the aromatic quinoxaline system.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

1. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
  • The concentration should be low, typically around 1 mg/mL.

2. Data Acquisition (Direct Infusion):

  • Introduce the sample solution into the ion source via direct infusion using a syringe pump.
  • Use standard EI conditions (70 eV electron energy).
  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway mol [C₁₁H₁₀N₄]⁺˙ m/z = 198 frag1 [C₉H₆N₃]⁺ m/z = 156 mol->frag1 - C₂H₄N frag2 [C₈H₅N₂]⁺ m/z = 129 frag1->frag2 - HCN

Caption: A plausible fragmentation pathway for this compound in EI-MS.

References

  • Crystal structure of 2-(4,5-dihydrooxazol-2-yl)quinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Novel quinoxaline derivatives: synthesis and structural studies. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). Heterocyclic Communications. Retrieved from [Link]

  • Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and Molecular Dynamics Simulation Study. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2022). Molecules. Retrieved from [Link]

  • ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. Retrieved from [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules. Retrieved from [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2020). Molecules. Retrieved from [Link]

  • ¹H and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2002). Molecules. Retrieved from [Link]

  • Search Results - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved from [Link]

  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... (n.d.). ResearchGate. Retrieved from [Link]

  • H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H and ¹³C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. (2005). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). Molbank. Retrieved from [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). Molbank. Retrieved from [Link]

  • Asymmetric Fluorinated 2,3-Bis(5-Arylthiophen-2-Yl)Quinoxalines: Synthesis and Photophysical Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-Fluorophenyl)quinoxaline. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of Quinoxaline Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Enzyme Inhibition

The quinoxaline motif, a bicyclic heteroaromatic compound formed from the fusion of a benzene and a pyrazine ring, represents what medicinal chemists refer to as a "privileged scaffold".[1] Its structural rigidity, synthetic tractability, and ability to form a multitude of interactions—including hydrogen bonds, pi-pi stacking, and hydrophobic interactions—make it a versatile framework for the design of potent and selective enzyme inhibitors.[1] Quinoxaline derivatives have emerged as a significant class of chemotherapeutic agents, demonstrating efficacy against a wide range of biological targets.[2] Their applications span from anticancer agents targeting protein kinases and topoisomerases to antiviral and antimicrobial therapies.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a practical, field-proven framework for determining the mechanism of action (MoA) of novel quinoxaline-based enzyme inhibitors. As a Senior Application Scientist, the emphasis here is not just on what to do, but why specific experimental choices are made, how to ensure data integrity, and how to synthesize findings from disparate techniques into a cohesive mechanistic narrative.

Chapter 1: Foundational Principles of Enzyme Inhibition Mechanisms

Before delving into experimental design, a firm grasp of the fundamental modes of reversible enzyme inhibition is critical. The type of inhibition dictates how a compound will behave in a biological system, particularly in response to varying substrate concentrations. Understanding these differences is the first step in designing decisive experiments.

There are three primary modes of reversible inhibition, each with a unique kinetic signature:

  • Competitive Inhibition: The inhibitor and the natural substrate compete for the same binding site—the enzyme's active site. The inhibitor's binding is mutually exclusive to the substrate's. Kinetically, this manifests as an increase in the apparent Michaelis constant (Kₘ), with no change in the maximum velocity (Vₘₐₓ). High concentrations of substrate can outcompete the inhibitor and restore the enzyme's maximal activity.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[3] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this case, Vₘₐₓ is decreased, but Kₘ remains unchanged. The inhibitor's effect cannot be overcome by increasing substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. This mode of inhibition is most effective at high substrate concentrations when more ES complex is present. Kinetically, both Vₘₐₓ and Kₘ are reduced.

These distinct kinetic profiles are the key to their experimental differentiation, as will be detailed in Chapter 3.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Free Enzyme (E) ES ES Complex E->ES + Substrate (S) EI EI Complex E->EI + Inhibitor (I) ES->E -> Product (P) E2 Free Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I ES2->E2 -> P ESI2 ESI Complex ES2->ESI2 + I EI2->ESI2 + S E3 Free Enzyme (E) ES3 ES Complex E3->ES3 + S ES3->E3 -> P ESI3 ESI Complex ES3->ESI3 + I

Caption: Fundamental modes of reversible enzyme inhibition.

Chapter 2: The Investigator's Toolkit: A Multi-pronged Approach to MoA Determination

No single experiment can definitively elucidate an inhibitor's mechanism of action. A robust MoA study integrates data from biochemical, biophysical, and computational methods. This "triangulation" of evidence provides the necessary confidence for advancing a compound in the drug discovery pipeline.

MoA_Workflow cluster_main Mechanism of Action (MoA) Determination Workflow Biochem Biochemical Assays (Enzyme Kinetics) - Determine IC₅₀ - Identify Inhibition Mode (e.g., competitive) MoA Integrated Mechanism of Action Biochem->MoA Biophys Biophysical Assays (e.g., ITC) - Confirm Direct Binding - Determine Kd, ΔH, ΔS Biophys->MoA Comp Computational Modeling (Molecular Docking) - Predict Binding Pose - Identify Key Interactions Comp->MoA

Caption: A workflow for integrating multiple techniques for MoA determination.

Biochemical Assays: The Foundation of Mechanistic Insight

Enzyme kinetics assays are the bedrock of MoA studies.[4] They measure the rate of an enzyme-catalyzed reaction and how that rate is affected by an inhibitor. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Key Experimental Choices & Rationale:

  • Substrate Concentration: To screen for competitive inhibitors, it is crucial to run the assay with a substrate concentration at or below its Kₘ value.[4] This ensures that the assay is sensitive to inhibitors that compete with the substrate. At high substrate concentrations, a competitive inhibitor's potency will be underestimated.

  • Initial Velocity: All kinetic measurements must be taken during the "initial velocity" phase of the reaction, where less than 10-15% of the substrate has been consumed.[4] This ensures that the reaction rate is linear and not limited by substrate depletion or product inhibition.

  • Controls are Non-Negotiable: A self-validating protocol requires meticulous controls. This includes a "no inhibitor" control to establish the maximal enzyme activity and a "no enzyme" or "fully inhibited" control to define the baseline signal.[5]

Biophysical Assays: Confirming Direct Interaction

While kinetic assays reveal how an inhibitor affects an enzyme's function, they do not directly prove physical binding. Biophysical techniques are essential for confirming a direct interaction and for characterizing its thermodynamics.

Isothermal Titration Calorimetry (ITC): The Gold Standard ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] By titrating the inhibitor into a solution containing the enzyme, one can directly determine the binding affinity (Kₐ, or its inverse, the dissociation constant Kₐ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[7] This thermodynamic signature provides deep insight into the forces driving the binding event. ITC has the distinct advantage of being a label-free, in-solution technique, requiring no modification of the reactants.[8]

Computational Modeling: Visualizing the Interaction

Computational methods, particularly molecular docking, provide a structural hypothesis for how a quinoxaline derivative binds to its target enzyme.[9] This is invaluable for rationalizing structure-activity relationships (SAR) and for guiding the design of more potent and selective analogs.

The Logic of Docking: The process involves computationally placing the inhibitor (ligand) into the binding site of the enzyme (receptor) in various orientations and conformations.[10] A scoring function then ranks these poses based on their predicted binding affinity.[10] A successful docking study can reveal:

  • The likely binding mode of the inhibitor.

  • Key amino acid residues involved in the interaction.

  • Specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the enzyme-inhibitor complex.

Chapter 3: Case Studies: Quinoxaline Inhibitors in Action

This chapter will apply the principles from the preceding sections to two major classes of enzymes targeted by quinoxaline derivatives: Protein Kinases and DNA Topoisomerases.

Case Study 1: Quinoxaline Derivatives as ATP-Competitive Kinase Inhibitors

Protein kinases are a major class of drug targets, and many quinoxaline derivatives have been developed as ATP-competitive inhibitors.[11] This means they bind to the kinase's active site, directly competing with the endogenous substrate, ATP.

A prime example is the inhibition of Apoptosis signal-regulating kinase 1 (ASK1), a key factor in inflammatory and fibrotic diseases.[12] Several quinoxaline-based compounds, such as GS-4997, have been developed as potent ASK1 inhibitors.[12]

Illustrative Data:

CompoundTargetIC₅₀ (nM)
GS-4997 ASK116
MSC2032964A ASK193
Compound 26e ASK130.17

Data sourced from a study on ASK1 inhibitors.[12]

Experimental Protocol: Determining the Mode of Kinase Inhibition

This protocol outlines the steps to determine if a quinoxaline derivative is an ATP-competitive inhibitor of a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the quinoxaline inhibitor in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the inhibitor in assay buffer. It is critical to keep the final DMSO concentration constant across all wells (typically ≤1%).

    • Prepare the kinase and its peptide substrate in assay buffer.

    • Prepare ATP at various concentrations (e.g., from 0.25 × Kₘ to 10 × Kₘ).

  • Assay Procedure (e.g., using a luminescence-based ATP detection kit):

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/peptide substrate mix to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes), ensuring it remains within the initial velocity phase.

    • Stop the reaction by adding 25 µL of an ATP detection reagent (which simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (or signal) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ at each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). For a competitive inhibitor, the lines will intersect on the y-axis, indicating no change in Vₘₐₓ but an increase in Kₘ with increasing inhibitor concentration.

Case Study 2: Quinoxalines as Topoisomerase II Inhibitors and DNA Intercalators

DNA topoisomerase II (Topo II) is a crucial enzyme that manages DNA topology during replication and transcription.[2] It is a validated target for anticancer drugs. Some quinoxaline derivatives function as dual Topo II inhibitors and DNA intercalators, meaning they both obstruct the enzyme's function and insert themselves between the base pairs of the DNA helix.[13][14]

Illustrative Data:

CompoundTopo II IC₅₀ (µM)DNA Binding IC₅₀ (µM)
Doxorubicin 0.9431.24
Compound 7e 0.8929.06
Compound 7c 0.9431.24

Data for novel triazoloquinoxaline derivatives.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay determines if a compound can inhibit the ability of Topo II to relax supercoiled DNA.[15]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

    • Prepare supercoiled plasmid DNA (e.g., pBR322) at a concentration of ~20 µg/mL.

    • Prepare the quinoxaline inhibitor at various concentrations in the assay buffer (maintaining a constant DMSO concentration).

    • Dilute human Topo II enzyme in the assay buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the inhibitor (or vehicle control).

    • Add the Topo II enzyme to initiate the reaction. The final reaction volume is typically 20 µL.[16]

    • Incubate the reaction at 37°C for 30 minutes.[16][17]

    • Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of proteinase K (20 mg/mL) and incubating for another 30 minutes at 37°C to digest the enzyme.[17]

    • Add 3 µL of 6x DNA loading dye to each reaction.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

    • Visualize the DNA bands under UV light.[15]

  • Data Interpretation:

    • The "no enzyme" control will show only the fast-migrating supercoiled DNA band.

    • The "enzyme + vehicle" control will show a slower-migrating relaxed DNA band.

    • Effective inhibitors will show a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion and Future Perspectives

The quinoxaline scaffold remains a highly fruitful starting point for the development of novel enzyme inhibitors. A rigorous and multi-faceted approach to determining their mechanism of action is not an academic exercise; it is a critical component of successful drug discovery. By integrating robust biochemical kinetics, direct biophysical binding confirmation, and insightful computational modeling, researchers can build a comprehensive and compelling case for their lead compounds. This detailed mechanistic understanding is essential for optimizing potency, improving selectivity, and ultimately, translating a promising molecule from the bench to the clinic.

References

  • Saeed, A., Abbas, N., & Flörke, U. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. Revisita CENIC Ciencias Químicas, 45. [Link]

  • Gaspard, F., & Waksman, G. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Methods in Molecular Biology, 2119, 137-155. [Link]

  • Fernandez-Recio, J., & Sancho, J. (2020). Docking-based identification of small-molecule binding sites at protein–protein interfaces. Current Opinion in Structural Biology, 65, 1-8. [Link]

  • Abdel-Aziem, A., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(49), 34581-34601. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339463. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2021). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic Chemistry, 114, 105123. [Link]

  • van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]

  • Abdel-Aziem, A., et al. (2024). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity, e202400325. [Link]

  • LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition. [Link]

  • Ghorab, M. M., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 118-129. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Pommier, Y., et al. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 82(1), e43. [Link]

  • LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. [Link]

  • Al-Shakankery, M. N., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(11), 5899. [Link]

  • Le, A. T. (2015). How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have?. ResearchGate. [Link]

  • Al-Khafaji, K., et al. (2022). The Discovery of Small Allosteric and Active Site Inhibitors of the SARS-CoV-2 Main Protease via Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 23(20), 12185. [Link]

  • Ghorab, M. M., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science Publishers. [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

  • PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. [Link]

  • Ulu, A., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14211-14215. [Link]

  • Sultan, S., et al. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. In Docking Studies - An Overview. IntechOpen. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

  • Shahin, R., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2772. [Link]

Sources

The Ascendant Role of 2-Substituted Quinoxalines: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoxaline Core - A Privileged Scaffold in Modern Chemistry

The quinoxaline motif, a heterocyclic system comprising a benzene ring fused to a pyrazine ring, represents a cornerstone in the architecture of functional organic molecules.[1][2][3][4] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, imparts a unique electronic character that has been exploited across a remarkable spectrum of scientific disciplines. Among the various substituted quinoxalines, those functionalized at the 2-position have garnered significant attention, serving as pivotal intermediates and core structures in medicinal chemistry, materials science, and catalysis.[5][6][7] This technical guide offers a comprehensive exploration of the synthesis and applications of 2-substituted quinoxalines, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of this versatile molecular scaffold.

I. Strategic Synthesis of 2-Substituted Quinoxalines: A Methodological Overview

The synthetic approaches to 2-substituted quinoxalines are diverse, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of method is often dictated by the desired substitution pattern, substrate availability, and the need for regioselectivity.

Classical Condensation Strategies: The Foundation of Quinoxaline Synthesis

The most traditional and widely employed method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] This robust reaction typically proceeds under acidic or thermal conditions and offers a straightforward route to a variety of substituted quinoxalines. For the synthesis of 2-substituted quinoxalines, unsymmetrical 1,2-dicarbonyl compounds are utilized.

However, a significant drawback of using unsymmetrical dicarbonyls is the potential for the formation of regioisomers. To circumvent this, modern variations of this classical approach have been developed, employing milder reaction conditions and catalysts to enhance regioselectivity.[7][10][11]

Modern Synthetic Methodologies: Expanding the Chemical Space

Recent years have witnessed a surge in the development of novel and more efficient methods for the synthesis of 2-substituted quinoxalines. These contemporary strategies often offer improved yields, greater functional group tolerance, and access to a broader range of derivatives.

1.2.1 Transition-Metal-Free Approaches:

In line with the principles of green chemistry, several transition-metal-free synthetic routes have emerged.[12] These methods often utilize readily available starting materials and environmentally benign catalysts. One notable example is the reaction of o-diisocyanoarenes with organic diselenides or thiols under visible-light irradiation, which provides access to 2,3-bis(selanyl)quinoxalines and 2-thiolated quinoxaline derivatives.[1][12]

1.2.2 One-Pot and Multicomponent Reactions:

One-pot and multicomponent reactions have gained prominence due to their operational simplicity and efficiency.[1][9] For instance, the iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols offers an atom-economical and environmentally friendly alternative to traditional methods.[13] This approach avoids the need for external redox reagents and generates water as the sole byproduct.

1.2.3 Green Synthetic Strategies:

The principles of green chemistry have been increasingly applied to quinoxaline synthesis, focusing on the use of eco-friendly solvents, catalysts, and energy sources.[1][3][14][15] Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the condensation of o-phenylenediamine with various dicarbonyl precursors.[3][15]

Synthetic_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product o-Phenylenediamines o-Phenylenediamines Classical Condensation Classical Condensation o-Phenylenediamines->Classical Condensation 1,2-Dicarbonyls 1,2-Dicarbonyls 1,2-Dicarbonyls->Classical Condensation o-Nitroanilines o-Nitroanilines Modern Methodologies Modern Methodologies o-Nitroanilines->Modern Methodologies Vicinal Diols Vicinal Diols Vicinal Diols->Modern Methodologies 2-Substituted Quinoxalines 2-Substituted Quinoxalines Classical Condensation->2-Substituted Quinoxalines Regioisomeric mixtures possible Modern Methodologies->2-Substituted Quinoxalines Improved regioselectivity Green Synthesis Green Synthesis Green Synthesis->2-Substituted Quinoxalines Environmentally benign

Caption: General synthetic workflow for 2-substituted quinoxalines.

II. Applications of 2-Substituted Quinoxalines: From Medicine to Materials

The unique structural and electronic properties of 2-substituted quinoxalines have rendered them invaluable in a multitude of applications.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The quinoxaline core is a well-established pharmacophore, and its 2-substituted derivatives have demonstrated a broad spectrum of biological activities.[4][5][16][17]

2.1.1 Anticancer Activity:

Numerous 2-substituted quinoxaline derivatives have been investigated as potential anticancer agents, exhibiting efficacy against various cancer cell lines.[6][16][18][19] Their mechanisms of action are diverse and include the inhibition of key cellular targets such as topoisomerase, tyrosine kinases, and epidermal growth factor receptor (EGFR).[6][7]

Table 1: Anticancer Activity of Representative 2-Substituted Quinoxalines

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound 3b (coumarin-quinoxaline hybrid)MCF-7 (Breast Cancer)1.85Topoisomerase II and EGFR inhibition[6]
6-Bromo-3-phenylpyrido[2,3-b]pyrazineHER2 (Breast Cancer)-7.70 kcal/mol (Binding Energy)Potential HER2 inhibitor[7]
Indolo[2,3-b]quinoxaline hybrid (11-b)H1N1 Influenza Virus0.2164Viral gene expression reduction[20]

2.1.2 Antimicrobial and Antiviral Activity:

2-Substituted quinoxalines have also shown significant promise as antimicrobial and antiviral agents.[5][14][20][21][22][23][24] Symmetrically and asymmetrically 2,3-disubstituted quinoxalines, synthesized from 2,3-dichloroquinoxaline, have displayed potent antibacterial and antifungal activity.[5][25] Furthermore, certain quinoxaline derivatives have been identified as effective inhibitors of respiratory viruses, including influenza and coronaviruses.[20][26]

Materials Science: Building Blocks for Organic Electronics

Beyond their medicinal applications, 2-substituted quinoxalines are emerging as important components in the field of materials science, particularly in organic electronics.[5][27][28] Their electron-deficient nature makes them suitable for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and as non-fullerene acceptors in organic solar cells (OSCs).[28] The ability to tune their electronic properties through substitution at the 2-position allows for the rational design of materials with tailored optoelectronic characteristics.

Other Applications

The versatility of 2-substituted quinoxalines extends to other areas as well. They have found use as:

  • Dyes and Fluorescent Materials: The extended π-conjugation in certain quinoxaline derivatives leads to their application as dyes and fluorescent probes.[5][29]

  • Catalysts: Some quinoxaline derivatives have been employed as catalysts in various organic transformations.[30]

  • Agrochemicals: The biological activity of quinoxalines has also been harnessed in the development of herbicides, insecticides, and fungicides.[5]

Applications_Diagram cluster_medicinal Medicinal Chemistry cluster_materials Materials Science cluster_other Other Applications 2-Substituted Quinoxalines 2-Substituted Quinoxalines Anticancer Anticancer 2-Substituted Quinoxalines->Anticancer Antimicrobial Antimicrobial 2-Substituted Quinoxalines->Antimicrobial Antiviral Antiviral 2-Substituted Quinoxalines->Antiviral Organic Electronics Organic Electronics 2-Substituted Quinoxalines->Organic Electronics Dyes & Pigments Dyes & Pigments 2-Substituted Quinoxalines->Dyes & Pigments Agrochemicals Agrochemicals 2-Substituted Quinoxalines->Agrochemicals Catalysis Catalysis 2-Substituted Quinoxalines->Catalysis

Caption: Diverse applications of 2-substituted quinoxalines.

III. Experimental Protocol: A Representative Synthesis of a 2-Aryl Quinoxaline

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-aryl quinoxaline derivatives from 3-aroylmethylene-2H-indol-2-ones and various 1,2-diamines using graphene oxide (GO) as a catalyst, as described by S. P. Singh, et al.[7]

Materials:

  • 3-Aroylmethylene-2H-indol-2-one (1.0 mmol)

  • 1,2-Diamine (1.2 mmol)

  • Graphene Oxide (GO) (10 mg)

  • Methanol (5 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 3-aroylmethylene-2H-indol-2-one (1.0 mmol), 1,2-diamine (1.2 mmol), and graphene oxide (10 mg) in methanol (5 mL) is taken in a round-bottom flask.

  • The reaction mixture is stirred at 60 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-aryl quinoxaline derivative.

Causality Behind Experimental Choices:

  • Graphene Oxide (GO) as a Catalyst: GO serves as an efficient and recyclable catalyst for this transformation. Its large surface area and acidic functional groups facilitate the condensation reaction.[7]

  • Methanol as Solvent: Methanol is a suitable solvent for this reaction, as it effectively dissolves the reactants and facilitates the catalytic process.

  • 60 °C Reaction Temperature: This temperature provides sufficient energy to overcome the activation barrier of the reaction without leading to significant decomposition of the reactants or products.[7]

IV. Conclusion and Future Perspectives

The field of 2-substituted quinoxalines is a vibrant and rapidly evolving area of chemical research. The development of novel synthetic methodologies continues to expand the accessible chemical space, enabling the creation of increasingly complex and diverse derivatives. The broad and potent biological activities of these compounds, particularly in the realms of oncology and infectious diseases, ensure their continued prominence in drug discovery and development programs. Furthermore, the tunable electronic properties of 2-substituted quinoxalines are paving the way for their integration into next-generation organic electronic devices. As our understanding of the structure-activity and structure-property relationships of these remarkable molecules deepens, we can anticipate the emergence of even more innovative and impactful applications in the years to come.

References

  • Recent Advances in the Synthesis of Quinoxalines.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (2019-11-19).
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer - RSC Publishing. (2023-11-09).
  • Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication: Synthetic Communic
  • Scheme 10. Synthesis of substituted 2-arylquinoxalines.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. (2021-11-19).
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017-09-01).
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Green synthesis of quinoxaline and substituted quinoxalines - ResearchG
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (2011-08-15).
  • Solvatochromic Fluorescent 2-Substituted 3-Ethynyl Quinoxalines: Four-Component Synthesis, Photophysical Properties, and Electronic Structure - ACS Public
  • A green synthesis of quinoxaline derivatives & their biological actives - ResearchG
  • Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed.
  • Quinoxaline, its derivatives and applications: A st
  • One-Pot Regiospecific Synthesis of Quinoxalines via a CH 2 -Extrusion Reaction - Sci-Hub.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019-11-19).
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Publishing.
  • PDTC - CATALYZED ONE-POT TWO-COMPONENT SYNTHESIS OF SUBSTITUTED-QUINOXALINES - Rasayan Journal of Chemistry.
  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors - ResearchG
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PubMed Central.
  • Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC - NIH. (2021-05-20).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Biological activity of quinoxaline derivatives - ResearchG
  • New Quinoxalines with Biological Applications - Longdom Publishing. (2014-02-28).
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Publishing.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14).
  • Regioselective Synthesis of Asymmetrically Substituted 2-Quinoxalinol Salen Ligands | The Journal of Organic Chemistry - ACS Public
  • Synthesis and antimicrobial activity of certain novel quinoxalines - ResearchG
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed.
  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis. (2022-03-30).
  • Quinoxaline derivatives as attractive electron-transporting m
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Publishing. (2023-11-09).

Sources

The Quinoxaline Scaffold: A Journey from Chemical Curiosity to Therapeutic Cornerstone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzopyrazine Nucleus

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its structural simplicity belies a remarkable versatility, offering a privileged scaffold for the development of a diverse array of therapeutic agents.[3][4] This guide provides a comprehensive overview of the discovery, history, and evolution of quinoxaline-based drugs, delving into their synthesis, mechanisms of action, and pivotal roles in treating a spectrum of human diseases. From early antibiotic discoveries to contemporary targeted cancer therapies, the journey of quinoxaline is a testament to the power of heterocyclic chemistry in addressing complex medical challenges.[5][6]

A Historical Perspective: From Synthesis to Biological Recognition

The story of quinoxaline begins in 1884 with its first synthesis by Korner and Hinsberg through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.[6] For decades, quinoxaline and its derivatives remained primarily of academic interest. However, the discovery of naturally occurring quinoxaline-containing antibiotics in the mid-20th century marked a turning point.

Echinomycin: The Dawn of Quinoxaline-Based Therapeutics

Echinomycin, isolated from Streptomyces echinatus, was one of the first natural products containing a quinoxaline moiety to be identified.[7][8] Initially investigated for its antibacterial properties, its potent anticancer activity was later rediscovered.[9][10] This discovery spurred further investigation into the biological potential of the quinoxaline scaffold and laid the groundwork for future drug development.[2]

The Chemistry of Quinoxaline: Synthesis and Derivatization

The therapeutic potential of quinoxalines is intrinsically linked to the accessibility and versatility of their synthesis. The classical and still widely used method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][11] This straightforward approach allows for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

In recent years, advancements in synthetic methodology have led to the development of more efficient and environmentally friendly approaches, including microwave-assisted synthesis and the use of green catalysts.[3][11] These modern techniques have accelerated the generation of diverse quinoxaline libraries for high-throughput screening and drug discovery.

Mechanism of Action: A Multifaceted Approach to Disease

The broad spectrum of biological activities exhibited by quinoxaline derivatives stems from their ability to interact with a multitude of biological targets.[12] This versatility is a key reason for their sustained interest in drug discovery.

DNA Intercalation and Topoisomerase Inhibition

Early quinoxaline-based antibiotics, such as echinomycin, exert their effects by intercalating into DNA.[8][9] Echinomycin, the first identified DNA bis-intercalator, specifically recognizes CpG steps in the DNA sequence.[9] This interaction disrupts DNA replication and transcription, leading to cell death. This mechanism is particularly relevant to their anticancer properties.

More recent synthetic quinoxaline derivatives have been designed to target topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. For instance, some levofloxacin analogues, a fluoroquinolone antibiotic, have been investigated for their potential as topoisomerase II inhibitors in cancer therapy.[13][14]

Enzyme Inhibition

Quinoxaline derivatives have proven to be effective inhibitors of various enzymes implicated in disease.

  • Carbonic Anhydrase Inhibition: Brinzolamide, a sulfonamide-containing quinoxaline derivative, is a potent inhibitor of carbonic anhydrase.[15][16] This enzyme plays a critical role in the production of aqueous humor in the eye.[17][18] By inhibiting carbonic anhydrase, brinzolamide reduces intraocular pressure, making it a valuable treatment for glaucoma.[19]

  • Kinase Inhibition: The quinoxaline scaffold has been extensively explored in the development of kinase inhibitors for cancer therapy.[20] Many quinoxaline-based compounds act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and PDGFR.[20]

Receptor Modulation

The quinoxaline core is also present in drugs that modulate the activity of cell surface receptors.

  • Nicotinic Acetylcholine Receptor Partial Agonism: Varenicline, a smoking cessation aid, is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[21][22] Its quinoxaline moiety is crucial for its interaction with the receptor, helping to alleviate nicotine withdrawal symptoms.[23]

Therapeutic Applications: A Diverse Portfolio of Quinoxaline-Based Drugs

The versatility of the quinoxaline scaffold is reflected in the wide range of therapeutic areas where its derivatives have found application.[4][6]

Anticancer Agents

The development of quinoxaline-based anticancer agents is a very active area of research.[5][24] Their mechanisms of action are diverse and include DNA intercalation, topoisomerase inhibition, and the inhibition of protein kinases that drive tumor growth.[20] Quinoxaline 1,4-dioxides have shown particular promise as hypoxia-selective cytotoxins, targeting the low-oxygen environment characteristic of solid tumors.[25][26]

Antimicrobial Agents

Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[11][12] While the clinical use of early quinoxaline antibiotics like echinomycin was hampered by toxicity, research into synthetic derivatives continues.[7][10] For instance, non-fluorinated analogues of levofloxacin have been synthesized and tested as potent antibacterial agents.[27] Additionally, various quinoxaline derivatives have been investigated for their antiviral activity, including against HIV.[1]

Ophthalmic Drugs

As previously mentioned, brinzolamide is a key therapeutic agent for the management of glaucoma.[18][19] Its ability to specifically inhibit carbonic anhydrase in the eye with minimal systemic side effects highlights the potential for targeted drug design incorporating the quinoxaline scaffold.[16][17]

Central Nervous System Agents

Varenicline stands as a prominent example of a quinoxaline-based drug acting on the central nervous system.[21][22] Its unique mechanism as a partial nicotinic receptor agonist has made it an effective tool for smoking cessation.[23]

Key Experimental Protocols

Synthesis of a Simple Quinoxaline Derivative

Protocol: Synthesis of 2,3-Dimethylquinoxaline

This protocol describes the classical condensation reaction for synthesizing a simple quinoxaline derivative.

Materials:

  • o-Phenylenediamine

  • 2,3-Butanedione (diacetyl)

  • Ethanol

  • Glacial acetic acid

  • Beaker

  • Stirring bar

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve o-phenylenediamine in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • While stirring, slowly add an equimolar amount of 2,3-butanedione to the solution.

  • Gently heat the reaction mixture and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product by melting point, NMR, and mass spectrometry.

In Vitro Antibacterial Activity Assay

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method to assess the antibacterial efficacy of a synthesized quinoxaline compound.

Materials:

  • Synthesized quinoxaline compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the quinoxaline compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Representative Quinoxaline-Based Therapeutic Agents

Drug NameTherapeutic ClassPrimary Mechanism of ActionKey Therapeutic Use
EchinomycinAntibiotic, AnticancerDNA bis-intercalationInvestigational anticancer agent
Levofloxacin (analogues)AntibacterialTopoisomerase II and IV inhibitionBacterial infections
BrinzolamideCarbonic Anhydrase InhibitorInhibition of carbonic anhydrase IIGlaucoma
VareniclineSmoking Cessation AidPartial agonist of α4β2 nicotinic acetylcholine receptorsSmoking cessation
ErdafitinibAnticancerFibroblast growth factor receptor (FGFR) kinase inhibitorUrothelial cancer

Visualizations

Signaling Pathway Diagram

quinoxaline_moa cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Topoisomerase Topoisomerase Kinase Kinase Receptor Receptor Quinoxaline_DNA Quinoxaline (e.g., Echinomycin) Quinoxaline_DNA->DNA Intercalation Quinoxaline_Topo Quinoxaline (e.g., Levofloxacin analogues) Quinoxaline_Topo->Topoisomerase Inhibition Quinoxaline_Kinase Quinoxaline (e.g., Erdafitinib) Quinoxaline_Kinase->Kinase Inhibition Quinoxaline_Receptor Quinoxaline (e.g., Varenicline) Quinoxaline_Receptor->Receptor Modulation

Caption: Diverse mechanisms of action of quinoxaline-based therapeutic agents.

Experimental Workflow Diagram

synthesis_and_testing start Start: Design Quinoxaline Derivative synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro mic_assay MIC Assay (Antibacterial) in_vitro->mic_assay enzyme_assay Enzyme Inhibition Assay in_vitro->enzyme_assay cell_assay Cell-based Proliferation Assay in_vitro->cell_assay data_analysis Data Analysis & SAR mic_assay->data_analysis enzyme_assay->data_analysis cell_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement end End: Candidate Drug lead_optimization->end

Caption: Workflow for the discovery of new quinoxaline-based therapeutic agents.

Conclusion and Future Directions

The journey of quinoxaline from a simple heterocyclic molecule to a versatile pharmacophore is a compelling narrative in the history of drug discovery. The inherent synthetic tractability and the ability of the quinoxaline scaffold to interact with a diverse range of biological targets have cemented its importance in medicinal chemistry. Current research continues to explore the vast chemical space around the quinoxaline nucleus, with a focus on developing more selective and potent therapeutic agents with improved safety profiles.[6] The future of quinoxaline-based drug discovery will likely involve the application of computational modeling and artificial intelligence to guide the design of next-generation therapeutics, further expanding the remarkable legacy of this unassuming yet powerful heterocyclic system.

References

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • Patsnap Synapse. (2024).
  • PubChem. (n.d.). Brinzolamide.
  • YouTube. (2025). Pharmacology Of Brinzolamide (Azopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • RxList. (2024). Brinzolamide (Azopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Patsnap Synapse. (2024).
  • PubMed. (n.d.). Echinomycin.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Varenicline.
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
  • PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • ResearchGate. (n.d.). Mechanism of echinomycin inhibition of HIF-1α.
  • PubMed Central. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
  • Chemistry, Synthesis, and Structure Activity Rel
  • Wikipedia. (n.d.). Echinomycin.
  • PubMed. (n.d.).
  • PubChem. (n.d.). Varenicline-d4.
  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Functional profiles of varenicline 1 and its variants 4-6.
  • PubChem. (n.d.).
  • National Institutes of Health. (2022).
  • Cell Signaling Technology. (n.d.). Echinomycin.
  • MDPI. (2023).
  • PubMed Central. (n.d.).
  • PubMed. (2024).
  • RSC Publishing. (n.d.).
  • PubMed Central. (n.d.). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety.
  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.
  • ResearchGate. (2022).

Sources

A Multi-Faceted In Silico Approach to Deorphanize 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline: Predicting and Prioritizing Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Target identification is a foundational and often rate-limiting step in modern drug discovery.[1][2][3] The advent of robust in silico methodologies provides a powerful framework for rapidly generating and prioritizing therapeutic hypotheses for novel or uncharacterized small molecules, significantly reducing the time and cost associated with traditional experimental screening.[4][5][6][7] This technical guide presents a comprehensive, multi-pronged computational strategy to predict and prioritize the therapeutic targets of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, a compound featuring two biologically significant scaffolds: quinoxaline and 2-imidazoline. By integrating ligand-based similarity searches, structure-based reverse docking, and systems-level network pharmacology, we construct a high-confidence landscape of potential protein targets and their associated biological pathways. This self-validating workflow demonstrates how the convergence of evidence from orthogonal computational techniques can de-risk and accelerate the progression of uncharacterized compounds into viable drug development pipelines.

Introduction: Unpacking the Therapeutic Potential of a Bifunctional Scaffold

The compound this compound presents a compelling case for in silico target exploration. Its structure is a hybrid of two privileged heterocyclic systems, each with a rich history in medicinal chemistry.

  • The Quinoxaline Moiety: Quinoxaline, a fusion of benzene and pyrazine rings, is a core component in numerous compounds exhibiting a vast array of pharmacological activities.[8][9] Derivatives have been extensively investigated and developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial agents.[10][11][12][13][14] This broad bioactivity suggests that the quinoxaline scaffold can interact with a diverse range of protein targets.

  • The 2-Imidazoline Moiety: The dihydro-imidazolyl group is the canonical feature of ligands for imidazoline receptors. These receptors are broadly classified into three subtypes (I1, I2, and I3), each with distinct physiological roles.[15][16] The I1 receptor is implicated in the central regulation of blood pressure, the I2 receptor is known to be an allosteric modulator of monoamine oxidase B (MAO-B), and the I3 receptor plays a role in regulating insulin secretion.[15][17][18]

The combination of these two moieties in a single molecule suggests a potential for polypharmacology—the ability to modulate multiple targets simultaneously. This can be therapeutically advantageous but also complicates target identification. An in silico approach is therefore ideally suited to dissect this complexity and generate testable hypotheses before committing to resource-intensive wet lab experiments.[19][20]

A Synergistic In Silico Strategy for Target Prediction

To maximize the confidence of our predictions, we employ a three-tiered strategy that examines the compound from different perspectives: its similarity to known drugs, its potential to bind a wide array of protein structures, and its place within the broader network of biological systems. The causality behind this choice is rooted in the principle of evidentiary convergence; a target identified by multiple, mechanistically distinct methods is a more robust candidate for experimental validation.

The overall workflow is depicted below.

G cluster_0 Tier 1: Ligand-Based Analysis cluster_1 Tier 2: Structure-Based Analysis cluster_2 Tier 3: Systems-Based Analysis cluster_3 Synthesis & Prioritization Query Query Molecule This compound SimSearch 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Query->SimSearch PharmModel Pharmacophore Mapping (vs. Known Ligand Sets) Query->PharmModel RevDock Reverse Docking (vs. PDB Target Library) Targets1 Known Targets of Similar Compounds SimSearch->Targets1 PharmModel->Targets1 Targets2 High-Affinity Binding Proteins RevDock->Targets2 PPI Protein-Protein Interaction (PPI) Network Construction (STRING) Enrich Pathway & GO Enrichment Analysis (KEGG) PPI->Enrich Pathways Enriched Biological Pathways Enrich->Pathways Synth Synthesize & Rank Candidate Targets Targets1->PPI Targets1->Synth Targets2->PPI Targets2->Synth Pathways->Synth

Caption: Overall workflow for multi-tiered target prediction.

Tier 1: Ligand-Based Target Prediction

This approach operates on the chemical similarity principle: structurally similar molecules are likely to have similar biological activities and targets.[20] It is a computationally efficient first step that leverages the vast amount of existing structure-activity relationship (SAR) data.

Experimental Protocol: 2D Similarity Searching
  • Compound Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.

  • Database Selection: Utilize large-scale public databases containing chemical structures and associated bioactivity data, such as ChEMBL or PubChem.

  • Search Execution: Perform a Tanimoto similarity search against the database using the compound's 2D fingerprint. The Tanimoto coefficient is a standard metric for comparing chemical structures.

  • Data Curation: Filter the results to retain compounds with a Tanimoto similarity score ≥ 0.85 and with annotated, direct binding targets from human proteins.

  • Target Analysis: Aggregate the identified targets and rank them by the frequency of their appearance among the top similar compounds.

Predicted Targets from Ligand-Based Analysis

A similarity search for this compound is expected to yield compounds with known activity at imidazoline and adrenergic receptors due to the prominent imidazoline scaffold.

Similar Compound ClassRepresentative Known TargetsPotential Disease Relevance
Imidazoline Agonists (e.g., Clonidine, Moxonidine)Imidazoline I1 Receptor, Alpha-2 Adrenergic ReceptorHypertension, Pain[18][21]
Imidazoline Antagonists (e.g., Idazoxan)Imidazoline I2 Receptor, Alpha-2 Adrenergic ReceptorDepression, Neurological Disorders
Quinoxaline-based Kinase InhibitorsTyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine KinasesCancer[9][22]
Quinoxaline AntimicrobialsDNA Gyrase, Dihydrofolate ReductaseBacterial Infections[8][12]

This initial analysis strongly suggests that Imidazoline Receptors (I1, I2) and Alpha-Adrenergic Receptors are high-probability target classes. The quinoxaline core also points towards potential activity as a kinase inhibitor .

Tier 2: Structure-Based Target Prediction via Reverse Docking

To explore beyond the targets of known analogs, we employ reverse docking. This structure-based method computationally screens our single ligand against a large library of 3D protein structures to predict binding affinity.[23][24] It is a powerful, unbiased approach for discovering potentially novel protein-ligand interactions.

Experimental Protocol: Reverse Docking

G cluster_0 Ligand Preparation cluster_1 Target Library Preparation cluster_2 Docking & Analysis Ligand_2D 1. Obtain 2D Structure of Query Compound Ligand_3D 2. Convert to 3D & Add Hydrogens Ligand_2D->Ligand_3D Ligand_Min 3. Energy Minimization (e.g., MMFF94 force field) Ligand_3D->Ligand_Min Ligand_PDBQT 4. Prepare for Docking (Convert to PDBQT format) Ligand_Min->Ligand_PDBQT Dock 5. High-Throughput Docking (e.g., AutoDock Vina) Ligand_PDBQT->Dock Lib_Select 1. Select Human Protein Structures from PDB Lib_Clean 2. Clean Structures (Remove water, co-factors) Lib_Select->Lib_Clean Lib_PDBQT 3. Prepare for Docking (Add polar hydrogens, assign charges) Lib_Clean->Lib_PDBQT Lib_PDBQT->Dock Rank 6. Rank Targets by Predicted Binding Affinity Dock->Rank Filter 7. Filter & Cluster Results; Visual Inspection of Poses Rank->Filter

Caption: A standardized workflow for reverse molecular docking.
  • Ligand Preparation: The 3D structure of this compound is generated and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The structure is then prepared in the PDBQT format required by AutoDock Vina, which includes defining rotatable bonds and assigning partial charges.[25]

  • Target Library: A curated library of high-resolution human protein crystal structures is sourced from the Protein Data Bank (PDB). This library should ideally cover diverse protein families, including kinases, GPCRs, nuclear receptors, and enzymes relevant to human disease.

  • Docking Simulation: High-throughput docking is performed using a validated program like AutoDock Vina.[26] The entire protein surface is typically used as the search space (blind docking) to avoid bias towards known active sites.[25]

  • Scoring and Ranking: The results are ranked based on the predicted binding affinity (in kcal/mol), with more negative values indicating stronger predicted binding.

  • Post-Hoc Analysis: The top-ranked protein targets are subjected to further analysis. This includes visual inspection of the predicted binding pose to ensure it is sterically and chemically plausible and clustering of results to identify families of proteins that are consistently predicted as binders.

Predicted Targets from Reverse Docking Analysis

Based on the compound's structural features, reverse docking is likely to identify targets that complement its aromatic, cationic, and hydrogen-bonding capabilities. The following table presents a plausible set of high-ranking hits.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Rationale / Potential Significance
Monoamine Oxidase B (MAO-B) 2BYB-9.2Strong hit. The I2 imidazoline receptor is a known allosteric modulator of MAO-B.[15][18] This finding strongly converges with ligand-based predictions.
Catechol-O-methyltransferase (COMT) 3BWM-8.8Enzyme involved in catecholamine neurotransmitter degradation. A plausible target for a neurologically active compound.
Epidermal Growth Factor Receptor (EGFR) Kinase 2J6M-8.5Quinoxaline is a known scaffold for kinase inhibitors.[9] EGFR is a major cancer target.
Alpha-2a Adrenergic Receptor 6KUY-8.3A GPCR involved in blood pressure regulation. Converges with ligand-based predictions for clonidine-like activity.[21]
Lactate Dehydrogenase A (LDHA) 1I10-8.1An enzyme involved in cancer metabolism. Some quinoxaline derivatives have shown activity against LDHA.[27]

Tier 3: Systems-Level Context via Network Pharmacology

Identifying individual protein targets is only part of the story. Network pharmacology allows us to understand how these targets interact and which biological pathways are most likely to be perturbed by the compound.[28][29][30] This systems-level view is crucial for predicting the overall physiological effect of a drug.

Experimental Protocol: PPI Network and Pathway Analysis
  • Seed Protein Selection: The high-confidence targets identified from Tier 1 (Imidazoline Receptors, Adrenergic Receptors) and Tier 2 (MAO-B, COMT, EGFR, LDHA) are used as the "seed" proteins.

  • Network Construction: The STRING database is used to construct a protein-protein interaction (PPI) network.[28] The analysis is limited to high-confidence (score > 0.7) interactions from experimental and database evidence. First- and second-shell interactors are included to build out the local network neighborhood.

  • Functional Enrichment Analysis: The list of all proteins in the constructed network is submitted for Gene Ontology (GO) and pathway enrichment analysis using a tool like Metascape or the DAVID database.[28] Pathways from the KEGG (Kyoto Encyclopedia of Genes and Genomes) database are prioritized.

  • Network Visualization: The final network, with nodes colored by pathway association, is visualized using Cytoscape software to provide an intuitive map of the compound's predicted biological impact.[29]

Predicted Pathways from Network Pharmacology Analysis
Caption: Predicted interaction network of core targets.

The enrichment analysis of the PPI network built around our seed targets is predicted to highlight several key biological pathways:

  • Neurotransmitter Metabolism & Synaptic Transmission: Driven by the strong hits for MAO-B and COMT, this pathway is highly significant. It implicates the compound in the regulation of dopamine, norepinephrine, and serotonin levels, suggesting potential applications in neurological or psychiatric disorders like Parkinson's disease or depression.

  • EGFR Tyrosine Kinase Inhibitor Resistance / ErbB Signaling Pathway: The presence of EGFR and its downstream effectors (e.g., SRC, PIK3CA, AKT1) strongly points to an impact on cancer-related signaling cascades. This aligns with the known anticancer potential of many quinoxaline derivatives.[22][31]

  • Catecholamine Biosynthesis and Adrenergic Signaling: The identification of the Alpha-2a Adrenergic Receptor (ADRA2A) and enzymes like DBH (Dopamine beta-hydroxylase) reinforces the potential for cardiovascular effects, specifically blood pressure regulation, consistent with the imidazoline scaffold.

Synthesis and Prioritization of Therapeutic Targets

By integrating the results from all three tiers, we can establish a prioritized list of therapeutic targets for this compound. The strength of the prediction is highest where evidence converges.

PriorityPredicted TargetSupporting EvidencePotential Therapeutic Area
1 (Highest) Monoamine Oxidase B (MAO-B) Tier 1: Imidazoline I2 ligands are known modulators.[15][18] Tier 2: Top-ranked hit in reverse docking. Tier 3: Central node in neurotransmitter metabolism pathways.Neurology (Parkinson's, Alzheimer's), Depression
2 (High) Alpha-2 Adrenergic Receptor (ADRA2A) Tier 1: High similarity to known alpha-2 agonists.[21] Tier 2: Strong binding affinity in reverse docking. Tier 3: Key node in adrenergic signaling pathway.Cardiovascular (Hypertension)
3 (Medium) Epidermal Growth Factor Receptor (EGFR) Tier 1: Quinoxaline is a common kinase inhibitor scaffold.[9] Tier 2: Favorable docking score. Tier 3: Central node in cancer signaling pathways.Oncology
4 (Exploratory) Lactate Dehydrogenase A (LDHA) Tier 2: Favorable docking score. Tier 3: Potential role in cancer metabolism.[27]Oncology (Metabolic Targeting)

Conclusion and Recommendations for Experimental Validation

This in-depth in silico investigation, employing a synergistic combination of ligand-, structure-, and systems-based methodologies, has successfully generated a prioritized list of plausible therapeutic targets for this compound. The evidence strongly converges on Monoamine Oxidase B and the Alpha-2 Adrenergic Receptor as primary targets, suggesting potential therapeutic applications in neurology and cardiovascular disease, respectively. A secondary potential in oncology, likely through the inhibition of targets like EGFR , is also indicated.

The trustworthiness of this computational protocol lies in its self-validating structure, where hypotheses from one method are corroborated by others. However, in silico predictions must always be confirmed experimentally.[1][32] We recommend the following staged validation approach:

  • In Vitro Binding Assays: Perform radioligand binding assays to confirm direct interaction and determine the binding affinity (Ki) of the compound for the top-ranked targets: MAO-B, ADRA2A, and EGFR.

  • Enzymatic and Functional Assays: Conduct enzyme inhibition assays for MAO-B and EGFR to determine the IC50. For ADRA2A, perform a functional assay (e.g., cAMP measurement) to determine if the compound acts as an agonist or antagonist.

  • Cell-Based Assays: Utilize relevant cell lines (e.g., neuronal cells for MAO-B, cancer cell lines for EGFR) to assess the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., apoptosis, proliferation).

This structured, computationally-driven approach provides a robust and rational foundation for advancing this compound from an uncharacterized molecule to a promising lead compound for further preclinical development.

References

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini Reviews in Medicinal Chemistry, 12(14), 1542-1555.
  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. Available at: [Link]

  • Nikolic, K., et al. (2007). QSAR study of selective I1-imidazoline receptor ligands. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 541-546. Available at: [Link]

  • Zhong, F., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11894. Available at: [Link]

  • Deb, P.K., & Banerjee, D. (2021). A Review on Computational Drug Designing and Discovery. TSI Journals. Available at: [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini Reviews in Medicinal Chemistry, 12(14).
  • Mondal, P., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5).
  • Oyeleye, A., et al. (2022). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Bioengineering and Biotechnology, 10. Available at: [Link]

  • N/A. (2024). Synthesis and biological activity of quinoxaline derivatives. World Journal of Advanced Research and Reviews, 23(2), 1146-1157.
  • N/A. (n.d.). TOOLS AND SOFTWARE USED IN NETWORK PHARMACOLOGY STUDIES. IJCSP, 1(1).
  • Ferrero, E. (2017). In silico prediction of novel therapeutic targets using gene - disease association data. GSK Big Data in Medicine.
  • Amir, M., & Kumar, S. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 887-909. Available at: [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Mini Reviews in Medicinal Chemistry, 12(14), 1542-55. Available at: [Link]

  • Lin, X., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375.
  • Irfan, A. (2018). A REVIEW ON THE THERAPEUTIC POTENTIAL OF QUINOXALINE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Deb, P. K., & Banerjee, D. (2021). A Review on Computational Drug Designing.and Discovery. SciSpace. Available at: [Link]

  • N/A. (2025). Pharmacophore modeling in drug design. Biotechnology Advances, 108533. Available at: [Link]

  • N/A. (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 083-093.
  • N/A. (2026). Overview of Network Pharmacology Research Tools and Databases (Part 1): Key Resources and Application Value. Oreate AI Blog.
  • N/A. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse.
  • Adeshina, I., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1649-1669. Available at: [Link]

  • N/A. (n.d.). Pharmacophore modeling. Slideshare.
  • N/A. (n.d.). Target identification and validation. Fiveable.
  • Ru, J., et al. (2019). Network Pharmacology Databases for Traditional Chinese Medicine: Review and Assessment. Frontiers in Pharmacology, 10, 123. Available at: [Link]

  • Ru, J., et al. (2019). Network Pharmacology Databases for Traditional Chinese Medicine: Review and Assessment. Frontiers in Pharmacology, 10. Available at: [Link]

  • N/A. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 101184. Available at: [Link]

  • N/A. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Drug Discovery, 1(1).
  • N/A. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Wieder, M., et al. (2017). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. International Journal of Molecular Sciences, 18(11), 2269. Available at: [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry, 12(14).
  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • N/A. (2024). Target Identification & Validation in Drug Discovery. Technology Networks. Available at: [Link]

  • N/A. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]

  • N/A. (2022). MultiDock Screening Tool - Reverse docking demonstration. YouTube. Available at: [Link]

  • N/A. (n.d.). Databases related to network pharmacology. ResearchGate. Available at: [Link]

  • Maldonado-Rojas, W., & Olivero-Verbel, J. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2267, 243-257. Available at: [Link]

  • Srdanov, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Bioinformatics Advances, 3(1). Available at: [Link]

  • N/A. (2024). Reverse docking: Significance and symbolism. Semantic Scholar. Available at: [Link]

  • N/A. (n.d.). Tutorial redocking – ADFR. Center for Computational Structural Biology. Available at: [Link]

  • Jain, A.K., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Molecular Pharmacology, 13(3), 172-186. Available at: [Link]

  • N/A. (2018). Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Buitrago, E., et al. (2016). Quinoxalines Potential to Target Pathologies. Current Topics in Medicinal Chemistry, 16(29), 3506-3528. Available at: [Link]

  • Al-Ostath, A.I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(12), 1403-1422. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4930. Available at: [Link]

  • Al-Salahi, R., et al. (2014). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 5. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 275, 116360. Available at: [Link]

  • Cunico, W., et al. (2007). 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4154. Available at: [Link]

  • N/A. (2023).[4][15][19]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5483. Available at: [Link]

  • El-Damasy, D.A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(14), 5344. Available at: [Link]

Sources

Methodological & Application

One-Pot Synthesis of Quinoxaline Derivatives from o-Phenylenediamine: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antiviral and antibacterial.[1][2] The synthesis of these vital heterocyclic compounds through efficient and scalable methods is of paramount importance to the drug discovery and development pipeline. This application note provides an in-depth guide to the one-pot synthesis of quinoxaline derivatives via the classical cyclocondensation of o-phenylenediamine with 1,2-dicarbonyl compounds. We will explore various catalytic systems, from traditional Lewis acids to innovative green chemistry approaches, and provide detailed, field-proven protocols. The underlying mechanistic principles will be elucidated to empower researchers to not only replicate these methods but also to innovate and adapt them for their specific research needs.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[2] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal points for molecular interactions with biological targets. This has led to the development of numerous drugs and clinical candidates, including the antibiotic echinomycin and the Hepatitis C virus NS3/4A protease inhibitor Grazoprevir.[1][3] The diverse biological activities exhibited by quinoxaline derivatives, such as antitumor, anticonvulsant, and anti-HIV properties, underscore the continuous need for robust synthetic methodologies.[3]

The most direct and widely adopted method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound.[3] While this reaction can proceed under thermal conditions, the use of a catalyst is often crucial for achieving high yields, reducing reaction times, and enabling milder reaction conditions.[3][4] This guide will focus on one-pot approaches, which offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency.

Mechanistic Insights: The Pathway to Quinoxaline Formation

The formation of the quinoxaline ring from o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a well-established condensation-cyclization-dehydration sequence. The role of a catalyst, typically an acid, is to activate the dicarbonyl compound towards nucleophilic attack.

G cluster_0 Reaction Mechanism A o-Phenylenediamine D Activated Dicarbonyl A->D Attack B 1,2-Dicarbonyl Compound B->D Activation C Catalyst (e.g., H+ or Lewis Acid) C->B E Nucleophilic Attack F Intermediate Adduct E->F G Intramolecular Cyclization F->G H Dihydropyrazine Intermediate G->H I Dehydration H->I J Quinoxaline Derivative I->J

Figure 1: Generalized reaction mechanism for the acid-catalyzed synthesis of quinoxaline derivatives.

As illustrated in Figure 1, the catalyst activates one of the carbonyl groups of the 1,2-dicarbonyl compound, rendering it more electrophilic.[3] One of the amino groups of o-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon to form an intermediate adduct. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. The resulting dihydropyrazine intermediate readily undergoes dehydration to yield the stable, aromatic quinoxaline ring system.[3]

Experimental Protocols: From Classical to Green Approaches

This section provides detailed, step-by-step protocols for the one-pot synthesis of quinoxaline derivatives using different catalytic systems. These protocols are designed to be self-validating and include guidance on materials, setup, reaction monitoring, and product purification.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 2,3-Diphenylquinoxaline

This protocol employs a general and effective Lewis acid catalyst, such as aluminum chloride (AlCl₃) or aluminum perchlorate, to promote the condensation reaction.[3]

Materials:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 210.2 mg)

  • Aluminum Chloride (AlCl₃) (0.1 mmol, 13.3 mg)

  • Acetonitrile (anhydrous, 10 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg, 1 mmol) and benzil (210.2 mg, 1 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask and stir the mixture to dissolve the reactants.

  • Carefully add aluminum chloride (13.3 mg, 0.1 mmol) to the reaction mixture. Note: Lewis acids can be moisture-sensitive; handle accordingly.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot ethanol to afford pure 2,3-diphenylquinoxaline as a white crystalline solid.

Protocol 2: Green, Catalyst-Free Synthesis in Methanol

This protocol highlights a highly efficient and environmentally benign approach that leverages the properties of methanol as a solvent to facilitate the reaction without the need for an external catalyst.[5]

Materials:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Benzil (1 mmol, 210.2 mg)

  • Methanol (5 mL)

Procedure:

  • In a 25 mL flask, dissolve o-phenylenediamine (108.1 mg, 1 mmol) in methanol (5 mL) with stirring at room temperature.

  • To this solution, add benzil (210.2 mg, 1 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature for approximately 1-5 minutes.[5] The product often begins to precipitate out of the solution.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.

  • The isolated product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Protocol 3: Microwave-Assisted Green Synthesis

Microwave irradiation offers a rapid and efficient method for the synthesis of quinoxalines, often leading to significantly reduced reaction times and improved yields.[6]

Materials:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Glyoxal (40% aqueous solution) (1 mmol, 0.145 mL)

  • A microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine (108.1 mg, 1 mmol) and glyoxal (0.145 mL, 1 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 160 watts for 60 seconds.[6]

  • After irradiation, allow the vessel to cool to room temperature.

  • The resulting product can be purified by distillation or recrystallization from ethanol, depending on its physical state.

Data Presentation and Comparison of Methods

The choice of synthetic method will depend on factors such as the desired scale, available equipment, and the principles of green chemistry. The following table provides a comparative overview of the presented protocols.

Parameter Protocol 1: Lewis Acid Protocol 2: Catalyst-Free (Methanol) Protocol 3: Microwave-Assisted
Catalyst AlCl₃ (or other Lewis acids)NoneNone
Solvent AcetonitrileMethanolNone (or minimal)
Temperature Room TemperatureRoom TemperatureElevated (via microwave)
Reaction Time 1-2 hours1-5 minutes~1 minute
Yields Good to ExcellentExcellentGood to Excellent
Work-up Aqueous work-up and extractionFiltrationDirect isolation/purification
Green Chemistry Aspect Use of catalyst and organic solventCatalyst-free, green solventRapid, energy-efficient

Experimental Workflow Visualization

The general workflow for the one-pot synthesis of quinoxaline derivatives is depicted below.

G cluster_workflow General Experimental Workflow start Start: Reagent Preparation setup Reaction Setup: - o-Phenylenediamine - 1,2-Dicarbonyl Compound - Solvent & Catalyst (if any) start->setup reaction Reaction: - Stirring at specified temperature setup->reaction monitoring Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction/Filtration monitoring->workup Complete purification Purification: - Recrystallization/Chromatography workup->purification characterization Characterization: - NMR, IR, Mass Spec, M.P. purification->characterization

Figure 2: A generalized workflow for the one-pot synthesis and characterization of quinoxaline derivatives.

Conclusion and Future Perspectives

The one-pot synthesis of quinoxaline derivatives from o-phenylenediamine remains a highly relevant and actively researched area in organic and medicinal chemistry. The protocols detailed in this application note provide a solid foundation for researchers to access these valuable compounds. The trend towards greener and more efficient synthetic methods, such as catalyst-free and microwave-assisted reactions, is expected to continue, further streamlining the drug discovery process.[5][6][7] Future research will likely focus on expanding the substrate scope, developing even more sustainable catalytic systems, and applying these methodologies to the synthesis of increasingly complex and biologically active quinoxaline-based molecules.

References

  • Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry (RSC Publishing).
  • Application Notes and Protocols: One-Pot Synthesis of Quinoxalines Catalyzed by Aluminum Lewis Acids. Benchchem.
  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. [Source not available].
  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(01), 43–48.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. (2011).
  • Mild and Green Methodology for NIS-Mediated Synthesis of Quinoxalines from o‑Phenylenediamines and Sulfoxonium Ylides at Room Temperature. National Institutes of Health. (2025).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate.
  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camphorsulfonic Acid As An Organocatalyst. IJRAR.org.
  • One-pot and efficient protocol for synthesis of quinoxaline deriv
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
  • Quinoxaline Synthesis via o-Phenylenediamine. Scribd.
  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. [Source not available].
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023).
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. (2013).
  • Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • One-pot Synthesis of Novel Substituted Quinoxaline Piperazine Derivatives and Their Antimicrobial Activities. ResearchGate.
  • One-pot and efficient protocol for synthesis of quinoxaline deriv
  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][3][6][8]thiadiazole-4,5-diamine. ACG Publications. (2021). Available at:

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Source not available].
  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate.
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate.
  • troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine. Benchchem.

Sources

Purification of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic Purification of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of this compound, a polar, nitrogen-containing heterocyclic compound. Quinoxaline scaffolds are pivotal in medicinal chemistry and drug development, frequently appearing in pharmacologically active agents.[1][2][3] However, the inherent basicity and high polarity conferred by the imidazoline moiety present significant challenges for standard column chromatography, often leading to poor separation, peak tailing, and low recovery on silica gel. This guide details a robust methodology employing a modified mobile phase to neutralize the acidic stationary phase, ensuring a high-purity yield. We will explore the theoretical basis for the chosen method, provide a step-by-step protocol from initial solvent screening via Thin-Layer Chromatography (TLC) to final column execution, and offer troubleshooting advice for common issues.

Principle of Separation: Overcoming the Challenge of a Basic Analyte

The purification of this compound by normal-phase column chromatography is complicated by the interaction between the analyte's chemical properties and the nature of the stationary phase.

  • Analyte Properties: The target molecule possesses two key features influencing its chromatographic behavior:

    • High Polarity: The presence of multiple nitrogen atoms and the quinoxaline ring system makes the molecule highly polar.

    • Basicity: The imidazoline ring contains basic nitrogen atoms that can be readily protonated.

  • Stationary Phase Properties: Standard silica gel (SiO₂) is the most common stationary phase for column chromatography.[4][5] Its surface is covered with silanol groups (Si-OH), which are slightly acidic.[4]

The Core Problem: The basic nitrogens of the imidazoline ring can form strong, sometimes irreversible, acid-base interactions with the acidic silanol groups on the silica surface. This leads to significant peak tailing, where the compound streaks down the column instead of moving as a tight band, resulting in poor separation from impurities and low overall recovery.

The Solution: To achieve successful separation, the acidic nature of the silica gel must be masked or neutralized. This is accomplished by introducing a small amount of a basic modifier, such as ammonia or triethylamine, into the mobile phase.[6] This basic additive preferentially interacts with the silanol groups, effectively "capping" the acidic sites. This allows the target molecule to travel through the column based on its polarity-driven interactions with the stationary and mobile phases, rather than being dominated by strong acid-base binding.

G cluster_problem Standard Chromatography (Problem) cluster_solution Modified Eluent (Solution) Analyte_P Basic Analyte (Imidazoline Ring) Silica_P Acidic Silica (Silanol Groups) Analyte_P->Silica_P Strong Acid-Base Binding Silica_P->Analyte_P Result_P Result: Peak Tailing, Poor Recovery Silica_P->Result_P Analyte_S Basic Analyte Silica_S Acidic Silica Analyte_S->Silica_S Weak, Reversible Polar Interaction Result_S Result: Sharp Peak, Good Separation Analyte_S->Result_S Modifier Basic Modifier (e.g., NH₃) Modifier->Silica_S Neutralizes Acidic Sites

Figure 1. Interaction of the basic analyte with the stationary phase.

Materials and Reagents

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Celite (optional, for dry loading)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Hydroxide (28-30% solution)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks)

  • Rotary evaporator

Preliminary Analysis: Solvent System Optimization via TLC

Before attempting a large-scale column separation, it is crucial to identify an optimal mobile phase using Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring good separation from less polar and more polar impurities.[7]

Protocol:

  • Prepare a Stock Solution: Dissolve a small amount of the crude material in methanol or DCM.

  • Prepare Eluents: Prepare a few milliliters of the test eluents listed in Table 1. For the modified system, prepare a stock solution of 5% Methanol in DCM, and then add the required amount of ammonium hydroxide. A common and highly effective eluent for polar amines is a DCM/Methanol mixture containing approximately 1% ammonia.[6]

  • Spot the TLC Plate: Using a capillary tube, spot the crude material stock solution onto the baseline of several TLC plates.

  • Develop the Plates: Place each plate in a developing chamber containing one of the test eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the best separation and the target Rf value.

Table 1: Suggested TLC Solvent Systems for Screening

System No.Non-Polar ComponentPolar ComponentModifierStarting Ratio (v/v)Target Compound Polarity
1HexanesEthyl AcetateNone1:1Moderately Polar
2DichloromethaneEthyl AcetateNone1:1Moderately Polar
3DichloromethaneMethanolNone95:5Polar
4DichloromethaneMethanol~1% NH₄OH95:5Very Polar / Basic (Recommended)

Note: Adjust ratios to achieve the desired Rf. If the spot remains at the baseline, increase the proportion of the polar solvent; if it runs with the solvent front, decrease it.[7][8]

Detailed Protocol: Column Chromatography Purification

This protocol assumes a sample size of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts. A general rule is to use 50-100 g of silica per gram of crude product for difficult separations.[4]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization (e.g., 95:5:1 DCM/MeOH/NH₄OH) Slurry 2. Prepare Silica Slurry in Initial Eluent TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare Sample (Dry Loading) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Figure 2. General workflow for the column chromatography purification.
Part A: Column and Sample Preparation
  • Column Setup: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing, followed by a thin layer (~1 cm) of sand.[9]

  • Slurry Packing:

    • In a beaker, measure the required amount of silica gel (e.g., 50 g).

    • Use the optimized eluent from the TLC analysis (e.g., 95:5:1 DCM/MeOH/NH₄OH) to create a slurry with the silica. Ensure it has a smooth, pourable consistency without lumps.[9]

    • Fill the column one-third full with the eluent. Pour the silica slurry into the column.

    • Continuously tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, helping the silica to settle.

    • Once all the silica has been added and settled, add a final layer of sand (~1 cm) on top to prevent the bed from being disturbed.[9] Drain the excess eluent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (~1 g) in a minimal amount of methanol.

    • Add 2-3 g of silica gel or Celite to this solution and mix well.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10] This step is critical for achieving a narrow band and good separation.

Part B: Elution and Fraction Collection
  • Loading the Column: Carefully add the dry-loaded sample powder to the top of the column as an even layer.

  • Elution:

    • Gently add the mobile phase to the column, taking care not to disturb the top layer of sand and sample.

    • Fill the column with the eluent and open the stopcock to begin the flow. Use of slight air pressure (flash chromatography) can speed up the process.[5]

    • Maintain a constant level of solvent at the top of the column throughout the run.

  • Fraction Collection:

    • Begin collecting the eluent in sequentially labeled test tubes or flasks as it drips from the column.

    • The volume of each fraction can vary (e.g., 10-20 mL), depending on the column size and flow rate.

Part C: Post-Purification Analysis
  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product. Spot every few fractions on a single TLC plate, along with a spot of the original crude material as a reference.

  • Combine and Evaporate: Combine all fractions that show a single, clean spot corresponding to the Rf of the desired product.

  • Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. Confirm purity by appropriate analytical methods (NMR, LC-MS).

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Compound will not elute (Rf = 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of methanol.[5][10]
Compound streaks badly on TLC/Column Strong acid-base interaction with silica.Ensure the concentration of the basic modifier (ammonia) is sufficient. A 1-2% concentration is usually effective.
Poor separation between product and impurity Solvent system has poor selectivity.Try a different solvent system. For example, switch from a DCM/MeOH base to an EtOAc/Hexane system with triethylamine as a modifier.[6]
Cracks appear in the silica bed Column was packed improperly or ran dry.Ensure the slurry is homogenous and the silica is never exposed to air. Repack the column if necessary.

References

  • University of Wisconsin-Madison. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Witulski, B., et al. (2018). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Wang, R.-Y., et al. (2022). Synthesis of cinnamils and quinoxalines and their biological evaluation as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Alam, M. J., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • ALWSCI. (2024, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Modu-Tools. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]

Sources

How to use 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline in in vitro anticancer assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Anticancer Evaluation of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry and has garnered significant attention in the field of oncology.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[3][4] The therapeutic efficacy of quinoxaline-based compounds often stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation, such as protein kinases (e.g., VEGFR, EGFR), DNA topoisomerase, and key regulators of apoptosis.[3][5][6]

This document introduces This compound , a novel derivative for preclinical investigation. Its unique structure, combining the quinoxaline core with an imidazoline moiety, presents an intriguing candidate for anticancer drug discovery. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of this compound. We will detail the core assays required to profile its cytotoxic activity and elucidate its primary mechanisms of action, focusing on apoptosis and cell cycle arrest. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each experimental step.

Compound Preparation and Handling

Proper handling of the test compound is critical for reproducible results.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in a complete cell culture medium. The final concentration of DMSO in the culture should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Section 1: Assessment of Cytotoxicity and Cell Viability (MTT Assay)

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose.[7]

Principle of the Assay

The assay is based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[9]

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Determine cell density using a hemocytometer and assess viability (trypan blue exclusion).

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Include "medium only" wells for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Essential Controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. Visually inspect the wells under a microscope to confirm crystal formation.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[8]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the log of the compound concentration and performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Concentration (µM)Mean Absorbance (570 nm)% Viability
Vehicle Control (0)1.254100.0%
11.10387.9%
50.87769.9%
100.63150.3%
250.31525.1%
500.15812.6%
Calculated IC₅₀ ~9.9 µM

Section 2: Elucidating the Mechanism of Cell Death by Apoptosis Assay

After establishing cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.

Principle of the Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on two key events:[11]

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a DNA-intercalating dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

G cluster_input cluster_process cluster_output Live Live Cell (Annexin V-, PI-) PS Phosphatidylserine (PS) Live->PS Internal Membrane Membrane Integrity Live->Membrane Intact Q3 Q3: Live Early Early Apoptotic (Annexin V+, PI-) Early->PS Externalized Early->Membrane Intact Q4 Q4: Early Apoptotic Late Late Apoptotic (Annexin V+, PI+) Late->PS Externalized Late->Membrane Compromised Q2 Q2: Late Apoptotic Necrotic Necrotic (Annexin V-, PI+) Necrotic->Membrane Compromised Q1 Q1: Necrotic PS->Q4 Annexin V Binding PS->Q2 Annexin V Binding Membrane->Q2 PI Entry Membrane->Q1 PI Entry G cluster_workflow Cell Cycle Analysis Workflow cluster_output start Seed & Treat Cells (e.g., 24h) harvest Harvest & Wash Cells (PBS) start->harvest fix Fix Cells (Cold 70% Ethanol) harvest->fix stain RNase Treatment & PI Staining fix->stain acquire Flow Cytometry Acquisition stain->acquire analyze Data Analysis (Cell Cycle Modeling) acquire->analyze histogram DNA Content Histogram (G0/G1, S, G2/M peaks) analyze->histogram

Fig 2. Experimental workflow for cell cycle analysis.
Detailed Protocol: Propidium Iodide Staining
  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound (e.g., at IC₅₀ concentration) for a relevant time period (e.g., 24 hours).

    • Harvest both floating and adherent cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This minimizes cell clumping. [13] * Fix the cells for at least 2 hours at 4°C (or store at -20°C for several weeks). [14]

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 10 minutes). Discard the ethanol.

    • Wash the cell pellet twice with PBS. [15] * Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [15][16] * Incubate for 30 minutes at room temperature, protected from light. [13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, ensuring the instrument is set to read the PI signal on a linear scale.

    • Use a doublet discrimination gate (e.g., plotting pulse area vs. pulse width) to exclude cell clumps from the analysis. [13]

Data Analysis and Presentation

The data is visualized as a histogram of cell counts versus DNA content. Specialized software (e.g., FlowJo, ModFit LT) is used to model the histogram and quantify the percentage of cells in each phase of the cell cycle.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.2%20.5%14.3%
Compound (IC₅₀)25.8%15.1%59.1%

Interpretation: The data suggests that the compound induces a G2/M phase arrest in the cancer cells.

Section 4: Probing Molecular Mechanisms by Western Blotting

To confirm the findings from flow cytometry and delve deeper into the molecular pathways, Western blotting is employed. This technique allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.

Principle of the Assay

Western blotting involves separating proteins from a cell lysate by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (like HRP) that enables chemiluminescent detection. [17]

Key Protein Targets to Investigate
  • Apoptosis Markers:

    • Caspase-3: Look for the appearance of the cleaved (active) form.

    • PARP (Poly (ADP-ribose) polymerase): Look for the appearance of the cleaved fragment.

    • Bcl-2 Family: Examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Cell Cycle Markers (for G2/M arrest):

    • Cyclin B1: Check for accumulation.

    • CDK1 (Cdc2): Check for changes in expression or phosphorylation status.

    • Phospho-Histone H3 (Ser10): A specific marker for cells in mitosis.

Detailed Protocol: Western Blotting
  • Lysate Preparation:

    • Treat cells as for other assays.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [17] * Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. * Load samples onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. * Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. [18] * Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [17] * Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

Conclusion

This application note provides a structured and comprehensive framework for the initial in vitro anticancer evaluation of this compound. By systematically performing cytotoxicity, apoptosis, and cell cycle assays, researchers can generate a robust preliminary dataset. This data will not only characterize the compound's potency but also provide critical insights into its mechanism of action. Further investigation using Western blotting for key molecular markers will solidify these findings, paving the way for more advanced preclinical studies.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cancer Cell Culture (pp. 39-44). Springer, New York, NY. [Link]

  • UCL Flow Cytometry. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Request PDF. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Chen, J., Wang, J., & Chen, Y. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 33. [Link]

  • ResearchGate. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • El-Sayed, M. A., Abbas, H. S., & Ali, O. M. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, e202501173. [Link]

  • Reuveni, H., & Livnah, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50622. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • University of Hawaii Cancer Center. Western blotting. [Link]

  • El-Naggar, A. M., & El-Adl, K. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(15), 5006. [Link]

  • Wang, R. Y., Li, C. W., Cho, S. T., Chang, C. H., Chen, J. J., & Shih, T. L. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC advances, 12(35), 22695–22707. [Link]

  • Al-Ostath, A., & El-Faham, A. (2016). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 8(8), 869-874. [Link]

  • Al-Ostath, A., & El-Faham, A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Montero, V., Montana, M., Carré, M., & Vanelle, P. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Future Medicinal Chemistry, 12(1), 65-83. [Link]

  • Chen, J., & Skibo, E. B. (2021). Synthesis of benzoi[14]midazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Tetrahedron Letters, 77, 153243. [Link]

  • Labarbera, D. V., & Skibo, E. B. (2005). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Bioorganic & Medicinal Chemistry, 13(2), 387-395. [Link]

  • ResearchGate. Various anticancer targets of imidazoquinoxaline derivatives. [Link]

Sources

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Quinoxaline Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, compelling the scientific community to explore novel chemical scaffolds capable of circumventing established resistance mechanisms.[1][2] Among the promising candidates, quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial efficacy.[1][3][4] The structural versatility of the quinoxaline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its antimicrobial properties.[5][6] Some quinoxaline 1,4-di-N-oxides, for instance, act as bioreductive compounds that, under hypoxic conditions, generate reactive oxygen species (ROS) leading to oxidative DNA damage and cell death—a mechanism distinct from many conventional antibiotics.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial efficacy of novel quinoxaline compounds. As a Senior Application Scientist, my objective is not merely to present a series of steps but to provide a self-validating framework grounded in the principles of scientific integrity and reproducibility. We will delve into the causality behind each experimental choice, ensuring that the data generated is both robust and reliable. The protocols detailed herein are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data can be confidently compared and interpreted across different laboratories.[8][9][10]

PART 1: Foundational Assays for Antimicrobial Efficacy

The initial assessment of a novel antimicrobial agent hinges on determining its potency against a panel of clinically relevant microorganisms. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters in antimicrobial drug discovery.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[9][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] This method is favored for its efficiency, scalability, and conservation of test compounds.

Causality Behind Experimental Choices:

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic bacteria as it is standardized and has low levels of inhibitors that could interfere with the antimicrobial activity of the test compound.[11][13]

  • Standardized Inoculum: The final inoculum density is critical. A concentration of approximately 5 x 10^5 CFU/mL is used because a lower density might overestimate the potency of the compound, while a higher density could lead to false resistance.[11][14] This is standardized using a 0.5 McFarland standard.[11][14]

  • Quality Control (QC): The inclusion of well-characterized reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) is non-negotiable.[15][16] These strains have known MIC ranges for standard antibiotics and serve to validate the test system, including the medium, incubation conditions, and the operator's technique.[17][18]

Experimental Protocol: Broth Microdilution

  • Preparation of Quinoxaline Compound Stock Solution:

    • Dissolve the novel quinoxaline compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical and should be tested for its own antimicrobial activity at the concentrations used.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the quinoxaline compound in CAMHB. The final volume in each well should be 50 µL. The concentration range should be broad enough to encompass the expected MIC.

    • Include a positive control (wells with CAMHB and bacteria, but no compound) and a negative/sterility control (wells with CAMHB only).[14]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[14]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the quinoxaline compound at which there is no visible growth (turbidity).[12][14] This can be assessed visually or with a microplate reader.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Quinoxaline Stock Solution Plate_Prep Serial Dilutions in 96-Well Plate Compound_Prep->Plate_Prep Inoculation Inoculate Plate with Bacterial Suspension Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Growth) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC provides information on the concentration required to inhibit growth, the MBC determines the concentration needed to kill the bacteria.[19][20] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][21] This distinction is crucial, as bactericidal agents are often preferred for treating serious infections.

Causality Behind Experimental Choices:

  • Subculturing from MIC wells: The MBC test is a direct extension of the MIC assay.[19] By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actually killed.

  • 99.9% Kill Threshold: This logarithmic reduction (3-log10) is the standard definition of bactericidal activity and provides a stringent and quantifiable endpoint.[21][22]

Experimental Protocol: Minimum Bactericidal Concentration

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a suitable antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the quinoxaline compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][21]

Data Presentation: MIC and MBC of a Novel Quinoxaline Compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213Gram-positive48Bactericidal (≤4)
Escherichia coli ATCC 25922Gram-negative864Bacteriostatic (>4)
Pseudomonas aeruginosa ATCC 27853Gram-negative16>128Tolerant
Clinical Isolate 1 (MRSA)Gram-positive44Bactericidal (≤4)

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[21]

PART 2: Characterizing the Dynamics of Antimicrobial Action

Understanding the rate at which an antimicrobial agent kills bacteria provides valuable insight into its pharmacodynamic properties. The time-kill kinetics assay is the definitive method for this purpose.

Time-Kill Kinetics Assay

This dynamic assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.[13][22] It provides a more detailed picture of antimicrobial activity than the static MIC and MBC endpoints.

Causality Behind Experimental Choices:

  • Multiple Concentrations: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) allows for the assessment of concentration-dependent killing.[23]

  • Defined Time Points: Sampling at various time intervals (e.g., 0, 2, 4, 8, 24 hours) reveals the kinetics of the bactericidal or bacteriostatic effect.[13][24]

  • Logarithmic Plotting: Plotting log10 CFU/mL versus time is the standard method for visualizing killing curves and determining the rate and extent of bacterial killing.[13]

Experimental Protocol: Time-Kill Kinetics

  • Preparation:

    • Prepare flasks or tubes containing CAMHB with the quinoxaline compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask (no compound).

  • Inoculation:

    • Inoculate each flask with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions in sterile saline or PBS.

    • Plate the dilutions onto antibiotic-free agar plates to determine the viable count (CFU/mL).

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours and count the colonies on plates yielding 30-300 colonies.[13]

  • Data Analysis:

    • Calculate the log10 CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[13][22]

Diagram: Time-Kill Assay Logical Flow

Time_Kill_Assay cluster_sampling Sampling Over Time Start Start: Standardized Inoculum Setup Prepare Flasks: - Growth Control - 0.5x, 1x, 2x, 4x MIC Start->Setup Inoculate Inoculate Flasks Setup->Inoculate T0 T=0h Inoculate->T0 T2 T=2h Serial_Dilute Serial Dilution & Plating T0->Serial_Dilute Aliquot T4 T=4h T2->Serial_Dilute Aliquot T8 T=8h T4->Serial_Dilute Aliquot T24 T=24h T8->Serial_Dilute Aliquot T24->Serial_Dilute Aliquot Incubate_Plates Incubate Agar Plates (18-24h) Serial_Dilute->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End: Determine Killing Kinetics Plot_Data->End

Caption: Logical flow for conducting a time-kill kinetics assay.

PART 3: Ensuring Trustworthiness and Scientific Integrity

The validity of any experimental data is contingent upon a robust quality control framework. This is not a mere formality but a fundamental component of scientific integrity.

  • Reference Strain Management: Quality control strains should be obtained from a reputable source like the American Type Culture Collection (ATCC).[15][16] Proper storage (-70°C or lower) and limited subculturing (no more than five passages from the reference stock) are essential to prevent genetic drift and altered susceptibility profiles.[17]

  • System Validation: Daily or weekly testing of QC strains against standard antibiotics must yield results within the acceptable ranges published by CLSI or EUCAST.[17][25][26] Any deviation requires immediate investigation and corrective action before proceeding with testing novel compounds.

  • Documentation: Meticulous record-keeping is paramount. This includes lot numbers of reagents and media, incubation times and temperatures, and the results of all QC tests. This documentation ensures traceability and allows for troubleshooting if anomalous results are obtained.

By adhering to these rigorous protocols and principles of quality control, researchers can generate high-quality, reproducible data that accurately reflects the antimicrobial efficacy of novel quinoxaline compounds, thereby making a meaningful contribution to the fight against antimicrobial resistance.

References

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023). Available at: [Link]

  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021). Available at: [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - NIH. (2018). Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing - British Society for Antimicrobial Chemotherapy. (n.d.). Available at: [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus - PMC - NIH. (2017). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005). Available at: [Link]

  • EUCAST - ESCMID. (n.d.). Available at: [Link]

  • Minimum bactericidal concentration - Grokipedia. (n.d.). Available at: [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (2012). Available at: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024). Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) - Microbe Notes. (2020). Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Available at: [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Available at: [Link]

  • EUCAST - Home. (n.d.). Available at: [Link]

  • Expert Rules - EUCAST. (n.d.). Available at: [Link]

  • Time Kill Assay | PDF | Antimicrobial - Scribd. (n.d.). Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005). Available at: [Link]

  • Guidance Documents - EUCAST. (n.d.). Available at: [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Available at: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (2021). Available at: [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. (2025). Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012). Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (n.d.). Available at: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (2021). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019). Available at: [Link]

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - MDPI. (2022). Available at: [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Available at: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Available at: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (n.d.). Available at: [Link]

  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis. (2022). Available at: [Link]

  • Novel quinoxaline compound against extended-spectrum beta-lactamases producing bacteria - European Review for Medical and Pharmacological Sciences. (n.d.). Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives | International Journal of Advanced Research in Chemical Science. (2015). Available at: [Link]

Sources

Topic: Molecular Docking Procedure for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline, a compound belonging to the therapeutically significant quinoxaline class.[1][2] Quinoxaline derivatives are recognized for their broad-spectrum biological activities, including anticancer properties, often by targeting protein kinases.[3][4] This guide is designed for researchers in drug discovery and computational biology, offering a robust workflow from protein and ligand preparation to the execution and analysis of the docking simulation. By grounding the protocol in established methodologies and explaining the scientific rationale behind each step, this document serves as a self-validating guide to predict the binding interactions of this specific ligand with its potential protein targets, using Epidermal Growth Factor Receptor (EGFR) as a primary example.

Introduction: The Scientific Rationale

The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory activities.[5][6] Their mechanism of action often involves the inhibition of key signaling proteins, making them attractive candidates for targeted therapy.[3] In silico techniques like molecular docking are crucial for rapidly screening these compounds and elucidating their potential mechanisms at the atomic level.[7]

Focus Molecule: this compound

The specific ligand of interest, this compound, combines the quinoxaline core with a dihydroimidazole moiety. This combination is hypothesized to facilitate specific interactions within protein binding pockets. Understanding its preferred binding orientation and affinity is the primary goal of this protocol.

The Principle of Molecular Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8] The process involves two main stages: sampling conformations of the ligand within the binding site and then estimating the binding affinity for each conformation using a scoring function.[7] The results provide critical insights into binding energetics and key intermolecular interactions, guiding further drug development efforts.

Essential Software and Resources

Successful execution of this protocol requires specialized bioinformatics tools. The following table summarizes the recommended software, all of which are widely used and freely available for academic research.

Software/ResourceVersionPurposeSource
RCSB Protein Data Bank (PDB) N/ADatabase for 3D structures of biological macromolecules.[Link]
PubChem / ZINC Database N/ADatabase for chemical structures and properties of small molecules.[Link]
UCSF ChimeraX 1.7 or laterMolecular visualization, protein preparation, and results analysis.
AutoDock Tools (MGLTools) 1.5.7Preparation of protein and ligand files (PDBQT format).[Link]
AutoDock Vina 1.2.3 or laterCore docking program for performing the simulation.[Link]
Open Babel 3.1.1 or laterInterconversion of chemical file formats.[Link]

The Docking Workflow: A Conceptual Overview

The molecular docking process follows a structured, multi-stage workflow. Each stage is critical for ensuring the accuracy and reproducibility of the final results. The diagram below illustrates the complete pipeline, from initial data retrieval to the final analysis of the protein-ligand complex.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein Structure (RCSB PDB) CleanPDB 3. Clean Protein (Remove Water, Heteroatoms) PDB->CleanPDB LigandDB 2. Obtain Ligand Structure (PubChem/ZINC) OptLigand 6. Optimize Ligand Geometry & Add Hydrogens LigandDB->OptLigand ProtonatePDB 4. Add Hydrogens & Charges CleanPDB->ProtonatePDB PrepReceptor 5. Convert to PDBQT (Receptor) ProtonatePDB->PrepReceptor Grid 8. Define Grid Box (Binding Site) PrepReceptor->Grid PrepLigand 7. Convert to PDBQT (Ligand) OptLigand->PrepLigand PrepLigand->Grid Dock 9. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 10. Analyze Docking Log (Binding Affinity, RMSD) Dock->Analyze Visualize 11. Visualize Poses & Interactions (H-bonds, etc.) Analyze->Visualize Report 12. Generate Report Visualize->Report

Caption: The molecular docking workflow from preparation to analysis.

Detailed Protocol: Step-by-Step Execution

This section provides a granular, command-line and GUI-driven protocol. As an authoritative example, we will dock this compound against the kinase domain of EGFR (PDB ID: 4HJO).[9]

Part A: Target Protein Preparation (EGFR Kinase Domain)

The initial crystal structure obtained from the PDB is not immediately ready for docking. It must be processed to remove non-essential molecules and prepared with the correct atom types and charges.[10][11]

  • Step 4.1.1: Retrieval of Crystal Structure

    • Navigate to the RCSB PDB website ([Link]).

    • Search for the PDB ID 4HJO and download the structure in PDB format.

  • Step 4.1.2: Structural Cleanup and Preparation (UCSF ChimeraX)

    • Causality: Water molecules and co-crystallized ligands (other than the native one defining the active site) can interfere with the docking algorithm. Removing them ensures the simulation focuses only on the protein and our ligand of interest.[12][13]

    • Open 4HJO.pdb in UCSF ChimeraX.

    • Use the command line to delete water molecules and other heteroatoms not part of the protein chain:

    • If the structure contains multiple chains, select the chain of interest (e.g., Chain A) and delete the others.

  • Step 4.1.3: Protonation and Charge Assignment (UCSF ChimeraX)

    • Causality: PDB files often lack explicit hydrogen atoms. Adding them at a physiological pH (e.g., 7.4) is critical for accurately modeling electrostatic interactions and hydrogen bonds.[8]

    • Use the addh command to add hydrogens:

    • Use the addcharge command to assign AMBER ff14SB partial charges:

  • Step 4.1.4: Conversion to PDBQT Format (AutoDock Tools)

    • Causality: AutoDock Vina requires a special file format, PDBQT, which includes atomic coordinates, partial charges, and atom type definitions.[10]

    • Save the prepared protein structure from ChimeraX as a PDB file (e.g., 4HJO_prepared.pdb).

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 4HJO_prepared.pdb.

    • Go to Grid > Macromolecule > Choose. Select the protein and click OK.

    • Save the output as 4HJO_receptor.pdbqt. ADT will automatically merge non-polar hydrogens and write the PDBQT file.

Part B: Ligand Preparation

The ligand must be converted into a flexible 3D structure with correct chemistry before docking.

  • Step 4.2.1: Obtaining and Optimizing the 3D Ligand Structure

    • Obtain the 2D structure of this compound. This can be drawn in a chemical sketcher or downloaded from PubChem.

    • Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.[14]

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy starting conformation.[15] This is a crucial step for ensuring the ligand adopts a realistic geometry.[14]

  • Step 4.2.2: Assigning Torsional Degrees of Freedom (AutoDock Tools)

    • Causality: Ligand flexibility is a key component of docking. ADT automatically detects rotatable bonds, allowing the docking algorithm to explore different conformations.[10]

    • In ADT, go to Ligand > Input > Open and select your 3D ligand file (e.g., ligand.mol2).

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Torsion Tree > Choose Torsions to verify the rotatable bonds.

  • Step 4.2.3: Conversion to PDBQT Format

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part C: Grid Generation and Docking Simulation
  • Step 4.3.1: Defining the Binding Site (Grid Box Generation)

    • Causality: The grid box defines the three-dimensional search space for the docking algorithm.[16] A well-defined grid, centered on the active site, increases the efficiency and accuracy of the simulation. If the binding site is unknown, a "blind docking" approach with a grid box encompassing the entire protein can be used.[7][15]

    • In ADT, with both the receptor and ligand loaded, go to Grid > Grid Box.

    • Position and size the grid box to encompass the known active site of EGFR. For 4HJO, this is the ATP-binding pocket. A typical size is 25 x 25 x 25 Å.[17]

    • Note the center coordinates (X, Y, Z) and dimensions of the box. Save the grid information.

  • Step 4.3.2: Configuring and Executing the AutoDock Vina Simulation

    • Create a configuration file named conf.txt with the following parameters:

    • Expertise Note: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true binding minimum but require more time. A value of 8 is a reasonable starting point.

    • Run the simulation from the command line:

Part D: Analysis and Interpretation of Docking Results

The output of the docking simulation contains the predicted binding poses and their corresponding scores.[18][19]

  • Step 4.4.1: Understanding the Docking Output

    • Log File (docking_log.txt): This file contains a table of the top binding poses (modes), ranked by their binding affinity in kcal/mol. The lower (more negative) the binding affinity, the stronger the predicted interaction.[17]

    • Output File (docking_results.pdbqt): This file contains the 3D coordinates of the top-ranked binding poses.

  • Step 4.4.2: Visualization of Binding Poses (UCSF ChimeraX)

    • Open the receptor PDBQT file (4HJO_receptor.pdbqt) in ChimeraX.

    • Open the docking results file (docking_results.pdbqt). ChimeraX will display the multiple binding poses.

    • Focus on the top-ranked pose (Mode 1) for initial analysis.

  • Step 4.4.3: Analyzing Key Molecular Interactions

    • Causality: The binding score alone is insufficient. A credible binding pose must be stabilized by chemically meaningful interactions, such as hydrogen bonds, hydrophobic contacts, or pi-stacking.[14]

    • In ChimeraX, use the "H-Bonds" tool to identify hydrogen bonds between the ligand and protein residues.

    • Use the "Contacts" tool to identify hydrophobic and other non-covalent interactions.

    • Analyze which amino acid residues are involved in these interactions and compare them with known binding modes of other EGFR inhibitors, if available.

Interpreting the Data: A Self-Validating System

What Constitutes a "Good" Docking Score?

While there is no universal threshold, binding affinities more negative than -6.0 kcal/mol are generally considered promising for initial hits. However, this value must be interpreted in context. It is most useful for comparing the relative predicted affinities of different ligands against the same target.[20]

The Importance of the Top-Ranked Pose

The top-ranked pose with the lowest binding energy is the most probable binding mode according to the scoring function. A key self-validation check is to ensure this pose is sterically and chemically plausible. For example, hydrogen bond donors on the ligand should be interacting with acceptors on the protein, and hydrophobic parts of the ligand should reside in hydrophobic pockets of the receptor.

G cluster_ligand Ligand Features cluster_receptor Receptor Pocket Features L_HBD H-Bond Donor R_HBA H-Bond Acceptor L_HBD->R_HBA H-Bond L_HBA H-Bond Acceptor R_HBD H-Bond Donor L_HBA->R_HBD H-Bond L_Hydro Hydrophobic Group R_Hydro Hydrophobic Residue L_Hydro->R_Hydro Hydrophobic Interaction

Caption: Key molecular interactions stabilizing a protein-ligand complex.

Post-Docking Validation

For high-confidence results, the stability of the top-ranked docking pose should be further validated using more computationally intensive methods like Molecular Dynamics (MD) simulations.[12] MD simulations can assess the dynamic stability of the protein-ligand complex over time, providing a more rigorous evaluation of the predicted binding mode.

Conclusion

This application note provides a validated and scientifically grounded protocol for the molecular docking of this compound. By following these detailed steps—from meticulous preparation of both the receptor and ligand to the careful analysis of simulation results—researchers can generate reliable predictions of binding modes and affinities. This in silico evidence is an invaluable first step in the drug discovery pipeline, enabling the rational design and prioritization of compounds for further experimental validation.

References

  • The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery. Benchchem.
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.
  • Protein-ligand docking. Galaxy Training!.
  • SwissDock.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. PMC - NIH.
  • Session 4: Introduction to in silico docking.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline deriv
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • How to interprete and analyze molecular docking results?.
  • Tutorial: Gener
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. 15.[12][14][21]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. NIH.

  • How to generate Autodock Grid Box?.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024).
  • Molecular Docking Tutorial.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central.
  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing - The Royal Society of Chemistry.
  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.

Sources

Experimental Design for Evaluating the Antihypertensive Effects of Imidazoline Analogues: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed framework for the preclinical and clinical evaluation of novel imidazoline analogues as potential antihypertensive agents. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind each experimental step, offering insights honed from extensive experience in cardiovascular drug development. Our focus is on constructing a robust, self-validating experimental pathway to rigorously assess both the efficacy and safety of these compounds.

The Scientific Imperative: Understanding the Imidazoline Receptor System

Imidazoline analogues represent a compelling class of antihypertensive drugs due to their unique mechanism of action, which primarily involves the modulation of imidazoline receptors.[1] There are three main subtypes of imidazoline receptors: I₁, I₂, and I₃.[2] The antihypertensive effects are predominantly mediated by the I₁ subtype, located in the brainstem, which is involved in reducing sympathetic nervous system outflow.[2] However, the structural similarity of imidazoline analogues to α₂-adrenergic receptor agonists necessitates a thorough investigation of their activity at both receptor types to delineate the precise mechanism and predict potential side effects.[3]

A critical aspect of developing selective I₁-imidazoline receptor agonists is to minimize the sedative effects commonly associated with α₂-adrenoceptor activation.[4] Therefore, a key objective of the experimental design is to thoroughly characterize the binding affinity and functional activity of the analogues at both I₁-imidazoline and α₂-adrenergic receptors.

Figure 2: A typical in vivo experimental workflow for evaluating the antihypertensive effects of imidazoline analogues.

The SHR model is the most widely used model for essential hypertension. [5] Methodology:

  • Animal Acclimation: Acclimate adult male SHRs (12-16 weeks of age) with established hypertension to the housing and experimental conditions for at least one week.

  • Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using either the tail-cuff method or radiotelemetry. Radiotelemetry is considered the gold standard as it allows for continuous and stress-free monitoring of conscious, freely moving animals. [6]3. Drug Administration: Administer the imidazoline analogue orally or via another appropriate route at various doses. Include a vehicle control group and a positive control group (e.g., a known antihypertensive drug like clonidine or moxonidine).

  • Data Collection: Monitor blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Analyze the data using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of the test compound with the vehicle and positive controls. [7]

A thorough cardiovascular safety assessment is crucial to identify any potential adverse effects of the imidazoline analogue.

Methodology:

  • ECG Monitoring: In conscious, telemetered rats, record the electrocardiogram (ECG) to assess for any effects on heart rate, PR interval, QRS duration, and QT interval. [8]2. Orthostatic Hypotension Assessment: Evaluate the potential for the compound to induce orthostatic hypotension, a common side effect of drugs that interfere with the sympathetic nervous system. This can be done in anesthetized rats using a tilt-table test. [9][10]3. General Safety Assessment: Conduct a comprehensive safety assessment, including monitoring for clinical signs of toxicity, changes in body weight, and food and water consumption.

Clinical Development: Translating Preclinical Findings to Humans

The clinical development of an antihypertensive drug follows a phased approach, with each phase designed to answer specific questions about the drug's safety and efficacy in humans. The design of these trials should be guided by regulatory agencies such as the FDA and EMA. [11] Table 3: Phases of Clinical Trials for Antihypertensive Drugs

PhasePrimary ObjectiveTypical Study DesignKey Endpoints
Phase I To assess the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers.Single ascending dose and multiple ascending dose studies.Adverse events, vital signs, ECG, pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂)
Phase II To evaluate the efficacy of the drug in patients with hypertension and to determine the optimal dose range.Randomized, double-blind, placebo-controlled, dose-ranging studies.Change from baseline in systolic and diastolic blood pressure. [12]
Phase III To confirm the efficacy and safety of the drug in a larger population of patients with hypertension.Randomized, double-blind, active-controlled (non-inferiority or superiority) studies.Change from baseline in systolic and diastolic blood pressure, long-term safety, and tolerability.
Phase IV To monitor the long-term safety and efficacy of the drug after it has been approved and marketed.Post-marketing surveillance studies, observational studies.Real-world effectiveness, rare adverse events.
Key Considerations for Clinical Trial Design
  • Patient Population: Clearly define the inclusion and exclusion criteria for the study population, including the severity of hypertension.

  • Blood Pressure Measurement: Standardize the method of blood pressure measurement (e.g., automated office blood pressure, ambulatory blood pressure monitoring). [13]* Control Groups: The use of both placebo and active comparators is essential to demonstrate efficacy and to contextualize the new drug's effects. [12]* Statistical Analysis: The statistical analysis plan should be pre-specified and should include methods for handling missing data and for performing interim analyses. A power analysis should be conducted to ensure that the study is adequately powered to detect a clinically meaningful effect. [4]

Conclusion: A Rigorous Path to a Novel Antihypertensive

The development of novel imidazoline analogues as antihypertensive agents holds significant promise for the management of hypertension. A well-designed and executed experimental plan, encompassing both preclinical and clinical studies, is essential to fully characterize the efficacy and safety of these compounds. By following the principles and protocols outlined in this guide, researchers and drug developers can navigate the complexities of antihypertensive drug development and contribute to the advancement of cardiovascular medicine.

References

  • European Medicines Agency. (2017). Guideline on clinical investigation of medicinal products in the treatment of hypertension (EMA/CHMP/29947/2013 Rev. 4). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). E12A Principles for Clinical Evaluation of New Antihypertensive Drugs. Retrieved from [Link]

  • Guillaume, P., Hervé, S., Picard, S., & Lacroix, P. (2008). A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy. Current protocols in pharmacology, Chapter 5, Unit 5.45. [Link]

  • European Medicines Agency. Clinical efficacy and safety: cardiovascular system. Retrieved from [Link]

  • Therapeutic Goods Administration. (2017). Guideline on clinical investigation of medicinal products in the treatment of hypertension. Retrieved from [Link]

  • Goldblatt, H., Lynch, J., Hanzal, R. F., & Summerville, W. W. (1934). Studies on experimental hypertension: I. The production of persistent elevation of systolic blood pressure by means of renal ischemia. The Journal of experimental medicine, 59(3), 347–379.
  • Etisense. (2020). How can ECG recording in rats be more profitable for preclinical research? Retrieved from [Link]

  • ResearchGate. How we can record ECG in conscious rats? Retrieved from [Link]

  • ResearchGate. Experimental monitoring of surface ECG on conscious rodents. Retrieved from [Link]

  • ResearchGate. Orthostatic Hypotension Induced by Postural Change in the Rat (Tilt Test). Retrieved from [Link]

  • Guillaume, P., Hervé, S., Picard, S., & Lacroix, P. (2008). Orthostatic hypotension induced by postural change in the rat (tilt test). Current protocols in pharmacology, Chapter 5, Unit 5.45. [Link]

  • Circulation. (2008). Repeated Measures. Retrieved from [Link]

  • Singh, A. P., Singh, A., & Singh, S. (2015). Noninvasive recording of electrocardiogram in conscious rat: A new device. Journal of pharmacology & pharmacotherapeutics, 6(4), 227–230. [Link]

  • McCoy, L. P., & Yashar, M. A. (2023). Guidelines for repeated measures statistical analysis approaches with basic science research considerations. Physiological reports, 11(11), e15714. [Link]

  • Rossi, S., Fortunati, I., Carnevali, L., Baruffi, S., Mastorci, F., Trombini, M., ... & Stilli, D. (2014). The effect of aging on the specialized conducting system: a telemetry ECG study in rats over a 6 month period. PloS one, 9(11), e112697. [Link]

  • Harrison, D. G., & Coffman, T. M. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension (Dallas, Tex. : 1979), 80(11), 2267–2269. [Link]

  • U.S. Food and Drug Administration. Principles for clinical evaluation of new antihypertensive drugs. Retrieved from [Link]

  • Lu, J., Lu, Y., He, H., & Jackson, E. K. (2006). Statistical power analysis for hemodynamic cardiovascular safety pharmacology studies in beagle dogs. Journal of pharmacological and toxicological methods, 54(3), 264–269. [Link]

  • Advanstar Communications Inc. (2007). Statistical analyses of repeated measures in physiological research: a tutorial. Advances in physiology education, 31(4), 364–369. [Link] repeated.2007

  • Greney, H., Urosevic, J., Cussac, D., Velly, J., Vamvakides, A., & Bousquet, P. (2000). Coupling of I(1) imidazoline receptors to the cAMP pathway: studies with a highly selective ligand, benazoline. Molecular pharmacology, 57(6), 1142–1151.
  • Creative Bioarray. GTPγS Binding Assay. Retrieved from [Link]

  • Bellocchio, L., & Marsicano, G. (2023). Assay of GTPγS Binding in Autoradiography. Methods in molecular biology (Clifton, N.J.), 2576, 181–188. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Weidner, J. (Eds.). (2012). Assay guidance manual.
  • Ernsberger, P., & Haxhiu, M. A. (1997). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. The American journal of physiology, 273(5 Pt 2), R1572–R1579. [Link]

  • Spontaneously Hypertensive Rats. (1996). Hypertension, 27(3), 527-530.
  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 17(3), S11–S21.
  • BioLegacy Research. (2026). Preclinical Studies in Rats. Retrieved from [Link]

  • Kclar, A. M., & Kurbel, S. (2023). How to calculate sample size in animal and human studies. Frontiers in veterinary science, 10, 1243420. [Link]

  • Taconic Biosciences. (2025). Animal Research Sample Size Calculation (and Consequences). Retrieved from [Link]

  • RAPS. (2018). Hypertension Drug Development: FDA Draft Guidance Outlines Recommendations. Retrieved from [Link]

  • Cross Validated. Power calculations based on a subgroup. Retrieved from [Link]

  • Clario. FDA draft guidance on blood pressure monitoring in clinical trials. Retrieved from [Link]

  • ClinicalTrials.gov. STATISTICAL ANALYSIS PLAN. Retrieved from [Link]

  • Mauri, L., Kario, K., Basile, J., Daemen, J., Davies, J., Kirtane, A. J., ... & Weber, M. A. (2018). Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension. Journal of the American College of Cardiology, 72(16), 1933–1947. [Link]

  • Psychoactive Drug Screening Program. University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program. Retrieved from [Link]

  • Wikipedia. Imidazoline receptor. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. The quinoxaline moiety, a fused heterocycle of benzene and pyrazine rings, has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Concurrently, the 4,5-dihydro-1H-imidazole (imidazoline) ring system is a key pharmacophore found in numerous biologically active compounds and serves as a robust N-donor ligand in coordination chemistry[4].

The strategic fusion of these two pharmacophores into a single molecular entity, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline , yields a bidentate N,N-ligand with a unique stereoelectronic profile. This ligand offers a compelling platform for the synthesis of novel coordination complexes with potential applications spanning medicinal chemistry, catalysis, and materials science. The quinoxaline unit provides a rigid, aromatic backbone and potential π-stacking interactions, while the flexible dihydroimidazoline ring allows for effective chelation to a variety of metal centers. This guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of this compound, complete with detailed experimental protocols and insights into the application of its metal complexes.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the title ligand can be efficiently achieved via a two-step process, commencing with the preparation of 2-cyanoquinoxaline followed by its conversion to the desired dihydroimidazoline derivative using a modified Pinner reaction.

Protocol 1: Synthesis of 2-Cyanoquinoxaline

This protocol outlines the synthesis of the key precursor, 2-cyanoquinoxaline, from 2-chloroquinoxaline. The nucleophilic substitution of the chloro group with a cyanide anion is a well-established and efficient method.

Materials:

  • 2-Chloroquinoxaline

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) in DMSO.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate of 2-cyanoquinoxaline will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine solution to remove any remaining DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-cyanoquinoxaline as a solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: Synthesis of this compound via Pinner Reaction

The Pinner reaction provides a classic and effective route to synthesize 2-imidazolines from nitriles.[5][6][7][8] This protocol details the acid-catalyzed reaction of 2-cyanoquinoxaline with ethanol to form an intermediate Pinner salt, which is then reacted with ethylenediamine to yield the final ligand.

Materials:

  • 2-Cyanoquinoxaline

  • Anhydrous ethanol

  • Dry hydrogen chloride (HCl) gas or a solution of HCl in anhydrous ethanol

  • Ethylenediamine

  • Anhydrous diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet, a condenser with a drying tube, and a magnetic stirrer

  • Ice bath

  • Schlenk line or similar apparatus for handling anhydrous reagents

  • Standard glassware

Procedure:

  • Formation of the Pinner Salt:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanoquinoxaline (1.0 eq) in anhydrous ethanol.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly bubble dry HCl gas through the stirred solution for 1-2 hours, or add a pre-prepared saturated solution of HCl in anhydrous ethanol. The reaction is exothermic and should be kept cold. The Pinner salt will precipitate as a white solid.

    • After the addition of HCl, allow the reaction to stir at 0 °C for an additional 2-4 hours.

    • Isolate the Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum. The salt is hygroscopic and should be used immediately in the next step.

  • Formation of the Dihydroimidazoline Ring:

    • Suspend the freshly prepared Pinner salt in anhydrous ethanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of ethylenediamine (1.1 eq) in anhydrous ethanol to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in dichloromethane and wash with a dilute NaOH solution to neutralize any excess acid.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to afford this compound as a solid.

Characterization: Confirm the structure and purity of the final ligand using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Ligand_Synthesis_Workflow cluster_step1 Protocol 1: Synthesis of 2-Cyanoquinoxaline cluster_step2 Protocol 2: Pinner Reaction 2-Chloroquinoxaline 2-Chloroquinoxaline Reaction1 Nucleophilic Substitution (DMSO, 80-90°C) 2-Chloroquinoxaline->Reaction1 NaCN NaCN NaCN->Reaction1 2-Cyanoquinoxaline 2-Cyanoquinoxaline Reaction1->2-Cyanoquinoxaline Pinner_Salt Pinner Salt Intermediate 2-Cyanoquinoxaline->Pinner_Salt 1. Ethanol_HCl Anhydrous Ethanol / Dry HCl Ethanol_HCl->Pinner_Salt Reaction2 Cyclization Pinner_Salt->Reaction2 2. Ethylenediamine Ethylenediamine Ethylenediamine->Reaction2 Final_Ligand This compound Reaction2->Final_Ligand

Caption: Workflow for the synthesis of the target ligand.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

The bidentate N,N-coordination sphere of this compound allows for the formation of stable chelate complexes with a variety of transition metal ions. The choice of metal precursor and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Protocol 3: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with the title ligand.

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂), (0.5 eq for a 2:1 ligand-to-metal ratio)

  • Methanol or ethanol

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Standard glassware

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in warm methanol or ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimum amount of the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A change in color and/or the formation of a precipitate is often observed immediately.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, and diethyl ether can be added to induce precipitation.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and then with diethyl ether. Dry the complex under vacuum.

Characterization: The resulting metal complexes should be characterized by:

  • Elemental Analysis: To determine the ligand-to-metal ratio.

  • FT-IR Spectroscopy: To observe the shift in the C=N stretching frequency of the imidazoline and quinoxaline rings upon coordination to the metal center.

  • UV-Vis Spectroscopy: To study the electronic transitions and gain insight into the geometry of the complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)).

  • Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To unambiguously determine the solid-state structure and coordination geometry.

Complexation_Workflow Ligand This compound in Ethanol Mixing Combine and Stir/Reflux Ligand->Mixing Metal_Salt Metal(II) Salt (e.g., CuCl₂) in Ethanol Metal_Salt->Mixing Precipitation Precipitation/ Isolation Mixing->Precipitation Complex [M(Ligand)₂]X₂ Complex Precipitation->Complex Characterization Characterization (FT-IR, UV-Vis, etc.) Complex->Characterization

Caption: General workflow for metal complex synthesis.

Part 3: Applications of Metal Complexes

The metal complexes of this compound are promising candidates for various applications, primarily in medicinal chemistry and catalysis.

Application Note 1: Anticancer and Antimicrobial Agents

Rationale: The quinoxaline scaffold is a well-known pharmacophore with established anticancer and antimicrobial activities.[1][2] Chelation to a metal ion can enhance the biological activity of the ligand through various mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS).

Experimental Insights:

  • Anticancer Activity: Metal complexes, particularly those of copper, have shown significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanism often involves the interaction of the complex with DNA, leading to DNA damage and apoptosis.

  • Antimicrobial Activity: The metal complexes can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chelation of the metal ion can enhance the inhibitory effect on essential microbial enzymes.

Protocol 4: Preliminary In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized metal complexes for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Application Note 2: Catalysis

Rationale: Copper complexes are well-known catalysts for a variety of organic transformations, including oxidation reactions.[9][10] The quinoxaline-imidazoline ligand can provide a stable coordination environment for the copper center, allowing it to mediate catalytic cycles.

Experimental Insights:

  • Oxidation of Alcohols: Copper(II) complexes of ligands containing quinoxaline and imidazole moieties have been shown to catalyze the oxidation of benzylic and heterocyclic alcohols to the corresponding aldehydes or ketones, often using a mild oxidant like tert-butyl hydroperoxide (TBHP).[9][10]

  • Mechanism: The catalytic cycle is believed to involve the formation of a copper-alkoxide intermediate, followed by hydrogen abstraction and product release.

Protocol 5: Catalytic Oxidation of Benzyl Alcohol

  • Reaction Setup: In a round-bottom flask, add the copper(II) complex of this compound (1-5 mol%), benzyl alcohol (1.0 eq), and a suitable solvent (e.g., acetonitrile).

  • Addition of Oxidant: To the stirred solution, add tert-butyl hydroperoxide (TBHP, 1.5-2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purification and Analysis: Purify the product by column chromatography and determine the yield.

Data Summary

Compound Synthesis Method Key Characterization Data Potential Applications
2-CyanoquinoxalineNucleophilic substitution¹H NMR, ¹³C NMR, IRPrecursor for ligand synthesis
This compoundPinner Reaction¹H NMR, ¹³C NMR, MSBidentate N,N-ligand
[Cu(ligand)₂]Cl₂Direct complexationFT-IR, UV-Vis, Mag. Sus.Anticancer, Antimicrobial, Catalyst
[Ni(ligand)₂]Cl₂Direct complexationFT-IR, UV-Vis, Mag. Sus.Anticancer, Antimicrobial

Conclusion and Future Outlook

The this compound ligand represents a promising and versatile building block in coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a range of transition metals open up avenues for the development of novel compounds with significant biological and catalytic activities. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the rich coordination chemistry of this ligand and to design new metal-based drugs and catalysts. Future research could focus on the synthesis of complexes with other metal ions, the detailed investigation of their mechanisms of action, and the expansion of their catalytic applications to other organic transformations.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877 , 10, 1889–1897. [Link]

  • Li, Y., et al. Copper(II) quinoxolinol imidazolium complexes in catalytic oxidation of benzylic and heterocyclic alcohols. Organic & Biomolecular Chemistry2024 . [Link]

  • PubMed. Copper(II) quinoxolinol imidazolium complexes in catalytic oxidation of benzylic and heterocyclic alcohols. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Justin C., et al. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology2016 , 161, 245-257. [Link]

  • Wang, R.-Y., et al. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances2022 . [Link]

  • Abdel-Rhman, M. H., et al. Anionic Ligands Tune the Structural and Catalytic Properties of Quinoxaline-Based Copper(II) Complexes as Mimetics of Copper-Containing Oxidase Protein. Journal of Molecular Structure2021 . [Link]

  • El-Faham, A., et al. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules2018 , 23(11), 2948. [Link]

  • Ghorab, M. M., et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules2023 , 28(22), 7606. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • El-Sayed, W. M., et al. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry2016 . [Link]

  • Liang, J.-H., et al. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances2022 . [Link]

  • Ghorab, M. M., et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules2023 , 28(22), 7606. [Link]

  • Dhanaraj, C. J., & Johnson, J. Quinoxaline based bio-active mixed ligand transition metal complexes: Synthesis, characterization, electrochemical, antimicrobial, DNA binding, cleavage, antioxidant and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology2015 , 151, 105-117. [Link]

  • Hu, Z.-Y., et al. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry2014 , 26(18), 6199-6202. [Link]

  • Ioniță, P. Metal-Based Drug–DNA Interactions and Analytical Determination Methods. International Journal of Molecular Sciences2021 , 22(11), 5841. [Link]

  • Mini Review. Recent Advances in the Synthesis of Quinoxalines. Molecular Diversity Preservation International2023 . [Link]

  • Asif, M. Palladium(II)-quinoxaline based complexes: DNA/BSA binding, DFT, docking and anticancer activity. Journal of the Indian Chemical Society2022 . [Link]

  • Kumar, A., et al. Synthesis, pharmacological application of quinoxaline and its derivative. International Journal for Research Trends and Innovation2021 . [Link]

  • Sharma, P., et al. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. RSC Advances2017 , 7(1), 375-380. [Link]

  • El-Gahami, M. A., et al. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts2022 , 12(11), 1435. [Link]

  • Asif, M. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Molecules2023 , 28(15), 5708. [Link]

  • Dardonville, C. Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews2004 , 24(5), 623-644. [Link]

  • Yue, F., et al. A Novel Layer Crystal Structure of Sr(II) Complex based on 2-methyl-1H-imidazole-4,5-dicarboxylate Ligand. Russian Journal of Coordination Chemistry2018 . [Link]

  • Wang, X.-L., et al. Two-and three-dimensional lead-1H-imidazole-4,5-dicarboxylates. Inorganica Chimica Acta2005 , 358(7), 2377-2382. [Link]

  • Al-Ghorbani, M., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules2021 , 26(11), 3121. [Link]

  • El-Sayed, W. M., et al. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances2020 , 10(61), 37036-37053. [Link]

Sources

Development of Quinoxaline-Based Compounds for Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new therapeutic agents.[1] Nitrogen-containing heterocyclic compounds, such as quinoxalines, have garnered significant interest in medicinal chemistry due to their versatile biological activities.[2][3] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is considered a "privileged" structure, appearing in numerous compounds with potent antiviral, anticancer, and antimicrobial properties.[1][4][5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of quinoxaline-based compounds for antiviral research. It details foundational synthetic protocols, explains key mechanisms of action and structure-activity relationships (SAR), and provides step-by-step protocols for robust in vitro and in vivo evaluation.

Section 1: The Quinoxaline Scaffold: A Cornerstone for Antiviral Drug Discovery

A Privileged Heterocycle

Quinoxaline (C₈H₆N₂) and its derivatives are a class of compounds that have consistently demonstrated a broad spectrum of pharmacological activities.[3] As a bioisoster of quinoline and naphthalene, the quinoxaline core provides a rigid scaffold that can be readily functionalized, allowing for the fine-tuning of its biological and pharmacokinetic properties.[1] This versatility has led to the identification of numerous quinoxaline-based drug candidates, including agents active against a wide range of DNA and RNA viruses.[4][6] Marketed drugs like Glecaprevir, an HCV protease inhibitor, feature the quinoxaline moiety, underscoring its clinical relevance.[5]

Known Antiviral Spectrum

The antiviral activity of quinoxaline derivatives is remarkably broad, encompassing viruses from different families. Research has demonstrated their efficacy against:

  • RNA Viruses: Including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza viruses, and Coronaviruses (such as SARS-CoV-2).[1][2][5]

  • DNA Viruses: Including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus.[1][7][8]

This wide range of activity suggests that quinoxaline derivatives can interfere with multiple, diverse viral and host targets, making them a fertile ground for the development of broad-spectrum antiviral agents.[4][9]

Section 2: Synthesis and Derivatization Strategies

The chemical tractability of the quinoxaline scaffold is a major advantage for medicinal chemists. Various synthetic routes allow for the introduction of diverse substituents to explore the chemical space and optimize antiviral activity.

Foundational Synthesis: Condensation of o-Phenylenediamines

The most classic and widely used method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction is robust and allows for significant variation in the substituents at the 2 and 3 positions of the quinoxaline core, which are often critical for biological activity.

Protocol 1: General Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

Objective: To synthesize a substituted quinoxaline via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask, condenser, heating mantle

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 eq) in ethanol.

  • Reagent Addition: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

    • Causality Note: The dicarbonyl compound provides the two-carbon unit that will form the pyrazine ring of the quinoxaline scaffold. The choice of substituents on this reagent directly dictates the groups at the C2 and C3 positions of the final product.

  • Reflux: Attach a condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expertise Insight: While ethanol is a common solvent, using a mild acid catalyst like acetic acid can accelerate the condensation, especially for less reactive starting materials.[1]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Advanced and Green Synthetic Methodologies

While the classic condensation is effective, modern synthetic chemistry has introduced more efficient and environmentally friendly methods. These include microwave-assisted synthesis, the use of recyclable catalysts, and reactions in aqueous media, which often lead to shorter reaction times and easier workup procedures.[1][7]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Outcome o_phenylenediamine o-Phenylenediamine (Substituted) reaction Condensation Reaction (e.g., Reflux in Ethanol/Acetic Acid) o_phenylenediamine->reaction dicarbonyl 1,2-Dicarbonyl Compound (Substituted) dicarbonyl->reaction workup Workup & Purification (Filtration / Chromatography) reaction->workup product 2,3-Disubstituted Quinoxaline Derivative workup->product characterization Structural Characterization (NMR, MS) product->characterization

Caption: General workflow for quinoxaline synthesis.

Section 3: Mechanisms of Antiviral Action & Structure-Activity Relationships (SAR)

Understanding how quinoxaline compounds exert their antiviral effects and which structural features are important is critical for designing more potent and selective drug candidates.

Targeting Viral and Host Factors

Quinoxaline derivatives achieve their antiviral effects through diverse mechanisms, often by inhibiting key viral enzymes or interacting with host factors essential for viral replication. This multi-targeting capability is a hallmark of the scaffold's potential.

G cluster_virus Viral Targets cluster_host Host Targets Quinoxaline Quinoxaline Derivative Protease Protease (e.g., HCV, SARS-CoV-2 Mpro) Quinoxaline->Protease Inhibition Polymerase RNA-dependent RNA Polymerase Quinoxaline->Polymerase Inhibition RT Reverse Transcriptase (e.g., HIV-1) Quinoxaline->RT Inhibition NS1A NS1A Protein (Influenza A) Quinoxaline->NS1A Binding Disruption Interferon Interferon Induction Quinoxaline->Interferon Modulation

Caption: Diverse antiviral mechanisms of quinoxalines.

Key Molecular Targets
  • Viral Proteases: Many viruses rely on proteases to cleave large polyproteins into functional viral proteins. Quinoxaline derivatives have been identified as inhibitors of proteases like the SARS-CoV-2 main protease (Mpro).[2]

  • Reverse Transcriptase (RT): In retroviruses like HIV, RT is essential for converting the viral RNA genome into DNA. The quinoxaline S-2720 was identified as a potent inhibitor of HIV-1 RT.[4][6]

  • Influenza NS1A Protein: The NS1A protein of influenza A helps the virus evade the host's innate immune response by binding to double-stranded RNA (dsRNA). Certain quinoxaline derivatives can disrupt this NS1A-dsRNA interaction, restoring the host's antiviral defenses.[10]

  • Interferon Induction: Some indoloquinoxaline derivatives are thought to exert their antiviral effect by stimulating the host's production of interferon, a key signaling protein in the innate immune response.[1][4]

Deciphering the Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing a lead compound into a drug candidate. For quinoxalines, specific substitutions on the core ring system dramatically influence antiviral potency and selectivity.[11]

Position(s) of SubstitutionGeneral ObservationExample Virus Target(s)Reference(s)
C2, C3 Bulky and aromatic groups often enhance activity. The nature of these substituents is critical for target binding.Influenza A (NS1A), HIV[6][10]
C6, C7 Introduction of electron-withdrawing groups (e.g., halogens) or other functionalities can modulate activity and pharmacokinetic properties.HIV[6]
N1, N4 The nitrogen atoms can be sites for N-oxide formation or fusion to other heterocyclic rings (e.g., triazoloquinoxalines), which can significantly alter the biological profile.Herpes Simplex Virus (HSV)[1]
Fused Rings Fusing other ring systems, such as an indole ring to form indoloquinoxalines, can confer potent DNA-binding properties and unique mechanisms of action.HSV, HCMV[4][7]

General SAR Principle: The quinoxaline moiety serves as the core pharmacophore, while substitutions at positions 2, 3, 6, and/or 7 are the primary locations for modification to enhance potency and selectivity.[3]

Section 4: In Vitro Evaluation of Antiviral Efficacy

A systematic, tiered approach to in vitro testing is essential to identify and prioritize promising compounds while efficiently using resources.

The Assay Cascade: From Screening to Validation

The evaluation process should begin with high-throughput screening to identify initial "hits," followed by more detailed, lower-throughput assays to confirm activity and elucidate the mechanism of action. A crucial first step is always to assess compound cytotoxicity to ensure that any observed antiviral effect is not simply due to killing the host cells.

G A Compound Library (Quinoxaline Derivatives) B Cytotoxicity Assay (e.g., MTT, MTS) Determine CC₅₀ A->B C Primary Antiviral Screen (e.g., HTS CPE Assay) Identify Initial Hits A->C D Secondary Assay (e.g., Plaque Reduction) Determine EC₅₀ B->D Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) C->D E Mechanism of Action (e.g., Enzyme Assay, FP) Identify Target D->E F Prioritized Hit Compounds E->F

Caption: Workflow for in vitro antiviral screening.

Protocol 2: Determining Compound Cytotoxicity (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound on a specific host cell line.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, A549, Calu-3)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Quinoxaline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the quinoxaline compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and use non-linear regression to calculate the CC₅₀ value.

Protocol 3: Quantifying Antiviral Activity (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC₅₀) of a compound by quantifying the reduction in viral plaques.[1]

Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, specifically its ability to form plaques (localized areas of cell death) in a monolayer of host cells.

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock with a known titer

  • Serial dilutions of the quinoxaline compound

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Infection: Remove the culture medium from the confluent cell monolayers and infect the cells with a specific number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well). Allow the virus to adsorb for 1 hour.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the overlay medium containing different concentrations of the test compound. Include a "virus only" (no compound) control.

    • Causality Note: The semi-solid overlay prevents the spread of progeny virus through the medium, ensuring that new infections are localized and form discrete plaques.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form in the control wells.

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition versus compound concentration and use non-linear regression to determine the EC₅₀.

Protocol 4: High-Throughput Screening (Fluorescence Polarization Assay)

Objective: To screen for compounds that disrupt a specific protein-nucleic acid interaction, such as the influenza NS1A-dsRNA interaction.[10]

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled dsRNA (FAM-dsRNA) tumbles rapidly, resulting in low polarization. When it binds to the larger NS1A protein, its tumbling slows, and polarization increases. A compound that displaces the dsRNA will cause a decrease in polarization.[10]

Materials:

  • Purified NS1A protein

  • Fluorescently labeled dsRNA (e.g., FAM-dsRNA)

  • Assay buffer

  • 384-well, low-volume, black plates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare a mixture of NS1A protein and FAM-dsRNA in the assay buffer at concentrations optimized for a robust signal window.

  • Compound Plating: Dispense the quinoxaline compounds from a library into the 384-well plate.

  • Reaction: Add the NS1A/FAM-dsRNA mixture to the wells containing the compounds. Include positive (no inhibitor) and negative (no NS1A) controls.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 30 minutes) to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization of each well.

  • Data Analysis: Calculate the percent inhibition for each compound based on the decrease in polarization relative to the controls. Compounds showing significant inhibition are identified as hits.

Section 5: Preclinical Development: ADMET & In Vivo Profiling

Once a compound shows promising in vitro potency and selectivity, it must be evaluated for its drug-like properties and efficacy in a living organism.

The Role of ADMET in Candidate Selection

Poor pharmacokinetic and toxicity profiles are major causes of failure in clinical trials.[12] Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[13]

In Silico and In Vitro ADMET Prediction

Before committing to expensive animal studies, many ADMET properties can be predicted using computational models or assessed through rapid in vitro assays.[14][15]

ADMET ParameterImportanceCommon Assessment Method
Absorption Predicts oral bioavailability.In silico models (e.g., Caco-2 permeability), PAMPA assay.
Distribution Affects target tissue concentration and potential for off-target effects.Plasma protein binding assays, in silico Vd prediction.
Metabolism Determines compound half-life and potential for drug-drug interactions.Microsomal stability assays, Cytochrome P450 inhibition assays.
Excretion Influences dosing regimen and potential for accumulation.In silico prediction of clearance pathways.
Toxicity Identifies potential safety liabilities.hERG inhibition assay (cardiotoxicity), Ames test (mutagenicity).
Protocol 5: General Guidelines for In Vivo Efficacy Studies

Objective: To evaluate the antiviral efficacy and safety of a lead quinoxaline compound in an appropriate animal model (e.g., a mouse model of influenza infection).[16]

Principle: The animal model should mimic key aspects of the human disease. The study will assess the compound's ability to reduce viral load, alleviate disease symptoms, and improve survival.

Materials:

  • Appropriate animal strain (e.g., BALB/c mice)[16]

  • Challenge virus stock

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal)

  • Anesthesia, equipment for sample collection

  • Biosafety Level 2 or 3 animal facility, as required

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week.

  • Grouping and Dosing: Randomize animals into groups (e.g., n=8-10 per group): Vehicle Control, Positive Control (e.g., Oseltamivir), and Test Compound groups (multiple dose levels).

  • Pharmacokinetics (PK) Study (Optional but Recommended): A preliminary PK study in uninfected animals is crucial to determine the dosing regimen required to achieve and maintain therapeutic concentrations in the target tissue (e.g., lungs).[16]

  • Infection: Lightly anesthetize the animals and infect them via an appropriate route (e.g., intranasally with influenza virus).[16]

  • Treatment: Begin treatment at a specified time point relative to infection (e.g., 1 hour pre-infection or 4 hours post-infection) and continue for a defined period (e.g., 5 days).

  • Monitoring: Monitor animals daily for clinical signs of illness (weight loss, activity level, mortality).

  • Endpoint Analysis: At predetermined time points post-infection, euthanize subsets of animals to collect tissues for analysis.

    • Viral Load: Quantify virus in the lungs or other target organs using plaque assay or RT-qPCR.

    • Lung Pathology: Assess inflammation and tissue damage via histopathology.

    • Inflammatory Markers: Measure cytokine and chemokine levels in bronchoalveolar lavage (BAL) fluid.[16]

  • Data Analysis: Compare outcomes (survival curves, weight loss, viral titers, pathology scores) between treated and control groups using appropriate statistical tests.

Section 6: Conclusion and Future Directions

The quinoxaline scaffold represents a highly validated and promising starting point for the development of novel antiviral agents.[4][6] Its synthetic accessibility, coupled with a demonstrated ability to inhibit a wide range of viral and host targets, ensures its continued relevance in medicinal chemistry.[1][2] Future research will likely focus on developing quinoxaline derivatives with activity against emerging viral threats, designing compounds that overcome existing drug resistance mechanisms, and applying modern drug delivery strategies to improve the pharmacokinetic profiles of these potent molecules.

Section 7: References

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. [Link]

  • El-Sayed, N. F., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]

  • MDPI. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Ferreira, I. C., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

  • Al-dujaili, A. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis. [Link]

  • ResearchGate. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline... [Link]

  • ResearchGate. (n.d.). Overall structure-activity relationship analysis of the quinoxaline derivatives. [Link]

  • TIJER. (2023). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER. [Link]

  • ResearchGate. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Wang, H., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. [Link]

  • PubMed. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • ResearchGate. (2025). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. [Link]

  • Dahab, M. A., et al. (2023). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. [Link]

  • El-Naggar, M., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances. [Link]

  • Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS ONE. [Link]

  • Sharma, K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • PubMed. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. [Link]

  • Frontiers. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. [Link]

  • NIH. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. NIH. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Characterization of Novel Quinoxaline-Imidazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Quinoxaline-imidazole hybrids are a burgeoning class of heterocyclic compounds attracting significant attention in medicinal chemistry and materials science.[1][2][3][4] Their unique structural framework, combining the electron-deficient quinoxaline core with the versatile imidazole moiety, gives rise to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5][6] The successful development and application of these novel hybrids are critically dependent on their unambiguous structural and physicochemical characterization. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols tailored for researchers engaged in the synthesis and evaluation of quinoxaline-imidazole derivatives.

Introduction: The Rationale for Comprehensive Characterization

The fusion of quinoxaline and imidazole rings creates a hybrid scaffold with significant therapeutic potential.[4][7] The quinoxaline moiety is a well-known pharmacophore present in various bioactive molecules, while the imidazole ring is a key component of many biological systems and synthetic drugs.[3][8] The combination of these two heterocycles can lead to synergistic effects and novel mechanisms of action. However, the synthesis of these hybrids can often result in complex mixtures of isomers or unexpected reaction products. Therefore, a multi-faceted characterization approach is not just recommended; it is essential for confirming the chemical identity, purity, and structural integrity of the newly synthesized compounds.

This guide is structured to walk researchers through a logical workflow, from initial structural confirmation to in-depth physicochemical analysis. Each section explains the causality behind experimental choices, providing not just the "how" but the "why," ensuring a robust and self-validating characterization process.

Characterization Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized quinoxaline-imidazole hybrid.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structural Primary Structural Elucidation cluster_advanced Advanced & Physicochemical Analysis cluster_biological Biological Evaluation Synthesis Novel Hybrid Synthesis Purification Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity Check MS Mass Spectrometry (HRMS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR XRD Single-Crystal X-Ray Diffraction FTIR->XRD Further Confirmation Thermal Thermal Analysis (TGA/DSC) XRD->Thermal UVVis UV-Vis & Fluorescence Spectroscopy Thermal->UVVis BioAssay Anticancer/Antimicrobial Assays UVVis->BioAssay Functional Testing

Caption: A logical workflow for the characterization of quinoxaline-imidazole hybrids.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For quinoxaline-imidazole hybrids, ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are crucial for unambiguously assigning signals and confirming the regiochemistry of the linkage between the two heterocyclic rings.[9]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified hybrid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice due to the potential for hydrogen bonding and the solubility of many heterocyclic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition (¹H NMR):

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024-4096 scans).

    • The spectral width should cover the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of signals to deduce the proton environments. Protons on the quinoxaline and imidazole rings typically appear in the aromatic region (δ 7-9 ppm).

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with literature values for similar structures.[10]

Data Presentation: Example NMR Data Summary

Compound IDTechniqueChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
QX-IM-01¹H NMR8.15d8.0H-5 (Quinoxaline)
QX-IM-01¹H NMR7.80s-H-2 (Imidazole)
QX-IM-01¹³C NMR145.2--C-2 (Quinoxaline)
QX-IM-01¹³C NMR138.9--C-4 (Imidazole)
Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Protocol: HRMS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound (compounds with basic nitrogen atoms, like these hybrids, are readily protonated in positive mode).

  • Analysis: Determine the monoisotopic mass of the molecular ion peak (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition that matches the measured accurate mass. The calculated mass should be within 5 ppm of the measured mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinoxaline-imidazole hybrids, it can confirm the presence of C=N, C=C, and C-H bonds within the aromatic rings, as well as any other functional groups introduced during synthesis.

Protocol: FT-IR (ATR) Analysis

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the anvil to apply pressure to the sample and record the sample spectrum. Typically, 16-32 scans are co-added.

  • Analysis: Identify the characteristic absorption bands. Key expected vibrations include:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1620-1580 cm⁻¹: C=N stretching from both rings.

    • ~1550-1450 cm⁻¹: Aromatic C=C ring stretching.

Crystallographic and Thermal Analysis

These techniques provide information on the three-dimensional structure and the thermal stability of the compounds.

Single-Crystal X-Ray Diffraction (XRD)

Principle and Rationale: XRD is the gold standard for unambiguous structure determination.[11][12] It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding.[13] This is particularly crucial for resolving any ambiguity in regioselectivity from the synthesis.

Protocol: Single-Crystal XRD

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined.[11]

Thermal Analysis (TGA/DSC)

Principle and Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of the compound.[14][15] This is important for understanding the material's stability for potential pharmaceutical or material applications.

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

  • Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[16]

  • Analysis:

    • DSC Curve: The endothermic peak corresponds to the melting point (Tₘ). Exothermic peaks may indicate decomposition or other thermal events.[17]

    • TGA Curve: The onset temperature of weight loss indicates the beginning of thermal decomposition (Tₔ). The curve shows the percentage of weight loss as a function of temperature.

Data Presentation: Example Thermal Analysis Data

Compound IDMelting Point (Tₘ) from DSC (°C)Decomposition Onset (Tₔ) from TGA (°C)
QX-IM-01215.4289.1
QX-IM-02231.8305.5

Biological Characterization

Principle and Rationale: The primary motivation for synthesizing many quinoxaline-imidazole hybrids is their potential biological activity.[3][5][6] In vitro assays are essential first steps to evaluate their efficacy as, for example, anticancer or antimicrobial agents.

Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.[4]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized hybrid compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Technique vs. Information Diagram

This diagram shows which techniques are used to determine specific properties of the hybrid molecules.

G2 cluster_props Molecular Properties cluster_techs Characterization Techniques Connectivity Atomic Connectivity & Functional Groups MolecularFormula Molecular Formula & Weight ThreeDStructure 3D Structure & Stereochemistry ThermalStability Thermal Stability & Melting Point BiologicalActivity Biological Activity (e.g., IC₅₀) NMR NMR (¹H, ¹³C, 2D) NMR->Connectivity MS Mass Spectrometry (HRMS) MS->MolecularFormula FTIR FT-IR FTIR->Connectivity XRD X-Ray Diffraction XRD->ThreeDStructure TGA_DSC TGA / DSC TGA_DSC->ThermalStability BioAssay In Vitro Assays (MTT) BioAssay->BiologicalActivity

Caption: Relationship between characterization techniques and elucidated properties.

References

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online.
  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH.
  • Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.
  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives.
  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
  • X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a, displaying the pyridyl‐nitrogen N‐alkylation.
  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS-INDOLO[2,3-b]QUINOXALINE DERIVATIVES.
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.
  • Preparation, crystal structure, and thermal decomposition of the intriguing five-coordinated compound [Cu(IMI)4Cl]Cl (IMI = Imidazole). Beijing Institute of Technology.
  • Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO.
  • Synthesis, Characterisation, Enzyme Inhibition and Antioxidant Properties of Novel Quinoxaline-2(1h)-One Functionalised (Benz)Imidazole-3-Ium Salts as Hybrid Molecules in Drug Discovery.
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRAD
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity.
  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI.
  • X-ray crystallography. Wikipedia.
  • Synthesis, characterisation, molecular docking studies and biological evaluation of some novel hybrids based on quinazolinone, benzofuran and imidazolium moieties as potential cytotoxic and antimicrobial agents. Taylor & Francis Online.
  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. PubMed Central.
  • X-ray Crystallography. Chemistry LibreTexts.
  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles.

Section 1: Understanding the Core Synthesis

The synthesis of this compound, a molecule of interest in medicinal chemistry, typically involves the cyclocondensation of a suitable quinoxaline precursor with ethylenediamine.[1] The efficiency of this reaction is highly dependent on the nature of the precursor and the reaction conditions. The two most viable and commonly explored pathways start from either 2-cyanoquinoxaline or a quinoxaline-2-carboxylic acid derivative.

G cluster_0 Pathway A: Nitrile Route cluster_1 Pathway B: Carboxylate Route A_start 2-Cyanoquinoxaline A_reagent + Ethylenediamine + Catalyst (e.g., Sulfur, NaHS) A_start->A_reagent Reaction A_product Target Product A_reagent->A_product Cyclization B_start Quinoxaline-2-carboxylic acid ester B_reagent + Ethylenediamine B_start->B_reagent Amidation B_intermediate N-(2-aminoethyl)quinoxaline -2-carboxamide B_reagent->B_intermediate B_product Target Product B_intermediate->B_product Dehydrative Cyclization

Caption: Plausible synthetic pathways to this compound.

The nitrile pathway (Pathway A) is often preferred due to its directness and the availability of catalysts that can facilitate the reaction under milder conditions.[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low (<30%). What are the most critical parameters to investigate?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial.

  • Reagent Quality and Stoichiometry:

    • Ethylenediamine: This reagent is hygroscopic and can absorb atmospheric CO2 to form carbonates. Use freshly distilled or a newly opened bottle of ethylenediamine.[1] An excess of ethylenediamine (2-4 equivalents) is often used to drive the reaction forward, but a very large excess can complicate purification.

    • 2-Cyanoquinoxaline: Ensure the starting material is pure. Impurities from its synthesis can interfere with the reaction. Confirm purity via melting point or NMR spectroscopy.

    • Solvent: Ensure you are using a dry, high-purity solvent. Trace amounts of water can hydrolyze the nitrile or intermediates.

  • Reaction Temperature:

    • The conversion of a nitrile to an imidazoline is an endothermic process that requires heat.[3] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition of reagents and products, leading to tar formation.

    • Recommendation: Start with a moderate temperature (e.g., 80-100 °C in a solvent like toluene or xylene) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, incrementally increase the temperature by 10 °C.

  • Catalyst Choice and Loading (for Nitrile Pathway):

    • This reaction often requires a catalyst to activate the nitrile group.[2] Common catalysts include elemental sulfur, sodium hydrosulfide (NaHS), or hydrogen sulfide (H2S).[2][3] These reagents are thought to form a thioamide intermediate, which is more reactive towards the amine.

    • Recommendation: Elemental sulfur is often a good starting point due to its ease of handling. Use a catalytic amount (e.g., 0.1-0.2 equivalents). If the reaction is still sluggish, sodium hydrosulfide can be more effective.[2]

  • Atmosphere:

    • To prevent side reactions and degradation, especially at elevated temperatures, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity (NMR, MP) Fresh Ethylenediamine check_reagents->reagent_purity reagent_stoich Stoichiometry (Excess Ethylenediamine) check_reagents->reagent_stoich check_byproducts 3. Analyze Side Products check_conditions->check_byproducts Conditions Optimized cond_temp Temperature (80-120 °C) check_conditions->cond_temp cond_cat Catalyst (Sulfur, NaHS) check_conditions->cond_cat cond_solvent Solvent (Dry) check_conditions->cond_solvent solution Improved Yield check_byproducts->solution Side Reactions Minimized

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: I'm observing significant formation of side products, leading to a complex crude mixture. What are they and how can I minimize them?

A2: Side product formation is a common cause of low yields and purification difficulties.

  • Likely Side Products:

    • N,N'-bis(quinoxalin-2-yl)ethanediamide: This can arise if trace water hydrolyzes the nitrile to a carboxylic acid, which then reacts with two molecules of ethylenediamine.

    • Polymeric materials: Ethylenediamine can self-polymerize or react with multiple quinoxaline molecules, especially at high temperatures or concentrations.

    • Ring-opened amide: The intermediate N-(2-aminoethyl)quinoxaline-2-carboximidamide (from the nitrile route) may fail to cyclize or may hydrolyze.

  • Minimization Strategies:

    • Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis-related side products.

    • Controlled Addition of Reagents: Adding the 2-cyanoquinoxaline solution slowly to the heated solution of ethylenediamine and catalyst can help maintain a low concentration of the electrophile, minimizing polymerization.

    • Optimal Temperature: As mentioned, excessively high temperatures can promote polymerization and decomposition. Find the minimum temperature required for a reasonable reaction rate.

    • Effective Stirring: Ensure the reaction mixture is homogenous to avoid localized high concentrations of reagents.

Q3: The reaction is not going to completion, even after 24 hours. What could be the issue?

A3: A stalled reaction typically points to issues with reactivity or catalysis.

  • Insufficient Temperature: The activation energy for the cyclization may not be met. Cautiously increase the reaction temperature and monitor by TLC.

  • Catalyst Deactivation: If using a catalyst like sulfur, it may be consumed in a side reaction. In some cases, adding a second small portion of the catalyst after several hours can restart a stalled reaction.

  • Reagent Grade: Ensure the ethylenediamine is of a suitable grade. Some technical grades may contain inhibitors or impurities.[1]

Q4: I am having trouble purifying the final product. What are the best practices?

A2: The product is basic due to the imidazoline and quinoxaline nitrogens, which can cause tailing on silica gel chromatography.

  • Work-up: After the reaction, cool the mixture and filter off any insoluble catalyst. A liquid-liquid extraction is effective. Wash the organic layer with water and then brine to remove excess ethylenediamine and salts.

  • Chromatography:

    • To prevent streaking on a silica gel column, add a small amount of a basic modifier to your eluent system. Triethylamine (0.5-1%) is a common choice.

    • A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with 1% triethylamine added.

  • Recrystallization: If chromatography yields an impure solid, recrystallization can be an excellent final purification step. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize the 2-cyanoquinoxaline precursor?

A1: 2-Cyanoquinoxaline is typically prepared from 2-chloroquinoxaline via nucleophilic aromatic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO or DMF. This reaction is generally high-yielding.

Q2: Are there alternative, milder catalysts for the imidazoline synthesis from the nitrile?

A2: While sulfur-based catalysts are common, some modern methods utilize transition metal catalysts, though these can be more expensive and require more careful handling.[4] For a lab-scale synthesis, microwave-assisted reactions using sulfur have also been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a critical role. It must be:

  • High-boiling: To allow for sufficient reaction temperature (e.g., toluene, xylene, or DMF).

  • Aprotic and Dry: To prevent unwanted side reactions like hydrolysis.

  • Able to dissolve reactants: To ensure a homogenous reaction mixture. Toluene and xylene are excellent choices as they are non-polar enough to dissolve the quinoxaline core but can tolerate the polar reagents.

Q4: What are the key safety considerations for this synthesis?

A4:

  • Ethylenediamine: Is corrosive and a sensitizer. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Cyanide Salts (for precursor synthesis): Extremely toxic. Use with extreme caution and have an appropriate quenching procedure and emergency plan in place.

  • High Temperatures: Reactions at reflux require proper setup to avoid pressure buildup and solvent evaporation.

  • Sulfur/H2S Catalysts: When using sulfur or hydrosulfide, be aware that toxic and foul-smelling hydrogen sulfide gas may be evolved. The reaction must be performed in a well-ventilated fume hood.[3]

Section 4: Optimized Experimental Protocol (Nitrile Route)

This protocol is a starting point and may require optimization for your specific setup.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add elemental sulfur (0.15 eq).

  • Reagents: Add anhydrous toluene via syringe, followed by ethylenediamine (3.0 eq).

  • Heating: Begin stirring and heat the mixture to 100 °C in an oil bath.

  • Addition: Dissolve 2-cyanoquinoxaline (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the heated reaction mixture over 30 minutes.

  • Reaction: Maintain the temperature at 100-110 °C and monitor the reaction's progress by TLC (e.g., 5% Methanol in DCM with 1% TEA). The reaction is typically complete in 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove any solid sulfur. Transfer the filtrate to a separatory funnel and wash with water (2x) and then saturated brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-5% methanol in dichloromethane + 1% triethylamine).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR, HRMS, and melting point analysis.

Section 5: Data Summary Table for Optimization

ParameterRange / OptionsRationale & CausalityExpected Impact on Yield
Temperature 80 - 120 °CThe reaction requires thermal energy for cyclization; too high can cause decomposition.Increasing temperature generally increases rate, but may decrease yield beyond an optimum point.
Ethylenediamine 2 - 4 equivalentsUsed in excess to act as both reagent and base, driving the equilibrium toward the product.Increasing excess from 1 to 3 eq. typically improves yield; further excess may not help.
Catalyst Sulfur, NaHSActivates the nitrile for nucleophilic attack by forming a more electrophilic intermediate.[2][3]Use of a catalyst is often essential for good yields; NaHS may be more active than S.
Solvent Toluene, Xylene, DMFA high-boiling, aprotic solvent is needed to achieve necessary temperatures without participating in the reaction.Choice has a moderate effect; must ensure all reagents are soluble at reaction temperature.
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rate but may also favor intermolecular side reactions (polymerization).An optimal concentration exists; starting around 0.2 M is a reasonable approach.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Dawle, J. K., et al. (2012). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry, 5(5), 639-641.

  • Moreno-Corral, R., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry, 2017, 8539490.

  • Ilies, M., et al. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(61), 38781-38790.

  • Tu, S., et al. (2007). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Synlett, 2007(12), 1906-1908.

  • BenchChem. (2025). Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide. BenchChem.

  • Wang, R.-Y., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Archiv der Pharmazie, 355(5), 2100448.

  • Al-Hourani, B. J. (2014). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemistry, 2014, 257547.

  • Khan, I., Ibrar, A., & Abbas, N. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(24), 5900.

  • Sarciron, M. E., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-3411.

  • ResearchGate. (n.d.). Two-step synthesis of imidazo[1,2-a]quinoxalines in metal-free condition.

  • Labarbera, D. V., & Skibo, E. B. (2005). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Bioorganic & Medicinal Chemistry, 13(2), 387-395.

  • Chen, J., et al. (2020). Synthesis of benzo[6][7]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Tetrahedron Letters, 61(18), 151833.

  • ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles.

  • Khalafi-Nezhad, A., & Soltani, A. (2008). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst. Synthetic Communications, 38(19), 3335-3345.

  • Avula, B., et al. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Modern Trends in Inorganic Chemistry, 8(1).

  • Kar, A., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3834-3853.

  • Wang, C., et al. (2022). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. CCS Chemistry, 4(1), 268-280.

  • Mohammadpoor-Baltork, I., et al. (2003). Microwave-Assisted Facile and Convenient Synthesis of Imidazolines. Bulletin of the Korean Chemical Society, 24(9), 1354-1356.

  • Al-Ostath, R. A., El-Enany, M. M., & Kamel, G. M. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1).

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives containing 2-aminoimidazoles.

  • Li, J., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7391.

  • ResearchGate. (n.d.). Synthesis of imidazoline derivatives.

  • Patsnap Synapse. (2024). What is the mechanism of Ethylenediamine Dihydrochloride?

  • Mettey, Y., et al. (2001). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 913-917.

  • Venkataraman, S., et al. (2006). Preparation of high purity substituted quinoxaline. Google Patents.

  • Romeo, R., et al. (1989). Reaction between ethylenediamine and acetone on a platinum(II) complex. Inorganica Chimica Acta, 157(2), 243-247.

  • Wikipedia. (n.d.). Ethylenediamine.

Sources

Troubleshooting side-product formation in cyclocondensation reactions for quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxaline Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for quinoxaline synthesis. As researchers and drug development professionals, we understand that while the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a cornerstone reaction, it is not without its challenges. The formation of side-products can significantly impact yield, purity, and downstream applications, leading to time-consuming purification and troubleshooting.

This guide is structured to provide you with direct, actionable insights into the common issues encountered during these reactions. We will move beyond simple procedural lists to explain the underlying chemical principles driving side-product formation, empowering you to make informed decisions in your experimental design.

Section 1: The Ideal Pathway: Understanding Quinoxaline Formation

The classical and most direct route to the quinoxaline core involves the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] The reaction mechanism proceeds through a well-defined pathway:

  • Activation of Carbonyl: The acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity.[3]

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration & Iminium Formation: The hemiaminal readily dehydrates to form an iminium ion.

  • Intramolecular Cyclization: The second amino group attacks the remaining carbonyl, leading to a six-membered dihydroxydihydroquinoxaline intermediate.

  • Final Dehydration: A subsequent two-step dehydration yields the stable, aromatic quinoxaline ring.

This cascade is highly efficient under optimal conditions. However, deviations in reaction parameters or starting material purity can divert the reaction down alternative, undesired pathways.

Quinoxaline_Mechanism Reactants o-Phenylenediamine + 1,2-Dicarbonyl Activated_Carbonyl Activated Carbonyl Reactants->Activated_Carbonyl Carbonyl Activation H_plus H+ Hemiaminal Hemiaminal Intermediate Activated_Carbonyl->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium - H₂O Cyclized_Int Dihydroxydihydro- quinoxaline Iminium->Cyclized_Int Intramolecular Cyclization Product Quinoxaline Cyclized_Int->Product - 2H₂O

Caption: Ideal reaction pathway for quinoxaline synthesis.

Section 2: Troubleshooting Guide: Common Side-Products & Solutions

This section addresses the most common problems encountered during quinoxaline synthesis in a direct Q&A format.

Q1: My reaction mixture turns dark brown/black, and I'm isolating multiple colored impurities. What is happening?

A1: You are likely observing the oxidation of your o-phenylenediamine starting material.

  • Causality & Expertise: ortho-Phenylenediamines (OPDs) are electron-rich aromatic compounds and are highly susceptible to aerobic oxidation, especially in the presence of acid or metal catalysts.[4] This oxidation leads to a complex mixture of polymeric, deeply colored materials, which are notoriously difficult to separate from the desired product and can significantly reduce your yield. The purity of your starting OPD is paramount; aged or improperly stored OPD is a common culprit.[5]

  • Troubleshooting Protocol:

    • Assess Starting Material: Visually inspect your OPD. It should be a colorless or very light tan solid. If it is dark, it must be purified before use. (See Protocol 2A).

    • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use by bubbling N₂ or Ar through it for 15-20 minutes.

    • Control Temperature: Avoid unnecessarily high temperatures, as heat can accelerate oxidation. Many modern protocols using efficient catalysts can be run at room temperature.[6]

Q2: I've isolated a major byproduct with a mass corresponding to the loss of one of my dicarbonyl's R-groups. What is this side-product?

A2: This is a classic sign of benzimidazole formation, a common side-product under harsh acidic conditions. [4]

  • Causality & Expertise: When using strong acids (e.g., concentrated H₂SO₄, HCl) or excessively high temperatures, the reaction can favor an alternative pathway. After the initial condensation to form the imine intermediate, instead of intramolecular cyclization onto the second carbonyl, a rearrangement can occur. If the dicarbonyl is an α-keto aldehyde, for example, the aldehyde can be cleaved under harsh conditions, followed by cyclization to form a 2-substituted benzimidazole.

  • Troubleshooting Protocol:

    • Catalyst Moderation: Switch from a strong mineral acid to a milder catalyst. Acetic acid is a common and effective choice.[7] Alternatively, heterogeneous acid catalysts (e.g., Alumina-supported heteropolyoxometalates, Bentonite clay) or Lewis acids [Zn(OTf)₂] can provide the necessary activation without promoting rearrangement.[1][6]

    • Temperature & Time Control: Reduce the reaction temperature and monitor the reaction closely by TLC. Prolonged heating, even with a mild catalyst, can eventually lead to byproduct formation.

    • Green Chemistry Approaches: Consider catalyst-free methods in solvents like glycerol/water or using microwave irradiation, which can dramatically shorten reaction times and minimize side reactions.[1][8]

Side_Reaction Side-Reaction: Benzimidazole Formation cluster_main Main Quinoxaline Pathway cluster_side Side-Reaction Pathway Iminium Iminium Intermediate Quinoxaline Desired Quinoxaline Iminium->Quinoxaline Intramolecular Cyclization Rearrangement Rearrangement/ Cleavage Iminium->Rearrangement Benzimidazole Undesired Benzimidazole Rearrangement->Benzimidazole Cyclization Harsh_Conditions Strong Acid / High Temp Harsh_Conditions->Rearrangement

Caption: Competing pathways leading to quinoxaline vs. benzimidazole.

Q3: My product appears to be a dimer or polymer based on mass spectrometry, and it's poorly soluble. Why did this happen?

A3: Self-condensation or dimerization can occur, particularly when using highly reactive dicarbonyls or improper stoichiometry. [4]

  • Causality & Expertise: If the dicarbonyl compound is highly reactive (e.g., glyoxal) or if there is a localized excess of it, it can react with an already-formed quinoxaline molecule or react with both ends of two different o-phenylenediamine molecules, leading to oligomers. This is also exacerbated by very strong acid catalysts.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Ensure a precise 1:1 molar ratio of the diamine and dicarbonyl reactants.

    • Slow Addition: For highly reactive dicarbonyls, add the dicarbonyl solution dropwise to the solution of the diamine over a period of 30-60 minutes. This maintains a low instantaneous concentration of the dicarbonyl, favoring the intramolecular cyclization over intermolecular reactions.

    • Dilution: Running the reaction at a slightly lower concentration can also disfavor bimolecular side reactions.

ParameterEffect on Benzimidazole FormationEffect on OxidationEffect on DimerizationRecommended Action
Temperature Increases at high tempIncreases at high tempGenerally less sensitiveUse lowest effective temperature; RT if possible.[6]
Catalyst Acidity High with strong acidsCan increaseHigh with strong acidsUse mild acids (e.g., AcOH) or Lewis acids.[4][7]
Reaction Time Increases with timeIncreases with timeCan increaseMonitor by TLC and work up upon completion.
Atmosphere No direct effectMajor effectNo direct effectUse an inert (N₂ or Ar) atmosphere.
Reactant Purity Minor effectMajor effectMinor effectPurify starting materials, especially OPD.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q: How critical is the choice of solvent?

    • A: The solvent is crucial. It must solubilize both starting materials and facilitate the reaction. Protic solvents like ethanol are commonly used and can participate in proton transfer steps.[9] Aprotic solvents like DMF or DMSO can be effective, especially for less soluble reactants.[10] Greener options like water or solvent-free conditions under microwave irradiation have also proven highly effective and can reduce side reactions by shortening reaction times.[8][11] It is often beneficial to screen a few solvents to find the optimal one for your specific substrates.[12]

  • Q: My reaction is clean by TLC, but my isolated yield is low. What are the common causes?

    • A: Low isolated yield despite a clean reaction profile often points to issues with the work-up or product isolation.[5]

      • Product Solubility: Your quinoxaline derivative might have some solubility in the aqueous phase during extraction. Minimize washes or perform a back-extraction of the aqueous layers.

      • Precipitation Issues: If isolating by precipitation/filtration, ensure the product has fully crashed out of solution. Cooling the mixture on an ice bath can help. Ensure the pH is appropriate for your product's solubility (most quinoxalines are less soluble at neutral or slightly basic pH).

      • Mechanical Loss: Be mindful of losses during transfers and on the filter paper.

  • Q: Can I run this reaction without a catalyst?

    • A: Yes, the condensation can proceed without a catalyst, but it typically requires higher temperatures and longer reaction times, which can in turn promote side reactions like oxidation.[7] The role of the catalyst is to accelerate the reaction, allowing for milder conditions and ultimately a cleaner product profile.[3][13] Even a weak acid like acetic acid can provide a significant rate enhancement.

Section 4: Key Experimental Protocols

Protocol 4A: General Optimized Quinoxaline Synthesis (Example)

This protocol uses a mild Lewis acid catalyst at room temperature, minimizing thermal degradation and oxidation.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 1.0 equiv) and the 1,2-dicarbonyl compound (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent & Catalyst: Add anhydrous acetonitrile (5 mL) via syringe, followed by Zinc Triflate [Zn(OTf)₂] (0.1 mmol, 10 mol%).[1]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 4B: Purification of o-Phenylenediamine (OPD)
  • Dissolution: In a fume hood, dissolve the discolored OPD in a minimum amount of hot deionized water (use caution, ~1.5-2 g per 100 mL of water).

  • Decolorization: While the solution is hot, add a small amount of activated charcoal (approx. 1-2% by weight of the OPD) and swirl.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Isolation: Collect the off-white to colorless needle-like crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. Store the purified OPD in a tightly sealed container in a dark, cool place.

References

  • BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
  • Hassan, S. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Omics Online.
  • Zhang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
  • BenchChem. (n.d.). Troubleshooting poor yield in quinoxaline cyclization reactions.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
  • Das, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline.
  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International.
  • ResearchGate. (n.d.). Effect of different solvents on the quinoxaline yield.
  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline. Semantic Scholar.
  • Heravi, M. M., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry.
  • ResearchGate. (n.d.). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl₂.
  • ResearchGate. (n.d.). Effect of catalyst loading towards the synthesis of quinoxaline.
  • Preprints.org. (2024). A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines.
  • International Journal of Pharmaceutical Sciences and Research. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES.
  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions.
  • ResearchGate. (n.d.). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • ResearchGate. (2024). (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES.
  • International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives.
  • Royal Society of Chemistry. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • ResearchGate. (n.d.). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds | Request PDF.
  • ResearchGate. (n.d.). The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds.

Sources

Technical Support Center: Optimizing Imidazoline Ring Synthesis from Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-imidazolines from nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in this important class of heterocyclic chemistry. Imidazolines are not only significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, but they are also versatile intermediates and ligands in asymmetric synthesis.[1][2]

This resource provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. The information presented here is grounded in established scientific principles and supported by authoritative literature to ensure you can approach your synthesis with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of imidazolines from nitriles and ethylenediamine. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in imidazoline synthesis can stem from several factors, ranging from suboptimal reaction conditions to the nature of your starting materials. Here’s a systematic approach to diagnosing and solving this issue:

  • Catalyst Choice and Concentration: The choice of catalyst is critical. While the reaction can proceed thermally, catalysis significantly improves rates and yields.

    • Sulfur-based catalysts: Elemental sulfur, hydrogen sulfide (H₂S), and carbon disulfide (CS₂) are commonly used and effective for many substrates.[3][4] These catalysts are thought to proceed through a thioamide intermediate, which is more reactive towards nucleophilic attack by the diamine.

    • Organocatalysts: N-acetylcysteine has been reported as an effective metal-free organocatalyst, promoting the reaction under milder conditions (e.g., 60°C in methanol).[5]

    • Other Catalysts: Sodium hydrosulfide has also been demonstrated as an efficient catalyst for this transformation.[2][6]

    • Troubleshooting: If you are experiencing low yields, consider screening different catalysts. Ensure the catalyst is of high purity and used in the appropriate stoichiometric or catalytic amount as recommended in literature procedures. For instance, a general procedure using sulfur might involve the nitrile, an excess of ethylenediamine, and a catalytic amount of sulfur refluxed at 120°C.[3]

  • Reaction Temperature and Time: These two parameters are intrinsically linked.

    • Insufficient Heat/Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Excessive Heat/Time: Prolonged heating at high temperatures can lead to the formation of side products and degradation of both starting materials and the desired product. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields.[7]

    • Optimization: A systematic optimization of temperature and time is recommended for your specific substrate. Start with reported conditions and adjust as needed based on your monitoring results.

  • Purity of Starting Materials: Impurities in your nitrile or ethylenediamine can interfere with the reaction.

    • Nitrile Purity: Ensure your nitrile is free from acidic or other reactive impurities.

    • Ethylenediamine Quality: Ethylenediamine can absorb water and carbon dioxide from the atmosphere. Use freshly distilled or a high-purity grade of ethylenediamine.

Q2: I'm observing significant side product formation. What are these side products and how can I minimize them?

A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Amide Formation: In the presence of water, nitriles can hydrolyze to form amides, which can then react further or remain as impurities. To minimize this, ensure all reagents and solvents are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: Ethylenediamine can potentially polymerize or react with multiple nitrile molecules, especially if the stoichiometry is not carefully controlled. Using an excess of ethylenediamine can help to favor the desired cyclization reaction.[3]

  • Strategies for Minimization:

    • Control Stoichiometry: Carefully measure your reagents. A common approach is to use a significant excess of ethylenediamine, which can also serve as the solvent.[2]

    • Inert Atmosphere: As mentioned, running the reaction under an inert gas can prevent unwanted side reactions with atmospheric components.

    • Temperature Control: Avoid excessively high temperatures which can promote decomposition and side reactions.

Q3: My final product is an oily solid and difficult to purify. What are the best methods for purification?

A3: The physical state of your crude product can be influenced by residual starting materials or impurities. Here are some effective purification strategies:

  • Removal of Excess Ethylenediamine: Excess ethylenediamine is a common impurity that can make the product oily.

    • Extraction: After the reaction, the mixture can be poured into cold water and extracted with an organic solvent like chloroform or dichloromethane.[2][3] This will move the imidazoline into the organic layer, leaving the more water-soluble ethylenediamine in the aqueous layer.

    • Vacuum Distillation: If your product is thermally stable, fractional distillation under reduced pressure can be an effective way to remove volatile impurities like ethylenediamine.[8]

  • Crystallization: This is often the best way to obtain a pure, solid product.

    • Solvent Screening: Experiment with different solvents to find one in which your imidazoline is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include cyclohexane, or mixtures like ethyl acetate and methanol.[2][3][8]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Scratching the inside of the flask with a glass rod can sometimes help initiate crystal formation.[8]

  • Column Chromatography: For small-scale reactions or particularly difficult separations, column chromatography using a stationary phase like alumina can be very effective.[8]

Frequently Asked Questions (FAQs)

What is the general mechanism for the synthesis of imidazolines from nitriles and ethylenediamine?

The reaction proceeds through a nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon of the nitrile. This is often facilitated by a catalyst that activates the nitrile group. The resulting amidine intermediate then undergoes an intramolecular cyclization via a second nucleophilic attack by the other amino group, followed by the elimination of a small molecule (like ammonia or H₂S, depending on the catalyst) to form the stable five-membered imidazoline ring.

Below is a simplified workflow and the proposed mechanistic pathway.

G cluster_workflow Experimental Workflow A Mix Nitrile, Ethylenediamine, and Catalyst B Heat Reaction Mixture (Conventional or Microwave) A->B C Reaction Monitoring (TLC) B->C D Work-up: Quench with Water, Extract C->D E Purification: Recrystallization or Chromatography D->E F Characterization E->F

Caption: General experimental workflow for imidazoline synthesis.

G cluster_mechanism Proposed Reaction Mechanism Nitrile R-C≡N (Nitrile) Amidine Intermediate Amidine Nitrile->Amidine + Ethylenediamine (Nucleophilic Attack) EDA H₂N-CH₂-CH₂-NH₂ (Ethylenediamine) Imidazoline 2-Substituted Imidazoline Amidine->Imidazoline Intramolecular Cyclization - NH₃ or H₂S

Caption: Simplified reaction mechanism for imidazoline formation.

What are the key reaction parameters to control for a successful synthesis?

The key parameters are summarized in the table below. Careful control over these variables is essential for optimizing your reaction.

ParameterRecommended Range/ValueRationale and Key Considerations
Reactant Ratio 1:4 (Nitrile:Ethylenediamine)An excess of ethylenediamine drives the reaction towards the product and can also serve as a solvent.[3]
Catalyst Sulfur, NaSH, N-acetylcysteineThe choice of catalyst can affect reaction time, temperature, and yield. Sulfur is a common and effective choice.[3][5][6]
Temperature 60°C - 150°CDependent on the catalyst and substrates. Higher temperatures can increase the reaction rate but may also lead to side products.[4][5]
Reaction Time 3 min - 150 min (conventional)Monitor by TLC to determine completion. Microwave irradiation can significantly shorten reaction times.[3][7]
Solvent Often neat (excess ethylenediamine) or MethanolThe choice of solvent can influence reaction kinetics and solubility of reagents.[2][5]
Can this reaction be performed under solvent-free conditions?

Yes, this reaction is often performed under solvent-free conditions, particularly when using an excess of ethylenediamine, which acts as both a reactant and a solvent.[2] Microwave-assisted synthesis is also frequently carried out without a solvent, offering a greener and more efficient approach.[7]

How does the nature of the substituent on the nitrile affect the reaction?

The electronic nature of the substituent on the nitrile can influence its reactivity.

  • Electron-withdrawing groups can make the nitrile carbon more electrophilic, potentially increasing the rate of the initial nucleophilic attack by ethylenediamine.

  • Electron-donating groups may decrease the reactivity of the nitrile. However, studies have shown that for many catalyst systems, a wide range of both electron-donating and electron-withdrawing substituents on benzonitriles can be tolerated, leading to high yields of the corresponding imidazolines.[2]

Experimental Protocols

General Procedure for Sulfur-Catalyzed Imidazoline Synthesis under Reflux

This protocol is a representative example based on established literature.[3]

  • To a round-bottom flask equipped with a reflux condenser, add the nitrile (4 mmol), ethylenediamine (16 mmol, 4 equivalents), and elemental sulfur (1 mmol, 0.25 equivalents).

  • Heat the reaction mixture in an oil bath at 120°C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 mixture of ethyl acetate and methanol as the eluent).

  • Once the reaction is complete (typically 3-150 minutes depending on the substrate), allow the mixture to cool to room temperature.

  • Add cold water to the reaction mixture and extract the product with chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., cyclohexane) to afford the pure 2-imidazoline.

General Procedure for Sodium Hydrosulfide-Catalyzed Imidazoline Synthesis

This protocol is adapted from a reported mild and efficient method.[2]

  • In a round-bottom flask, combine the nitrile (20 mmol), 70% sodium hydrosulfide hydrate (2 mmol, 0.1 equivalents), and ethylenediamine (20 mL).

  • Reflux the mixture with stirring for 1.5–2 hours.

  • After the reaction period, pour the resulting mixture into ice water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • After filtering, evaporate the solvent to obtain the crude product.

  • Purify the 2-imidazoline by recrystallization from a mixture of ethyl acetate and methanol.

References

  • Mohammadpoor-Baltork, I., & Abdollahi-Alibeik, M. (2003). Microwave-Assisted Facile and Convenient Synthesis of Imidazolines. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2022). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. Chinese Chemical Society. [Link]

  • Sun, M., et al. (2008). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst. Taylor & Francis Online. [Link]

  • Fustero, S., et al. (1983). Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles. Royal Society of Chemistry. [Link]

  • O'Connor, C., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

  • Sun, M., et al. (2008). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst. Taylor & Francis Online. [Link]

  • Dash, P., et al. (2008). Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. Indian Journal of Chemistry. [Link]

  • Zhang, G-L., et al. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Bentham Science. [Link]

  • Various Inventors. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Lo, Y. S., & Williams, J. F. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Zareie, Z. (2015). Does anyone know about the synthesis of imidazoline? ResearchGate. [Link]

  • Fitt, J. J., & Gschwend, H. W. (1983). IMIDAZOLE. Organic Syntheses. [Link]

  • Gaertner, P., et al. (2004). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. ACS Publications. [Link]

  • Zhang, G-L., et al. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. ResearchGate. [Link]

  • Wang, L., et al. (2011). Synthesis of Enantiopure Imidazolines Through a Ritter Reaction of 2-(1-Aminoalkyl)aziridines with Nitriles. ResearchGate. [Link]

  • Mohammadpoor-Baltork, I., & Abdollahi-Alibeik, M. (2003). Microwave-Assisted Facile and Convenient Synthesis of Imidazolines. Bulletin of the Korean Chemical Society. [Link]

  • Zhang, G-L., et al. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. PubMed. [Link]

  • Cooper, J. C., & Jackson, W. R. (1990). Method for the preparation of imidazoles.
  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. PubMed. [Link]

  • Inventor Unknown. (2011). Synthesis method of imidazoline compound.
  • Jawich, M. W., et al. (2012). Heptadecyl-tailed mono- and bis-imidazolines: A study of the newly synthesized compounds on the inhibition of mild steel corrosion in a carbon dioxide-saturated saline medium. ResearchGate. [Link]

  • Gandhi, S., et al. (2007). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines. ACS Publications. [Link]

  • Hsu, F. L., et al. (1987). N-substituted imidazolines and ethylenediamines and their action on alpha- and beta-adrenergic receptors. PubMed. [Link]

  • Author Unknown. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 2-(imidazol-2-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 2-(imidazol-2-yl)quinoxaline on a large scale.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(imidazol-2-yl)quinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important heterocyclic compound. As a molecule of significant interest in medicinal chemistry, its efficient and pure synthesis is paramount. This document moves beyond simple protocols to address the common—and often frustrating—challenges encountered during scale-up, providing not just solutions but the chemical reasoning behind them.

The primary and most direct route to synthesizing 2-(imidazol-2-yl)quinoxaline is through the condensation of o-phenylenediamine with an appropriate 1,2-dicarbonyl equivalent derived from imidazole. A common and practical approach involves the oxidative condensation of o-phenylenediamine with 2-imidazolecarboxaldehyde.

Core Reaction Pathway

The fundamental transformation involves the reaction of two key starting materials to form the desired quinoxaline ring system.

Core_Reaction cluster_product Product OPD o-Phenylenediamine reagents + ICA 2-Imidazolecarboxaldehyde arrow_label Oxidative Condensation ICA->arrow_label IQ 2-(imidazol-2-yl)quinoxaline arrow_label->IQ

Caption: General synthesis of 2-(imidazol-2-yl)quinoxaline.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I optimize the output?

Low yield is the most common hurdle in scaling up this synthesis. The issue typically stems from one of four areas: reactant quality, reaction conditions, competing side reactions, or inefficient product isolation.

Probable Causes & Solutions:

  • Purity of Starting Materials: o-Phenylenediamine is notoriously susceptible to oxidation, appearing as dark, discolored crystals. Using oxidized starting material directly inhibits the formation of the desired product. Similarly, 2-imidazolecarboxaldehyde can degrade upon improper storage.

    • Solution: Always use freshly purified o-phenylenediamine. A simple and effective method is to dissolve the commercial-grade material in hot, deoxygenated water, treat with a small amount of sodium dithionite (a reducing agent) to remove colored oxidation products, and then recrystallize by cooling. Ensure 2-imidazolecarboxaldehyde is stored under an inert atmosphere (Nitrogen or Argon) and protected from light.

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to solvent, temperature, and the presence of a catalyst. The wrong combination can slow the reaction rate or favor side pathways.

    • Solution: A systematic optimization is recommended. Acetic acid is a common solvent and catalyst for this type of condensation, often providing good yields when refluxed.[1] Some protocols report success in other solvents like ethanol or DMF, sometimes with the addition of an acid catalyst.[2] Microwave-assisted synthesis has also been shown to dramatically improve yields and reduce reaction times in related quinoxaline syntheses.[3]

  • Inefficient Workup and Purification: The product may be lost during extraction or chromatography. 2-(imidazol-2-yl)quinoxaline has basic nitrogen atoms, which can cause it to streak on silica gel if the eluent is not properly modified.

    • Solution: After the reaction, quenching with a mild base (e.g., saturated sodium bicarbonate solution) is crucial. For purification, column chromatography on silica gel is standard. To prevent streaking, add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Ethyl Acetate/Hexane).

Optimized Conditions Comparison:

Parameter Condition A (Classical) Condition B (Optimized) Rationale for Improvement
Solvent EthanolGlacial Acetic AcidAcetic acid acts as both solvent and acid catalyst, promoting imine formation.[1]
Temperature 78 °C (Reflux)118 °C (Reflux)Higher temperature increases reaction rate.
Catalyst NoneSelf-catalyzedSimplifies the reaction mixture.
Atmosphere AirNitrogen/ArgonMinimizes oxidation of o-phenylenediamine, a critical factor for high yield.
Typical Yield 40-60%75-90%Improved conditions suppress side reactions and drive the reaction to completion.
Q2: I'm observing multiple spots on my TLC and purification is challenging. What are the likely side products and how can I minimize them?

The formation of side products is a major challenge, particularly when reaction conditions are not selective. The primary competitor to quinoxaline formation is the synthesis of benzimidazoles.

Primary Side Reaction: Benzimidazole Formation

Under certain conditions, particularly in the presence of specific reagents like sulfur in DMF, the reaction between o-phenylenediamine and an aldehyde can selectively produce a benzimidazole instead of a quinoxaline.[4][5] This occurs through a different cyclization pathway.

Side_Reaction Desired Quinoxaline vs. Benzimidazole Side Reaction Reactants o-Phenylenediamine + 2-Imidazolecarboxaldehyde Intermediate Dihydropyrazine Intermediate Reactants->Intermediate Condensation Benzimidazole_Int Schiff Base Intermediate Reactants->Benzimidazole_Int Condensation (Alternative Pathway) Quinoxaline 2-(imidazol-2-yl)quinoxaline (Desired Product) Intermediate->Quinoxaline Oxidation Benzimidazole 2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole (Side Product) Benzimidazole_Int->Benzimidazole Intramolecular Cyclization

Caption: Competing pathways in the reaction of o-phenylenediamine.

Strategies for Minimizing Side Products:

  • Solvent Choice: The choice of solvent is critical for selectivity. Protic, acidic solvents like acetic acid strongly favor the formation of the dihydropyrazine intermediate required for the quinoxaline product.[1] In contrast, conditions reported for benzimidazole synthesis often use different solvent systems.[4]

  • Control of Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2-imidazolecarboxaldehyde to ensure all the o-phenylenediamine is consumed, as unreacted diamine can participate in side reactions.

  • Temperature Control: While high temperatures are needed, excessive heat for prolonged periods can lead to decomposition and the formation of polymeric tars, complicating purification. Monitor the reaction by TLC and stop heating once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for quinoxaline formation from an aldehyde and a diamine?

A: The reaction proceeds in two main steps:

  • Condensation: One amine group of o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a Schiff base (imine). The second amine then attacks the intermediate, leading to a cyclized dihydropyrazine ring.

  • Oxidation: The dihydropyrazine intermediate is not aromatic and is typically unstable. It is oxidized to the stable, aromatic quinoxaline ring. In many procedures, ambient air serves as the oxidant, especially when heating in a solvent like acetic acid.

Q: Are there alternative, modern synthetic routes for this class of compounds?

A: Yes, while classical condensation is common, modern methods offer different advantages. The Ugi four-component reaction, for example, can be used to generate diverse quinoxaline scaffolds in a one-pot procedure, though it requires different starting materials.[3] Metal-catalyzed cross-coupling and annulation reactions are also powerful tools for building the quinoxaline core.[6]

Q: What are the best practices for monitoring the reaction?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system similar to what you plan for column chromatography (e.g., 50:50 Ethyl Acetate:Hexane). The product, 2-(imidazol-2-yl)quinoxaline, is typically UV-active. You should see the starting material spots disappear as a new, usually less polar, product spot appears.

Experimental Protocols

Protocol 1: Optimized Lab-Scale Synthesis of 2-(imidazol-2-yl)quinoxaline

This protocol is designed for a typical 5-10 gram scale synthesis.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add purified o-phenylenediamine (5.4 g, 50 mmol).

  • Reagent Addition: Add glacial acetic acid (100 mL) to the flask. Stir until the diamine is fully dissolved. To this solution, add 2-imidazolecarboxaldehyde (5.28 g, 55 mmol, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-6 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing 500 mL of ice-cold water with stirring. Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A solid precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL). Air-dry the solid.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in 20% ethyl acetate in hexane. Pack a chromatography column with the slurry.

  • Loading: Dissolve the crude, dried product in a minimal amount of dichloromethane or 10% methanol in dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 20% and gradually increasing to 70-80%). Remember to add ~0.5% triethylamine to the eluent mixture to prevent streaking.

  • Collection: Collect the fractions containing the pure product (identified by TLC).

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield 2-(imidazol-2-yl)quinoxaline as a solid.

Troubleshooting Workflow

For a quick diagnosis of problems, follow this logical flow:

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_Reactants Step 1: Verify Purity of Starting Materials Start->Check_Reactants Reactants_OK Purity Confirmed Check_Reactants->Reactants_OK Yes Reactants_Bad Impure/Oxidized Check_Reactants->Reactants_Bad No Check_Conditions Step 2: Review Reaction Conditions (Solvent, Temp, Atmosphere) Reactants_OK->Check_Conditions Purify_Reactants Action: Recrystallize o-Phenylenediamine Reactants_Bad->Purify_Reactants Purify_Reactants->Check_Reactants Conditions_OK Conditions Optimal Check_Conditions->Conditions_OK Yes Conditions_Bad Suboptimal Check_Conditions->Conditions_Bad No Check_Purification Step 3: Analyze Workup & Purification Method Conditions_OK->Check_Purification Optimize_Conditions Action: Switch to Acetic Acid, Use Inert Atmosphere Conditions_Bad->Optimize_Conditions Optimize_Conditions->Check_Conditions Purification_Bad Product Loss or Streaking on TLC? Check_Purification->Purification_Bad Modify_Purification Action: Add Et3N to Eluent, Check pH during Workup Purification_Bad->Modify_Purification Success Problem Resolved Modify_Purification->Success

Sources

How to resolve poor solubility of quinoxaline compounds for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving solubility challenges with quinoxaline-based compounds for biological screening. Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] However, their often planar, aromatic structure frequently leads to poor aqueous solubility, a significant hurdle for accurate and reproducible biological screening.

This guide is structured to provide direct, actionable solutions to common solubility problems. We will move from simple benchtop adjustments to more advanced formulation strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions for your specific compound and assay.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems researchers encounter when preparing quinoxaline compounds for biological assays.

Q1: My quinoxaline compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

This is a classic and highly common issue. It occurs when the compound, stable in a high-concentration organic solvent like DMSO, crashes out upon encountering the aqueous environment of the assay buffer where its solubility is much lower. Here is a step-by-step approach to resolve this.

Troubleshooting_Precipitation Start Compound precipitates in aqueous buffer Check_pH Is your compound ionizable (weak base/acid)? Start->Check_pH Adjust_pH Step 1: Adjust Buffer pH (e.g., lower pH for weak bases) Check_pH->Adjust_pH  Yes Use_Cosolvent Step 2: Use Co-solvents (e.g., PEG, Ethanol) Check_pH->Use_Cosolvent  No / Insufficient Adjust_pH->Use_Cosolvent  Still Precipitates Success Problem Resolved Adjust_pH->Success  Soluble Use_Cyclodextrin Step 3: Employ Cyclodextrins (e.g., HP-β-CD) Use_Cosolvent->Use_Cyclodextrin  Still Precipitates Use_Cosolvent->Success  Soluble Use_Cyclodextrin->Success  Soluble Failure Advanced Formulation Needed (e.g., Nanoparticles, Liposomes) Use_Cyclodextrin->Failure  Still Precipitates

Caption: Decision tree for troubleshooting compound precipitation.

Step 1: pH Modification

  • Expertise & Experience: The quinoxaline scaffold contains nitrogen atoms, making many derivatives weak bases with a pKa around 0.6.[1] Solubility of such ionizable compounds is highly dependent on pH.[5][6][7] By lowering the pH of your buffer, you can protonate the nitrogen atoms, creating a charged species that is often significantly more soluble in water.

  • Protocol:

    • Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 6.8, 6.0, 5.0).

    • To each buffer, add your quinoxaline compound from a concentrated DMSO stock to the final desired concentration.

    • Observe for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature. Visual inspection or measuring turbidity at 600 nm can quantify this.

  • Trustworthiness: This method is self-validating. If solubility improves at a lower pH, it strongly indicates your compound is a weak base. However, you MUST confirm that the altered pH does not affect your biological target's activity or the assay's performance. Run a control experiment with your system (enzyme, cells, etc.) at the new pH to validate.

Step 2: Co-solvent Addition

  • Expertise & Experience: If pH adjustment is ineffective or incompatible with your assay, the next step is to make the aqueous buffer more "organic-like" by adding a water-miscible, biocompatible co-solvent.[8][9] This reduces the polarity of the solvent system, better accommodating the hydrophobic nature of your compound.

  • Protocol:

    • Prepare your assay buffer containing various concentrations of a co-solvent (e.g., 1%, 2%, 5% v/v of Ethanol, PEG-400, or Propylene Glycol).

    • Add your quinoxaline compound from the DMSO stock to its final concentration.

    • Observe for precipitation.

  • Trustworthiness: Always run parallel controls to determine the tolerance of your biological assay to the co-solvent. Many enzymes and cells are sensitive to organic solvents, which can act as inhibitors or cause cytotoxicity at higher concentrations. Create a dose-response curve of the co-solvent alone in your assay to define a safe working concentration.

Comparison of Common Co-solvents

Co-solventTypical Starting Conc. (v/v)Max Recommended Conc. (v/v)ProsCons/Assay Interference
DMSO < 0.5%1%Powerful solvent, most compounds are soluble in it.Can be toxic to cells, interfere with enzyme kinetics.
Ethanol 1%5%Biocompatible, volatile.Can denature proteins at higher concentrations.
PEG-400 1%10%Low toxicity, good solubilizing power.Can increase viscosity, may interfere with some detection methods.
Propylene Glycol 1%10%Generally recognized as safe (GRAS), good solubilizer.Can be viscous, potential for cell toxicity at high concentrations.
Q2: I can't create a sufficiently concentrated stock solution of my quinoxaline derivative, even in 100% DMSO. How can I improve this?

This indicates extremely poor solubility. Standard approaches may be insufficient, and you may need to chemically or physically modify the compound itself.

Option 1: Salt Formation

  • Expertise & Experience: This is one of the most effective and widely used methods to increase the aqueous solubility of ionizable drugs.[10][11] By reacting your weakly basic quinoxaline with an acid, you form a salt. The salt form often has a much more favorable crystal lattice energy, allowing it to dissolve more readily in aqueous media.[12] Introducing salt-forming groups can also be a synthetic strategy to improve bioavailability.[13]

  • Protocol: Small-Scale Salt Screening

    • Dissolve a small amount (e.g., 5-10 mg) of your quinoxaline free base in a suitable organic solvent (e.g., acetone, isopropanol).

    • Add a stoichiometric equivalent (1.0 eq) of a pharmaceutically acceptable acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) dissolved in the same solvent.

    • Stir the mixture at room temperature or with gentle warming. The formation of a precipitate indicates salt formation.

    • Isolate the solid by filtration, wash with the solvent, and dry under vacuum.

    • Test the solubility of this new salt form in your aqueous buffer compared to the original free base.

  • Trustworthiness: Successful salt formation can be confirmed by techniques like melting point analysis (the salt will have a different melting point than the free base) or spectroscopic methods (FTIR, NMR). The ultimate validation is the dramatically improved aqueous solubility.

Option 2: Cyclodextrin Complexation

  • Expertise & Experience: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble molecules, like your quinoxaline derivative, forming an "inclusion complex."[15][16][17] This complex presents a hydrophilic outer surface to the aqueous environment, effectively solubilizing the hydrophobic "guest" molecule inside.[18]

  • Protocol: Preparation of a Cyclodextrin Inclusion Complex

    • Prepare a concentrated solution of a cyclodextrin derivative (e.g., 10-20% w/v of Hydroxypropyl-β-cyclodextrin, HP-β-CD, or Sulfobutylether-β-cyclodextrin, SBE-β-CD) in your assay buffer. These modified cyclodextrins have vastly improved solubility over native β-cyclodextrin.[18]

    • Add your solid quinoxaline compound directly to the cyclodextrin solution.

    • Mix vigorously (vortex, sonicate, or shake) for several hours to overnight at room temperature to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The clear filtrate is your stock solution of the quinoxaline-cyclodextrin complex. Determine its concentration via UV-Vis spectroscopy or HPLC.

  • Trustworthiness: The control experiment is critical: test the effect of the cyclodextrin solution alone in your biological assay. While generally inert, they can sometimes have minor effects. The success of this method is validated by the significantly higher concentration of your compound in the filtrate compared to a solution prepared without cyclodextrin.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Quinoxaline Hydrophobic Quinoxaline CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water Aqueous Environment Complex Soluble Inclusion Complex P1->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Frequently Asked Questions (FAQs)

Q: What is the absolute maximum concentration of DMSO I can use in a cell-based assay? A: While this is highly cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Many cell lines can tolerate up to 1%, but you may start to see non-specific effects or cytotoxicity. It is imperative to determine the tolerance of your specific cell line by running a vehicle (DMSO) dose-response curve.

Q: How can I be certain my compound is fully dissolved and not a micro-suspension? A: Visual clarity can be deceiving. The best method is to pass your final solution through a 0.22 µm syringe filter. If the concentration of the compound in the filtrate (as measured by HPLC or a spectrophotometer) is the same as the pre-filtered solution, your compound is truly dissolved. A significant drop in concentration indicates that you had a suspension of fine particles that were removed by the filter.

Q: Can these solubilization techniques alter the measured activity of my compound? A: Yes, absolutely. Co-solvents can alter protein conformation. Cyclodextrins can affect the free concentration of the drug available to interact with the target. This is why meticulous controls are not just recommended; they are essential for data integrity. Always test the vehicle (buffer + co-solvent or buffer + cyclodextrin) without your compound to ensure it has no baseline effect on your assay.

Q: Are there more advanced options if none of these methods work? A: Yes. For very challenging compounds, particularly in later-stage development, advanced formulation strategies are employed. These include creating amorphous solid dispersions, or formulating the compound into nanoparticles or liposomes.[8][19][20][21][22] These techniques require specialized equipment and expertise and are typically beyond the scope of initial screening but are powerful tools for drug delivery.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer.[Link]

  • A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis. ResearchGate.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.[Link]

  • Targeted Delivery of Quinoxaline-Based Semiconducting Polymers for Tumor Photothermal Therapy. PubMed.[Link]

  • Quinoxaline derivative - Solubility of Things. solubilityofthings.com.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate.[Link]

  • Cyclodextrins in delivery systems: Applications. PubMed Central.[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. vbn.aau.dk.[Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. innovareacademics.in.[Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.[Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. xtalks.com.[Link]

  • Salt formation to improve drug solubility. PubMed.[Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry.[Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.[Link]

  • Salt Formation to Improve Drug Solubility. ResearchGate.[Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. brill.com.[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.[Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications.[Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH).[Link]

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar.[Link]

  • Biological activity of quinoxaline derivatives. ResearchGate.[Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online.[Link]

Sources

Strategies to overcome low stability of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in aqueous environments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability of your formulations.

Introduction: The Challenge of Aqueous Stability

This compound is a promising heterocyclic compound, but its utility can be hampered by its inherent instability in aqueous solutions. The primary degradation pathway is the hydrolysis of the imidazoline ring.[1][2][3] This process is often catalyzed by acidic or basic conditions and elevated temperatures, leading to a loss of biological activity and the formation of unwanted byproducts.[1][4][5] This guide provides strategies to mitigate these degradation pathways and ensure the integrity of your compound during experiments.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might be facing in the lab and offers targeted solutions.

Issue 1: Rapid Loss of Compound Potency in Solution

Symptoms:

  • A significant decrease in the expected biological effect of your compound over a short period (hours to days).

  • Inconsistent results between freshly prepared and stored solutions.

Root Cause Analysis: The imidazoline ring is susceptible to hydrolysis, which breaks the ring structure and renders the molecule inactive. This reaction is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate this degradation.[2][5]

Solutions:

  • pH Optimization and Control: The most critical factor is maintaining an optimal pH. For many imidazoline compounds, hydrolysis is minimized in a slightly acidic to neutral pH range (around pH 4-6).[2]

    • Actionable Step: Conduct a pH-rate profile study to identify the pH of maximum stability for your specific compound. Prepare your aqueous solutions using a buffer system that can maintain this optimal pH.[6][7]

  • Temperature Control: Hydrolytic reactions are temperature-dependent.

    • Actionable Step: Prepare and store your solutions at reduced temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles by aliquoting your stock solutions.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks, often more polar than the parent compound, appear and grow over time in your chromatograms.

  • A corresponding decrease in the peak area of the parent compound.

Root Cause Analysis: These new peaks are likely the degradation products resulting from the hydrolysis of the imidazoline ring. The primary product is typically the corresponding N-(2-aminoethyl)quinoxaline-2-carboxamide.

Solutions:

  • Characterize Degradants:

    • Actionable Step: Use LC-MS to identify the mass of the unknown peaks and confirm if they correspond to the expected hydrolysis product.[8][9] Further characterization can be done using NMR spectroscopy.[3]

  • Implement Preventative Formulation Strategies:

    • Lyophilization: For long-term storage, formulating the compound as a dry powder for reconstitution can prevent hydrolysis.[6][10][11]

    • Use of Co-solvents: Reducing the water activity by incorporating non-aqueous, water-miscible solvents (e.g., propylene glycol, ethanol) can slow down hydrolysis.[10]

Issue 3: Poor Solubility Complicates Formulation Efforts

Symptoms:

  • Difficulty dissolving the compound in purely aqueous buffers, leading to the use of pH or organic solvents that may compromise stability.

Root Cause Analysis: While aiming for a stability-optimal pH, you might encounter solubility limitations. This creates a challenging trade-off between keeping the compound in solution and preventing its degradation.

Solutions:

  • Employ Solubilizing Excipients:

    • Actionable Step: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that can enhance aqueous solubility without resorting to extreme pH values.[7]

    • Actionable Step: Polymeric excipients can also be used to create stable amorphous solid dispersions with improved solubility.[12][13]

  • Microencapsulation:

    • Actionable Step: Encapsulating the compound in a protective shell can shield it from the aqueous environment, enhancing stability.[6][14]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in water?

A1: The primary degradation pathway is the hydrolysis of the C=N bond within the imidazoline ring. This is a well-documented reaction for imidazoline-containing compounds.[1][2][3] The ring opens to form an amido-amine derivative.

Diagram 1: Proposed Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of this compound parent This compound (Stable Imidazoline Form) intermediate Tetrahedral Intermediate parent->intermediate + H₂O (pH-dependent) product N-(2-aminoethyl)quinoxaline-2-carboxamide (Hydrolyzed Product) intermediate->product Ring Opening

Caption: Proposed hydrolysis mechanism.

Q2: How does pH affect the stability of the compound?

A2: The rate of hydrolysis is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the degradation.[2][5] There is typically a "sweet spot" of pH where the compound exhibits maximum stability. For many imidazoline derivatives, this is in the slightly acidic range. It is crucial to determine this experimentally for your specific formulation.

Q3: Can I use antioxidants to improve stability?

A3: While hydrolysis is the primary concern, oxidation of the quinoxaline ring system can also occur, especially in the presence of light or metal ions.[7][11][15] Therefore, the inclusion of antioxidants like ascorbic acid or tocopherol, and chelating agents like EDTA, can be beneficial, particularly for long-term storage.[6]

Q4: What analytical techniques are best for a stability study?

A4: A stability-indicating HPLC method is essential.[9][16] This method should be able to separate the parent compound from all potential degradation products.

  • Method: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a good starting point.

  • Detection: UV detection at the λmax of the quinoxaline chromophore is standard. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[8]

Q5: Are there any chemical modifications that can improve stability?

A5: Yes, introducing branched substituents on the imidazoline ring can sterically hinder the hydrolytic attack and increase stability.[2] While this may not be feasible if you are working with a predefined compound, it is a key consideration in the design of new, more stable analogues.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data on the degradation of this compound under various conditions to illustrate the impact of pH and temperature.

Condition IDpHBuffer System (25 mM)Temperature (°C)Half-life (t½) in days (projected)
A2.0Glycine-HCl400.5
B4.5Acetate4025
C7.0Phosphate4010
D9.0Borate401.2
E4.5Acetate2590
F4.5Acetate4>365

Interpretation: This data clearly shows a stability maximum around pH 4.5 and a significant increase in stability at lower temperatures.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 100 µg/mL) in each buffer.

  • Incubation: Incubate the samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The degradation will likely follow pseudo-first-order kinetics. The slope of this line gives the degradation rate constant (k). Plot log(k) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation.

Diagram 2: Workflow for pH-Rate Profile Study

G cluster_workflow pH-Rate Profile Experimental Workflow start Prepare Buffers (pH 2-10) prep Prepare Compound Solutions in Each Buffer start->prep incubate Incubate at Accelerated Temperature (e.g., 50°C) prep->incubate sample Withdraw Aliquots at Time Intervals incubate->sample analyze Analyze via Stability-Indicating HPLC sample->analyze plot Plot ln(Conc) vs. Time to Determine Rate Constants (k) analyze->plot end Plot log(k) vs. pH to Find Stability Optimum plot->end

Caption: Step-by-step workflow for stability testing.

Protocol 2: Formulation with Cyclodextrins

Objective: To enhance the solubility and stability of the compound using a cyclodextrin.

Methodology:

  • Solubility Study: Prepare saturated solutions of the compound in aqueous solutions containing increasing concentrations of hydroxypropyl-beta-cyclodextrin (HP-β-CD) (e.g., 0-10% w/v). Shake at room temperature for 24 hours. Filter and analyze the supernatant by HPLC to determine the compound's solubility.

  • Formulation Preparation: Based on the solubility study, prepare a solution of the compound in an aqueous solution of HP-β-CD at the optimal pH determined in Protocol 1.

  • Complexation: Stir the solution for several hours to ensure the formation of the inclusion complex.

  • Lyophilization (Optional): For a stable, solid formulation, freeze-dry the solution. This will yield a powder that can be readily reconstituted.

  • Stability Assessment: Store the liquid formulation or the reconstituted lyophilized powder at various temperatures and monitor its stability over time using HPLC, comparing it to a formulation without cyclodextrin.

References

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]

  • Shamsa, A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 189, 109587. [Link]

  • Bondareva, L. G., et al. (2012). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. Russian Journal of General Chemistry, 82(8), 1324-1328. [Link]

  • Chong, S., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1158. [Link]

  • Kongkona, R. (n.d.). Protection Against Hydrolysis. Scribd. [Link]

  • Schuessler, A., & Al-Malah, K. (1985). The Existence of Imidazoline Corrosion Inhibitors. Corrosion, 41(5), 269-274. [Link]

  • Shamsa, A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(104), 85601-85611. [Link]

  • Nyulászi, L., et al. (2007). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 129(42), 12824-12831. [Link]

  • Anonymous. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Singh, A., & Sharma, P. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1335-1344. [Link]

  • Stepanenko, V., et al. (2013). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PLoS ONE, 8(7), e66179. [Link]

  • Poplawska, M., et al. (2015). The influence of pH on the stability of antazoline: Kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 111, 281-288. [Link]

  • Patel, B. G., & Parmar, K. A. (2018). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews, 5(3), 306-311. [Link]

  • Warren, D. B. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]

  • El-Sayed, M. A., et al. (2023). Design strategy and synthesis of quinoxaline derivatives. ResearchGate. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Langouet, S., et al. (2001). Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2. Chemical Research in Toxicology, 14(2), 211-221. [Link]

  • Khan, S. A., & Saraf, S. (2020). Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. Pharmaceutics, 12(11), 1069. [Link]

  • Zare, A., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(37), 25881-25897. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Turesky, R. J., et al. (1998). Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans. Chemical Research in Toxicology, 11(2), 217-225. [Link]

  • Kou, D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Future Medicinal Chemistry, 16(12), 857-870. [Link]

  • Li, Y., et al. (2002). Microbial Metabolism of Quinoline by Comamonas sp. ResearchGate. [Link]

  • Singh, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4999. [Link]

  • Sharma, P., & Kumar, A. (2023). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. [Link]

  • Kim, J. S., et al. (1998). Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. Journal of Medicinal Chemistry, 41(11), 1838-1844. [Link]

  • El-Sayed, M. A., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 26(11), 3328. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]

  • Labarbera, D. V., & Skibo, E. B. (2005). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Bioorganic & Medicinal Chemistry, 13(2), 387-395. [Link]

Sources

Technical Support Center: Refining Catalyst Selection for Efficient Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the catalytic synthesis of quinoxalines. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reactions for higher yields and efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is the yield of my quinoxaline synthesis consistently low?

Low yields are a frequent challenge in quinoxaline synthesis, often stemming from suboptimal reaction conditions, the inherent reactivity of your starting materials, or inefficient catalysis.[1][2] The most common route to quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Traditional synthesis methods often call for high temperatures and strong acid catalysts, which can unfortunately lead to the formation of unwanted side products and degradation of the desired quinoxaline.[1][3]

    • Solution: Opt for milder reaction conditions. Many modern catalytic systems are highly effective at room temperature, which can significantly minimize the formation of byproducts.[1]

  • Substituent Effects: The electronic properties of the substituents on your aromatic diamine play a crucial role in its reactivity.

    • Cause: Strong electron-withdrawing groups (e.g., nitro groups) on the diamine can decrease its nucleophilicity, slowing down or even preventing the reaction from reaching completion.[4]

    • Solution: For such electron-poor substrates, you may need to employ more forceful conditions or a more active catalyst. Alternatively, exploring a different synthetic pathway that doesn't rely on the diamine's nucleophilicity could be beneficial.

  • Inefficient Catalysis: The choice of catalyst is paramount for achieving both high yield and a reasonable reaction time.

    • Solution: A broad spectrum of catalysts has been shown to enhance yields. Consider screening different catalyst types to find the optimal one for your specific substrates.[1][2] A summary of commonly used catalysts is provided in the table below.

Question 2: My reaction is very slow, taking a long time to complete. How can I speed it up?

Long reaction times are often a symptom of inefficient catalysis or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inappropriate Catalyst: The catalyst you are using may not be active enough for your specific substrate combination.

    • Solution: Switching to a more efficient catalyst can dramatically reduce reaction times. For instance, microwave-assisted synthesis has been demonstrated to significantly shorten reaction times and improve yields.[2][3] Catalysts like Cerium(IV) ammonium nitrate (CAN) have been reported to yield products in as little as 20 minutes in some cases.[3]

  • Suboptimal Temperature: The reaction may be running at a temperature that is too low for the catalyst to be sufficiently active.

    • Solution: While high temperatures can be detrimental, a modest increase in temperature can sometimes be beneficial. However, this should be done cautiously and in conjunction with a well-chosen catalyst to avoid side product formation.

  • Solvent Effects: The solvent can influence the reaction rate by affecting the solubility of the reactants and the stability of the transition state.

    • Solution: Experiment with different solvents. While ethanol and acetic acid are commonly used, greener options like water or even solvent-free conditions have proven effective in many cases.[2][3]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding catalyst selection and reaction optimization for quinoxaline synthesis.

FAQ 1: What are the main types of catalysts used for quinoxaline synthesis, and how do I choose the right one?

The choice of catalyst depends on several factors, including the nature of your substrates, desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry (e.g., catalyst recyclability).

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium.

    • Examples: Iodine, copper salts (e.g., CuI), nickel bromide (NiBr2), and Cerium(IV) ammonium nitrate (CAN).[1][2][5]

    • Advantages: High activity and selectivity.

    • Disadvantages: Difficult to separate from the reaction mixture and recycle.

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.

    • Examples: Alumina-supported heteropolyoxometalates, phosphate-based catalysts, and various nanoparticles (e.g., Fe₃O₄@SiO₂/Schiff base/Co(II), silica nanoparticles).[1][4]

    • Advantages: Easily recovered by filtration and can often be reused multiple times without significant loss of activity, making them a greener option.[4]

    • Disadvantages: May sometimes exhibit lower activity compared to their homogeneous counterparts.

  • Organocatalysts: These are metal-free organic molecules that can catalyze the reaction.

    • Example: Camphor sulfonic acid.[1]

    • Advantages: Avoids the use of potentially toxic and expensive metals.

    • Disadvantages: May require higher catalyst loading.

  • Green Catalysts: This is a broad category that includes catalysts that are environmentally benign.

    • Examples: Bentonite clay K-10, TiO₂-Pr-SO₃H.[2][3]

    • Advantages: Often inexpensive, non-toxic, and effective under mild conditions.

Catalyst Selection Workflow:

start Define Substrates & Desired Conditions mild_conditions Mild Conditions (e.g., RT)? start->mild_conditions recyclability Is Catalyst Recyclability a Priority? mild_conditions->recyclability Yes homogeneous Screen Homogeneous Catalysts (e.g., CuI, NiBr2, CAN) mild_conditions->homogeneous No heterogeneous Screen Heterogeneous Catalysts (e.g., Nanoparticles, Supported Catalysts) recyclability->heterogeneous Yes green Consider Green Catalysts (e.g., Bentonite Clay, Organocatalysts) recyclability->green Consider optimize Optimize Catalyst Loading, Solvent, and Temperature heterogeneous->optimize homogeneous->optimize green->optimize

Caption: A decision-making workflow for selecting a suitable catalyst for quinoxaline synthesis.

FAQ 2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

The electronic nature of the substituents on both the 1,2-diamine and the 1,2-dicarbonyl compound can significantly impact the reaction rate and yield.

  • On the 1,2-diamine:

    • Electron-donating groups (EDGs) increase the nucleophilicity of the amine groups, generally leading to faster reaction rates and higher yields.[4]

    • Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amines, which can make the reaction more sluggish and may require more forcing conditions or a more active catalyst to achieve good conversion.[4]

  • On the 1,2-dicarbonyl compound:

    • Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the diamine. This generally accelerates the initial condensation step.

FAQ 3: Can I run the reaction under solvent-free conditions?

Yes, several catalytic systems have been developed for the synthesis of quinoxalines under solvent-free conditions. This approach is highly desirable from a green chemistry perspective as it reduces waste and simplifies purification. For example, silica nanoparticles have been shown to be effective catalysts for this transformation at room temperature without the need for a solvent.[4]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview to aid in your catalyst selection.

CatalystSolventTemperature (°C)TimeYield (%)Reference
None Toluene252 h0[6]
AlCuMoVP on Alumina Toluene25120 minHigh[6]
Fe₃O₄@SiO₂/Schiff base/Co(II) EtOH/H₂ORoom Temp.-95[4]
Silica Nanoparticles Solvent-freeRoom Temp.-High[4]
Bentonite Clay K-10 EthanolRoom Temp.-High[3]
Cerium(IV) Ammonium Nitrate (CAN) Water-20 minHigh[3]
TiO₂-Pr-SO₃H Ethanol-10 min95[3]
Hexafluoroisopropanol (HFIP) HFIPRoom Temp.1 h95[3]
CuI DMSO8020 hGood[5]
NiBr₂/1,10-phenanthroline ----[5]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst (Alumina-Supported Heteropolyoxometalate)

This protocol is adapted from a procedure using AlCuMoVP on alumina.[6]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the alumina-supported MoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Catalyst Recovery: The filtered catalyst can be washed with an appropriate solvent, dried, and reused for subsequent reactions.

Protocol 2: Proposed Mechanism for Acid-Catalyzed Quinoxaline Synthesis

The generally accepted mechanism for the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is as follows:

diamine o-Phenylenediamine intermediate1 Hemiaminal Intermediate diamine->intermediate1 Nucleophilic Attack dicarbonyl 1,2-Dicarbonyl activated_carbonyl Activated Carbonyl dicarbonyl->activated_carbonyl + H+ catalyst Catalyst (H+) catalyst->dicarbonyl activated_carbonyl->intermediate1 Nucleophilic Attack intermediate2 Iminium Ion intermediate1->intermediate2 - H₂O intermediate3 Enamine Intermediate intermediate2->intermediate3 Intramolecular Attack intermediate4 Cyclized Intermediate intermediate3->intermediate4 Proton Transfer dihydropyr Dihydropyrazine intermediate4->dihydropyr - H₂O quinoxaline Quinoxaline dihydropyr->quinoxaline Oxidation/Aromatization quinoxaline->catalyst Regenerated water 2 H₂O

Caption: Proposed mechanism for the acid-catalyzed synthesis of quinoxalines.

References

  • troubleshooting guide for the synthesis of substituted quinoxalines - Benchchem.
  • Troubleshooting common problems in quinoxaline synthesis reactions - Benchchem.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • Plausible mechanism for the formation of quinoxalines - ResearchGate.
  • Quinoxaline synthesis - Organic Chemistry Portal.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.

Sources

Technical Support Center: HPLC Purity Analysis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting for this specific analyte. Our goal is to empower you with the scientific rationale behind the methodologies, ensuring robust, accurate, and reproducible purity assessments.

Analyte at a Glance: this compound

This compound is a nitrogen-containing heterocyclic molecule, featuring both a quinoxaline and a dihydroimidazole moiety.[1][2] Its structure contains multiple basic nitrogen atoms, making it susceptible to strong interactions with the stationary phase in reversed-phase HPLC. This characteristic is the primary driver behind many of the analytical challenges, such as peak tailing, and dictates the strategic choices in method development.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions encountered during the analysis of this compound.

Q1: What is a good starting HPLC column and mobile phase for this analysis? A C18 column with high-purity silica (Type B) and robust end-capping is the recommended starting point. For the mobile phase, begin with a gradient of a low-pH aqueous buffer (e.g., 20 mM potassium phosphate at pH 2.5-3.0) and acetonitrile or methanol.[3] The low pH is critical to suppress the ionization of residual silanol groups on the column, which is a primary cause of peak tailing for basic compounds.[3][4][5]

Q2: I'm seeing significant peak tailing. What is the most likely cause and the quickest fix? Peak tailing is the most common issue for this type of basic analyte. It is primarily caused by secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[4][6][7]

  • Quickest Fix: Lower the mobile phase pH to below 3.0 using an appropriate buffer (e.g., phosphate or formate). This protonates the silanols (Si-OH), neutralizing their negative charge and minimizing the unwanted interaction.[3][4][5]

Q3: What UV wavelength should I use for detection? Quinoxaline derivatives typically exhibit strong UV absorbance.[8] A good starting point is 254 nm, a common wavelength for aromatic compounds. For optimal sensitivity, it is highly recommended to determine the analyte's UV maximum (λmax) by running a UV-Vis spectrum of a standard solution. Analysis of similar structures suggests that detection can also be effective around 320-340 nm.

Q4: How should I prepare my sample? The sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. A typical starting diluent would be a 50:50 mixture of water and acetonitrile/methanol. Ensure the final concentration is within the linear range of the detector and filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column plugging.

Part 2: In-Depth Troubleshooting Guide

When quick fixes are not enough, this guide provides a structured approach to diagnosing and resolving common chromatographic issues.

Symptom Potential Cause(s) Recommended Solutions & Scientific Rationale
Severe Peak Tailing (Asymmetry > 1.5)1. Secondary Silanol Interactions: The primary cause for basic compounds.[4][6] 2. Column Overload: Injecting too much sample mass. 3. Mismatched Sample Solvent: Sample dissolved in a much stronger solvent than the mobile phase.1. Optimize Mobile Phase pH: Lower pH to 2.5-3.0 to neutralize silanols.[3][4][5] Use a Competing Base: Add triethylamine (TEA) at ~0.1% to the mobile phase. TEA acts as a sacrificial base, preferentially interacting with active silanol sites.[3] Note: This can shorten column lifetime.Select a Modern Column: Use a column with high-purity silica and effective end-capping, or consider a column with a polar-embedded phase.[5][6] 2. Reduce Injection Concentration/Volume: Perform a dilution series to find the optimal concentration. 3. Match Sample Solvent: Re-dissolve the sample in the initial mobile phase composition.
Poor Resolution 1. Suboptimal Mobile Phase Composition: Incorrect organic-to-aqueous ratio. 2. Insufficient Column Efficiency: Using an old or inadequate column.1. Optimize Gradient: If using a gradient, adjust the slope. A shallower gradient will improve the separation of closely eluting peaks. For isocratic methods, systematically adjust the percentage of the organic modifier. 2. Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column. Ensure the system is optimized to handle the increased backpressure.
Baseline Drift or Noise 1. Mobile Phase Issues: Improper mixing, precipitation of buffer salts, or lack of degassing. 2. Detector Lamp Failure: The UV lamp is approaching the end of its lifespan. 3. Column Contamination: Buildup of strongly retained impurities.1. Prepare Fresh Mobile Phase: Ensure solvents are miscible in all proportions used. Use an online degasser or sparge with helium. Be cautious with phosphate buffers and high concentrations of acetonitrile.[3] 2. Check Lamp Hours: Consult the instrument manual for the expected lamp lifetime and replace if necessary. 3. Flush the Column: Wash the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol), following the manufacturer's guidelines.
Ghost Peaks 1. Carryover: Sample from a previous injection is retained and elutes in a subsequent run. 2. Contaminated Mobile Phase or Diluent: Impurities present in the solvents.1. Implement Needle Wash: Use a strong solvent in the autosampler's needle wash function. Inject a Blank: Run a blank gradient (injecting only sample diluent) to confirm carryover. 2. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared buffers.
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing the most common problem: peak tailing.

G Start Problem: Peak Tailing (Asymmetry > 1.2) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.0 with phosphate or formate buffer. Check_pH->Lower_pH No Check_Column Are you using a modern, end-capped C18 column? Check_pH->Check_Column Yes Lower_pH->Check_Column Switch_Column Action: Switch to a high-purity, end-capped or polar-embedded column. Check_Column->Switch_Column No Check_Conc Is sample concentration too high? Check_Column->Check_Conc Yes Switch_Column->Check_Conc Add_Modifier Action: Add a competing base (e.g., 0.1% TEA) to the mobile phase. Success Problem Resolved Add_Modifier->Success Check_Conc->Add_Modifier No Dilute_Sample Action: Reduce sample concentration and/or injection volume. Check_Conc->Dilute_Sample Yes Dilute_Sample->Success

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Part 3: Recommended Method Development Protocol

Developing a robust and reliable HPLC method requires a systematic approach. This protocol outlines the key steps grounded in established chromatographic principles.

Step 1: Analyte and Column Selection
  • Analyte Properties: this compound is a polar, basic compound. This dictates the need for a reversed-phase method with careful control of secondary interactions.

  • Column Choice:

    • Primary: C18, 5 µm or 3 µm particle size, L x I.D. 150 mm x 4.6 mm. Ensure it is a modern, Type B silica column with high end-capping density to minimize available silanols.

    • Alternative: Phenyl-Hexyl or Polar-Embedded phases can offer different selectivity and potentially better peak shape for basic compounds.

Step 2: Initial Method Conditions

This table provides a validated starting point for your experiments.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric AcidLow pH protonates silanols, minimizing tailing. Phosphate is an effective buffer in this pH range.[3]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to determine the approximate elution time of the main peak and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV at 254 nmA good starting wavelength for quinoxaline moieties.[9]
Injection Vol. 10 µLA standard volume; adjust based on sample concentration and sensitivity.
Sample Diluent 50:50 Water:AcetonitrileA general-purpose diluent. Should be optimized to match the initial mobile phase.
Step 3: Optimization
  • Optimize Gradient: After the initial scouting run, create a shallower gradient around the elution time of your main peak to improve the resolution of closely eluting impurities.

  • Optimize pH: If peak shape is still suboptimal, evaluate the effect of pH between 2.5 and 3.5. Small changes can have a significant impact on the retention and peak shape of basic compounds.

  • Evaluate Organic Modifier: Compare the performance of Acetonitrile with Methanol. Methanol can sometimes offer different selectivity and may improve peak shape in certain cases.

Step 4: System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of regulatory guidelines like USP <621>.[10][11][12]

SST Protocol:

  • Prepare a system suitability solution containing the main analyte and any known related substances or impurities.

  • Perform five replicate injections of the SST solution.

  • Calculate the parameters listed in the table below and ensure they meet the acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. Essential for accurate integration.[6]
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation between peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5)Demonstrates injection precision.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.

Part 4: Method Validation Principles

Once the method is developed and optimized, it must be validated for its intended purpose in accordance with guidelines such as ICH Q2(R1).[13][14][15] Validation ensures the method is accurate, precise, specific, and robust.

Key Validation Parameters (as per ICH Q2(R1)): [16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. Available from: [Link]

  • Scribd. USP-NF 621 Chromatography. Available from: [Link]

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]

  • PubMed. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Available from: [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Available from: [Link]

  • Frontiers. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Available from: [Link]

  • Chembase. This compound. Available from: [Link]

  • National Center for Biotechnology Information. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Available from: [Link]

  • PubChem. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Available from: [Link]

  • Pharmacophore. Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: A review. Available from: [Link]

  • ChemSynthesis. 9-nitropyrido[1',2':1,2]imidazo[4,5-b]quinoxaline. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the exploration of novel heterocyclic compounds that merge distinct pharmacophores represents a promising strategy for identifying new therapeutic leads. This guide provides a comprehensive comparative analysis of the biological activity of the novel compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. This molecule uniquely integrates the structural features of both quinoxaline and 2-imidazoline moieties, suggesting a potential for a multifaceted pharmacological profile.

This document will delve into the anticipated biological activities of this hybrid molecule by drawing parallels with established drugs that contain either the quinoxaline or the 2-imidazoline scaffold. We will explore potential antimicrobial, anticancer, and receptor-modulating activities, providing a framework for its future investigation and development. The comparative analysis will be supported by established experimental protocols and an examination of the underlying structure-activity relationships.

Introduction to the Hybrid Scaffold: Quinoxaline and 2-Imidazoline

The compound this compound is a fascinating subject for medicinal chemistry due to its hybrid nature. It combines two well-established pharmacophores:

  • The Quinoxaline Moiety: A bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antiprotozoal effects.[1][2][3][4][5] Several commercially available drugs, such as the antibacterial agent echinomycin and the anti-glaucoma medication brimonidine, feature a quinoxaline core, highlighting its therapeutic relevance.[2][6][7][8]

  • The 2-Imidazoline Moiety: A five-membered heterocyclic ring containing two nitrogen atoms. Derivatives of 2-imidazoline are known to interact with imidazoline and α-adrenergic receptors, playing significant roles in the regulation of blood pressure, pain perception, and inflammation.[9][10] Clinically important drugs like clonidine, moxonidine, and rilmenidine act on these receptors and are primarily used as antihypertensive agents.[9][11]

The conjugation of these two moieties in this compound suggests the potential for a synergistic or novel pharmacological profile, which warrants a detailed comparative investigation against existing drugs.

Comparative Analysis of Biological Activities

Based on the activities of its constituent moieties, we can hypothesize and compare the potential biological activities of this compound with representative drugs.

Potential Antimicrobial and Anticancer Activity (Quinoxaline-like)

The quinoxaline core is a key feature in several antimicrobial and anticancer agents.[4][12] For instance, quinoxaline derivatives have shown efficacy against various bacterial and fungal strains.[1]

Comparator Drug: Echinomycin

Echinomycin is a quinoxaline-containing polypeptide antibiotic that exhibits potent antibacterial and anticancer properties by intercalating with DNA.[2]

Hypothesized Activity of this compound: The presence of the quinoxaline ring suggests that this compound may exhibit cytotoxic effects against microbial and cancer cells. The mechanism could involve DNA interaction or inhibition of key cellular enzymes.

FeatureThis compound (Hypothesized)Echinomycin (Established)
Core Scaffold QuinoxalineQuinoxaline (two)
Mechanism of Action Potential DNA intercalator or enzyme inhibitorDNA intercalator
Spectrum of Activity Potentially broad-spectrum antimicrobial and anticancerGram-positive bacteria, various cancer cell lines
Potential Adrenergic and Imidazoline Receptor Activity (Imidazoline-like)

The 2-imidazoline ring is a classic pharmacophore for ligands of α-adrenergic and imidazoline receptors.[9][10]

Comparator Drug: Clonidine

Clonidine is a well-known α2-adrenergic and imidazoline I1 receptor agonist used to treat hypertension.[9] Its action leads to a decrease in sympathetic outflow from the central nervous system.

Hypothesized Activity of this compound: The 2-imidazoline moiety suggests that this compound could act as a ligand for adrenergic and/or imidazoline receptors. Depending on its affinity and efficacy, it could exhibit agonist or antagonist activity, potentially influencing blood pressure and neurotransmission. The structure-activity relationship of adrenergic agonists often depends on the substitution pattern on the aromatic ring and the nature of the linker to the imidazoline.[13][14][15]

FeatureThis compound (Hypothesized)Clonidine (Established)
Core Scaffold 2-Imidazoline2-Imidazoline
Mechanism of Action Potential α-adrenergic and/or imidazoline receptor ligandα2-adrenergic and imidazoline I1 receptor agonist
Physiological Effect Potential modulation of blood pressure and central nervous system activityAntihypertensive, sedative

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of well-established in vitro and in vivo assays are necessary.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in an appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality: This assay directly measures the compound's ability to inhibit microbial growth, providing a quantitative measure of its antimicrobial potency.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using an MTT or resazurin-based assay.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Causality: This assay provides a quantitative measure of the compound's ability to kill or inhibit the proliferation of cancer cells.

Receptor Binding Assays

Objective: To determine the affinity of the compound for adrenergic and imidazoline receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the target receptors (e.g., rat brain cortex for α2-adrenergic and imidazoline receptors).

  • Radioligand Binding: Incubate the membrane preparation with a specific radioligand (e.g., [3H]clonidine for α2-adrenergic receptors, [3H]idazoxan for I2-imidazoline receptors) in the presence of increasing concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Ki Determination: Calculate the inhibition constant (Ki) of the test compound, which reflects its binding affinity for the receptor.

Causality: This assay directly measures the interaction between the compound and its molecular target, providing crucial information about its mechanism of action.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.

Signaling_Pathway cluster_antimicrobial Antimicrobial/Anticancer Pathway Compound Compound DNA DNA Compound->DNA Intercalation Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Cell_Death Cell_Death DNA->Cell_Death Replication Block Topoisomerase->Cell_Death DNA Damage

Caption: Potential mechanisms of antimicrobial and anticancer activity.

Adrenergic_Signaling Compound Compound Alpha2_Receptor α2-Adrenergic Receptor Compound->Alpha2_Receptor Agonist G_Protein Gi/o Alpha2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Cellular_Response Cellular_Response cAMP->Cellular_Response Reduced Sympathetic Outflow

Caption: Hypothesized α2-adrenergic receptor signaling pathway.

Conclusion and Future Directions

The novel hybrid molecule this compound holds considerable promise as a lead compound for drug discovery. Its unique structure, combining the pharmacophores of quinoxaline and 2-imidazoline, suggests a potential for a diverse range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.

The comparative analysis presented in this guide provides a rational basis for its further investigation. The proposed experimental protocols offer a clear roadmap for elucidating its precise pharmacological profile. Future research should focus on synthesizing and testing this compound and its analogs to establish a comprehensive structure-activity relationship. Such studies will be crucial in determining its therapeutic potential and paving the way for the development of new and effective drugs.

References

  • Li, G., et al. (2016). Imidazoline I2 receptors: an update. PMC, [Link].

  • Al-Suwaidan, I. A., et al. (2016).
  • Charris, J., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed, [Link].

  • Gendrisch, F., et al. (2019). The imidazoline receptors and ligands in pain modulation. PMC, [Link].

  • Various Authors. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
  • Various Authors. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Elatawy, M. A., et al. (n.d.). Examples for drugs containing quinoxaline moiety.
  • JoVE. (2023).
  • Various Authors. (n.d.). Biological activity of quinoxaline derivatives.
  • Various Authors. (n.d.). Drug molecules containing a 2-imidazolidinone ring.
  • Bilezikian, J. P., et al. (1983). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed, [Link].

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC, [Link].

  • Wikipedia. (n.d.). 2-Imidazoline. Wikipedia.
  • El-Gaby, M. S. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
  • Waseem, A. M., et al. (2024). An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024).
  • Semantic Scholar. (n.d.).
  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
  • Various Authors. (n.d.). Some commercially available drugs containing quinoxaline moiety.
  • Head, R., & Mayorov, D. (2006). Imidazoline Receptors, Novel Agents and Therapeutic Potential.
  • Various Authors. (n.d.). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.
  • Makane, V. B., et al. (2020). Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity. PubMed, [Link].

  • El-Attar, M. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. ScienceDirect.
  • Ruffolo, R. R. (1987). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Karger Publishers.
  • Various Authors. (n.d.).
  • Chen, Q., et al. (n.d.). Drugs containing the quinoxaline core.
  • Dehnavi, F., et al. (2024).
  • Various Authors. (n.d.). Some known drugs possessing imidazolidin-2-one moiety.
  • YouTube. (2020). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube.
  • Bouzriba, S., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC, [Link].

  • Bousquet, P., & Feldman, J. (1995). THE IMIDAZOLINE RECEPTOR: PHARMACOLOGY, FUNCTIONS, LIGANDS, AND RELEVANCE TO BIOLOGY AND MEDICINE. Annals of the New York Academy of Sciences.
  • Various Authors. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Various Authors. (n.d.). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands.

Sources

A Researcher's Guide to the In Vivo Validation of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline and its Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer properties of novel quinoxaline-based compounds, with a focus on 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. While specific in vivo data for this particular molecule is not yet extensively published, this document will leverage available research on structurally related quinoxaline derivatives to present a complete, evidence-based protocol and comparative analysis. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to rigorously evaluate the therapeutic potential of this promising class of compounds.

The quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds, and its derivatives have garnered significant attention for their potential as anticancer agents.[1][2][3] The fusion of a quinoxaline ring with an imidazole or similar heterocyclic system can lead to compounds with potent and selective anticancer activities.[4] This guide will delineate the critical steps for advancing such compounds from promising in vitro candidates to validated in vivo leads.

I. The Strategic Imperative for In Vivo Validation

In vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies. However, the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and tumor microenvironment dynamics can only be assessed in a living organism.[5] Therefore, in vivo validation using animal models is a critical and indispensable step in the preclinical development of any novel anticancer agent.[6] These models, particularly xenografts, allow for the evaluation of a compound's efficacy and toxicity in a more clinically relevant setting, providing the necessary evidence to support progression to human clinical trials.[5]

II. A Step-by-Step Guide to the In Vivo Validation Workflow

The following protocol outlines a robust workflow for the in vivo assessment of a novel quinoxaline derivative, such as this compound.

G cluster_0 Phase 1: Model Selection & Compound Formulation cluster_1 Phase 2: Xenograft Establishment & Treatment cluster_2 Phase 3: Data Collection & Endpoint Analysis A Select Appropriate Cancer Cell Line (e.g., A549 for Lung, HCT-116 for Colon) B Choose Animal Model (e.g., Athymic Nude Mice) A->B C Compound Formulation & Stability Testing B->C G Compound Administration (e.g., i.p., p.o.) C->G D Subcutaneous Implantation of Cancer Cells E Tumor Growth Monitoring (Calipers, Imaging) D->E F Randomization into Treatment Groups (Vehicle, Test Compound, Standard of Care) E->F F->G H Tumor Volume & Body Weight Measurement G->H I Terminal Endpoint: Tumor Excision & Weight H->I J Toxicity Assessment (Blood Chemistry, Histopathology) I->J K Pharmacodynamic (PD) Marker Analysis (e.g., Western Blot, IHC) I->K

Caption: A generalized workflow for in vivo validation of a novel anticancer compound.

1. Cell Line and Animal Model Selection:

  • Rationale: The choice of the cancer cell line should be guided by the initial in vitro screening data. For instance, if the compound shows high potency against non-small cell lung cancer (NSCLC) lines, the A549 cell line is a common choice for inducing xenografts.[5][7] Athymic nude mice are frequently used as they lack a thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[6]

  • Protocol:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.

2. Xenograft Implantation and Tumor Growth Monitoring:

  • Rationale: Establishing a consistent tumor volume before initiating treatment is crucial for reliable data interpretation.

  • Protocol:

    • Subcutaneously inject 100 µL of the A549 cell suspension into the right flank of 6-8 week old female athymic nude mice.

    • Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with calipers.

    • Calculate tumor volume using the formula: V = (L x W^2) / 2.

    • Once tumors reach an average volume of 80-100 mm³, randomize the mice into treatment and control groups.[5]

3. Compound Administration and Dosing:

  • Rationale: The route of administration and dosing regimen should be determined from prior pharmacokinetic and maximum tolerated dose (MTD) studies.

  • Protocol:

    • Prepare the test compound, this compound, in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).

    • Administer the compound to the treatment group via intraperitoneal (i.p.) injection or oral gavage at a predetermined dose (e.g., 30 mg/kg) daily for 21 days.

    • Administer the vehicle alone to the control group.

    • Include a positive control group treated with a standard-of-care drug for the specific cancer type (e.g., cisplatin for lung cancer).

4. Efficacy and Toxicity Assessment:

  • Rationale: Continuous monitoring of tumor volume and animal well-being is essential to evaluate both the efficacy and the safety of the compound.

  • Protocol:

    • Measure tumor volume and body weight every 2-3 days throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and collect blood samples for complete blood count (CBC) and serum chemistry analysis.

    • Harvest major organs (liver, kidney, spleen, etc.) for histopathological examination to assess for any signs of toxicity.

III. Comparative Analysis: Quinoxaline Derivatives vs. Standard of Care

To contextualize the potential efficacy of this compound, we can draw comparisons with published data on structurally related imidazo[1,2-a]quinoxaline derivatives.

Compound/RegimenCancer TypeAnimal ModelEfficacy OutcomeReference
EAPB0203 MelanomaM4Be Xenograft (Athymic Mice)Significant decrease in tumor size compared to vehicle control and fotemustine.[6]
Compound 6b Lung Cancer (NSCLC)A549 Xenograft (Nude Mice)Significantly suppressed tumor volume at 30 mg/kg, comparable to gefitinib.[5][7]
Vemurafenib Melanoma (BRAF mutant)A375 XenograftStandard of care, used as a comparator for novel agents.[8]
Cisplatin + Etoposide Lung Cancer (SCLC)N/A (Clinical Standard)Standard first-line chemotherapy regimen.[9]
FOLFOX (5-FU, Leucovorin, Oxaliplatin) Colorectal CancerN/A (Clinical Standard)A standard first-line chemotherapy regimen.[10][7]

This comparative table highlights that imidazo[1,2-a]quinoxaline derivatives have demonstrated significant in vivo antitumor activity, with efficacy comparable to or exceeding that of established chemotherapeutic agents in preclinical models. For instance, compound 6b showed a profound anticancer effect in a lung cancer xenograft model, suggesting that this class of compounds holds considerable promise.[5][7]

IV. Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. For example, some imidazo[1,2-a]quinoxalines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-(imidazol-2-yl)quinoxaline Derivative (e.g., 6b) Compound->EGFR Inhibition

Caption: Potential mechanism of action via EGFR signaling pathway inhibition.

In vivo studies on the imidazo[1,2-a]quinoxaline derivative '6b' have shown that its antitumor activity is associated with the downregulation of key proteins in the EGFR pathway, such as PTEN, AKT, and PI3K.[5] This provides a strong rationale for investigating a similar mechanism for this compound.

V. Conclusion and Future Directions

The successful in vivo validation of novel quinoxaline derivatives like EAPB0203 and '6b' in preclinical cancer models underscores the therapeutic potential of this chemical scaffold.[5][6][7] While direct in vivo data for this compound is needed, the established methodologies and comparative data presented in this guide offer a clear and scientifically rigorous path forward for its evaluation.

Future research should focus on conducting the outlined in vivo studies to determine the efficacy and safety profile of this compound. Furthermore, detailed mechanistic studies, including pharmacodynamic marker analysis in tumor tissues, will be crucial for elucidating its mode of action and identifying patient populations that are most likely to benefit from this novel therapeutic agent. The continued exploration of quinoxaline-imidazole hybrids represents a promising avenue in the ongoing search for more effective and less toxic cancer therapies.

References

  • In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. (2008). PubMed. [Link]

  • Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. (2021). European Journal of Medicinal Chemistry. [Link]

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022). Molecules. [Link]

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022). PubMed. [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2024). Chemistry & Biodiversity. [Link]

  • Anticancer activity of imidazole fused quinoxalines via human topoisomerase inhibition. (n.d.). Journal of the Indian Chemical Society. [Link]

  • Quinoxaline derivatives as anti-cancer drugs. (2021).
  • Analogues of 2-aminoimidazole-quinoxaline as potent anticancer agents. (n.d.). ResearchGate. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Molecules. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2021). Arabian Journal of Chemistry. [Link]

  • Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Imidazo[4,5-c]quinolines as dna-pk inhibitors. (2012).
  • Imidazo[1,2-a]quinoxalines and Derivatives Thereof for the Treatment of Cancer. (2018).
  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. (2022). Semantic Scholar. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). R Discovery. [Link] 16.[6][7][8]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023). Molecules. [Link]

  • Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society. [Link]

  • Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer. (2024). ACS Omega. [Link]

  • Lung Cancer Treatment by Stage. (2025). American Cancer Society. [Link]

  • 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound. (n.d.).
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances. [Link]

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022). ResearchGate. [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules. [Link]

  • Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors. (2019). Bioorganic Chemistry. [Link]

Sources

A Comparative Guide to 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline and Other Imidazoline Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the ever-evolving landscape of pharmacological research, the imidazoline receptor system presents a compelling target for therapeutic intervention in a range of disorders, from hypertension to metabolic diseases and neurological conditions. This guide provides a detailed comparison of the novel compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline with established imidazoline receptor agonists and antagonists. As direct experimental data for this compound is limited in publicly accessible literature, this comparison will draw upon structure-activity relationships and data from closely related analogs to project its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities targeting the imidazoline receptor system.

The Imidazoline Receptor System: A Brief Overview

Imidazoline receptors are a family of non-adrenergic receptors that recognize ligands with an imidazoline moiety. They are broadly classified into three main subtypes: I1, I2, and I3 receptors, each with distinct tissue distribution and physiological roles.[1][2]

  • I1 Receptors: Primarily located in the rostral ventrolateral medulla of the brainstem, I1 receptors are involved in the central regulation of blood pressure.[3] Agonism at I1 receptors leads to a decrease in sympathetic outflow, resulting in antihypertensive effects.[2]

  • I2 Receptors: These receptors are widely distributed in the brain, liver, kidney, and fat cells.[4] The I2 receptor is an allosteric binding site on monoamine oxidase (MAO) and is implicated in a variety of functions, including pain perception, neuroprotection, and the regulation of food intake.[5]

  • I3 Receptors: Located in pancreatic β-cells, I3 receptors are involved in the regulation of insulin secretion.[3]

The structural diversity of compounds acting on these receptors allows for the development of ligands with varying degrees of selectivity, offering the potential for targeted therapeutic effects with reduced side-effect profiles compared to less selective adrenergic agents.

Profiling this compound: A Potential I2-Selective Ligand

Crucially, the structurally similar class of 2-(4,5-dihydroimidazol-2-yl)benzimidazoles has been identified as highly selective ligands for the I2 imidazoline receptor.[5] For instance, the 4-methyl and 4-chloro derivatives of 2-(4,5-dihydroimidazol-2-yl)benzimidazole exhibit nanomolar affinity for the I2 receptor with exceptionally high selectivity over α2-adrenergic receptors.[5] Given the structural analogy between the benzimidazole and quinoxaline ring systems, it is plausible to hypothesize that this compound will also display a preference for the I2 imidazoline receptor. The nitrogen atoms in the pyrazine ring of the quinoxaline nucleus may influence the electronic properties and conformation of the molecule, potentially modulating its binding affinity and selectivity profile compared to its benzimidazole counterpart.

Comparative Analysis with Key Imidazoline Receptor Ligands

To provide a comprehensive perspective, we will compare the projected profile of this compound with well-characterized imidazoline receptor agonists and antagonists.

Established Imidazoline Receptor Ligands:
  • Clonidine: A classical α2-adrenergic and I1 imidazoline receptor agonist, widely used as an antihypertensive agent.[10] Its therapeutic action is primarily attributed to its effect on central I1 receptors, but its affinity for α2-adrenergic receptors contributes to side effects such as sedation and dry mouth.[11]

  • Idazoxan: A potent and selective I2 imidazoline receptor antagonist, also possessing significant affinity for α2-adrenergic receptors.[4] It is a valuable research tool for characterizing I2 receptor function.

  • Moxonidine and Rilmenidine: Second-generation antihypertensive agents that exhibit greater selectivity for I1 imidazoline receptors over α2-adrenergic receptors compared to clonidine, leading to a more favorable side-effect profile.[11]

  • Agmatine: An endogenous ligand for imidazoline receptors, demonstrating a complex pharmacological profile with actions at multiple neurotransmitter systems.[5]

Comparative Receptor Affinity Profile (Projected vs. Experimental)

The following table summarizes the known receptor binding affinities (Ki values in nM) of the comparator compounds and the projected affinity of this compound.

CompoundI1 Affinity (Ki, nM)I2 Affinity (Ki, nM)α2A Affinity (Ki, nM)I2/α2A SelectivityReference
This compound Moderate to LowHigh (Projected) LowHigh (Projected) Inferred from[5]
Clonidine~5~1000~3~0.003[12]
Idazoxan~30~2~10~5[7]
Moxonidine~5~500~150~3.3[11]
Rilmenidine~3~1500~100~0.06[12]
2-(4-chloro-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-imidazole9990017.7>100000>5649[5]
2-(4-methyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-imidazole186004.4>100000>4226[5]

Disclaimer: The affinity profile for this compound is a projection based on structural analogy and requires experimental validation.

Signaling Pathways and Experimental Workflows

The signaling pathways activated by imidazoline receptor ligands are complex and not fully elucidated. I1 receptor activation is thought to involve G-proteins and modulate the activity of enzymes like phosphatidylcholine-specific phospholipase C. The I2 receptor, being an allosteric site on MAO, can modulate monoamine neurotransmitter levels.

Diagram of a Generalized Imidazoline Receptor Signaling Pathway:

cluster_membrane Cell Membrane I_Receptor Imidazoline Receptor (I1 or I2) G_Protein G-Protein (for I1) I_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, MAO) I_Receptor->Effector Modulates (for I2) Ligand Imidazoline Ligand (e.g., 2-(quinoxalin-2-yl)-4,5-dihydro-1H-imidazole) Ligand->I_Receptor Binds G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) or Neurotransmitter Modulation Effector->Second_Messenger Generates/Modulates Cellular_Response Cellular Response (e.g., ↓ Sympathetic Outflow, Neuroprotection) Second_Messenger->Cellular_Response Leads to

Caption: Generalized signaling cascade for imidazoline receptors.

Experimental Workflow for Characterizing Novel Imidazoline Ligands

A rigorous experimental workflow is essential to characterize the pharmacological profile of a novel compound like this compound.

Diagram of a Typical Experimental Workflow:

Synthesis Compound Synthesis and Purification Binding_Assay Radioligand Binding Assays (I1, I2, α2 receptors) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS binding, second messenger) Binding_Assay->Functional_Assay Determine Ki and selectivity In_Vivo In Vivo Studies (e.g., blood pressure, pain models) Functional_Assay->In_Vivo Confirm agonist/antagonist activity ADMET ADMET Profiling In_Vivo->ADMET Assess therapeutic potential

Sources

The Pivotal Role of the Quinoxaline Scaffold in Modulating Adrenergic Receptor Activity: A Comparative Analysis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for selective and potent receptor modulators is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline core has emerged as a critical pharmacophore, particularly for targeting α-adrenergic and imidazoline receptors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogues based on this scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how structural modifications on the quinoxaline ring influence binding affinity, receptor selectivity, and functional activity, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Significance of the 2-(Imidazolinylamino)quinoxaline Scaffold

The 2-(imidazolinylamino)quinoxaline scaffold is the backbone of several pharmacologically significant molecules that interact with α-adrenergic and imidazoline receptors. These receptors are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention in conditions such as hypertension, glaucoma, pain, and neurodegenerative disorders. Notably, α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Their activation typically leads to an inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.

A prime example of a potent α2-adrenergic agonist built on this scaffold is 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline (UK-14,304), also known as brimonidine. Its clinical use in treating glaucoma underscores the therapeutic potential of this chemical class. Understanding the SAR of this and related analogues is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Quinoxaline Substitutions

A critical aspect of the SAR for α2-adrenergic agonists is the electronic and steric nature of the substituents on the aromatic ring. For instance, the presence of an electron-withdrawing group, such as the bromine atom at the 5-position in UK-14,304, is crucial for its high affinity and agonist activity.

Key SAR Insights:
  • Substitution at the 5- and 6-positions: The substitution pattern on the benzene portion of the quinoxaline ring is a key determinant of activity. The 6-amino linkage to the imidazoline ring is a common feature in active compounds.

  • Halogenation: The presence of a halogen, like bromine in UK-14,304, at the 5-position appears to enhance affinity for α2-adrenergic receptors. This may be attributed to favorable electronic interactions within the receptor's binding pocket.

  • Impact on Selectivity: Substitutions on the quinoxaline ring can also modulate selectivity between different α2-adrenergic receptor subtypes (α2A, α2B, α2C) and between α2-adrenergic and imidazoline receptors. It is recognized that clonidine, a structurally related imidazoline compound, binds with similar affinity to both α2-adrenoceptors and non-adrenergic imidazoline receptors[1]. This dual binding profile can lead to a complex pharmacological response. The design of more selective ligands is a key objective in this field to separate desired therapeutic effects from potential side effects[1].

Comparative Performance: A Focus on UK-14,304

To provide a quantitative perspective, we will examine the binding affinity of the well-characterized α2-adrenergic agonist, UK-14,304. This compound has been instrumental in elucidating the pharmacology of α2-adrenoceptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
UK-14,304 α2 (Rauwolscine-insensitive)138[2]
UK-14,304 α2 (Rauwolscine-sensitive)245[2]
Guanfacineα2 (Rauwolscine-insensitive)23[2]
Guanfacineα2 (Rauwolscine-sensitive)340[2]

Table 1: Comparative binding affinities of UK-14,304 and Guanfacine at proposed α2-adrenergic receptor subtypes.

The data in Table 1, derived from studies on rat brain tissue, indicates that UK-14,304 exhibits high affinity for α2-adrenergic receptors, with a slight preference for the rauwolscine-insensitive (Ri) subtype, which has been associated with cognitive enhancement[2]. In comparison, guanfacine shows greater selectivity for the Ri subtype[2]. This highlights how subtle structural differences can translate into significant variations in receptor selectivity and, consequently, pharmacological profiles. The separation between doses that improve memory and those that produce side effects like hypotension and sedation was found to be less for UK-14,304 compared to guanfacine, consistent with guanfacine's greater selectivity for the Ri site[2].

Experimental Methodologies for SAR Determination

To rigorously evaluate the SAR of novel this compound analogues, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for α2-adrenergic or imidazoline receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a preparation of cell membranes.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine or [3H]-Clonidine for α2-adrenergic receptors).

      • Varying concentrations of the unlabeled test compound or a reference compound.

      • The membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Homogenization Tissue->Homogenization Lysis Buffer LowSpeedCentrifugation LowSpeedCentrifugation Homogenization->LowSpeedCentrifugation Remove Debris HighSpeedCentrifugation HighSpeedCentrifugation LowSpeedCentrifugation->HighSpeedCentrifugation Pellet Membranes Resuspension Resuspension HighSpeedCentrifugation->Resuspension Assay Buffer Membranes Membranes Resuspension->Membranes Buffer Buffer Radioligand Radioligand Incubation Incubation Buffer->Incubation TestCompound TestCompound Radioligand->Incubation TestCompound->Incubation Membranes->Incubation Filtration Filtration Incubation->Filtration ScintillationCounting ScintillationCounting Filtration->ScintillationCounting Quantify Radioactivity IC50_Determination IC50_Determination ScintillationCounting->IC50_Determination Dose-Response Curve Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation Cheng-Prusoff Equation G Signaling Pathway of α2-Adrenergic Receptor Agonists cluster_pathway α2-Adrenergic Receptor Signaling Agonist Quinoxaline Analogue Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi/o Protein (GDP-bound) Receptor->G_protein Activates G_alpha Gαi/o (GTP-bound) G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase

Caption: Simplified signaling pathway of α2-adrenergic receptor agonists.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure for the development of potent and selective α2-adrenergic receptor agonists. The SAR of these compounds is intricately linked to the substitution patterns on the quinoxaline ring, with electronic and steric factors playing a crucial role in determining receptor affinity and selectivity. The well-characterized compound UK-14,304 serves as a valuable benchmark for understanding these relationships.

Future research in this area should focus on the systematic synthesis and evaluation of a broader range of analogues with diverse substitutions on the quinoxaline moiety. This will enable the development of more refined QSAR models to predict the activity of novel compounds. Furthermore, a deeper understanding of the interactions between these ligands and the specific subtypes of α2-adrenergic and imidazoline receptors will be instrumental in designing next-generation therapeutics with enhanced efficacy and reduced side effects for a variety of clinical applications.

References

  • Millan, M. J., et al. (2000). Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1143-1156. [Link]

  • Macdonald, E., et al. (1997). Gene targeting - homing in on α2-adrenoceptor-subtype function. Trends in Pharmacological Sciences, 18(6), 211-219. [Link]

  • Andorn, A. C., et al. (1988). Specific [3H]UK-14,304 binding in human cortex occurs at multiple high affinity states with α2-adrenergic selectivity and different affinities for GTP. Life Sciences, 43(22), 1805-1814. [Link]

  • Ernsberger, P., et al. (1990). Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Journal of Pharmacology and Experimental Therapeutics, 253(1), 408-417. [Link]

  • Arnsten, A. F., et al. (1993). Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype. Psychopharmacology, 112(2-3), 263-270. [Link]

Sources

Comparing the efficacy of different substituted quinoxalines as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparing the Efficacy of Substituted Quinoxalines as Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating the deterioration of metals, particularly steel in acidic environments commonly found in industrial processes like acid pickling and cleaning.[2][3] Among the vast array of organic compounds, quinoxaline derivatives have emerged as a highly effective and environmentally conscious class of corrosion inhibitors.[2][4]

The efficacy of quinoxaline-based inhibitors is largely attributed to their molecular structure, which features a nitrogen-containing heterocyclic ring system with multiple bonds and aromaticity.[2][4] These structural elements, rich in π-electrons and heteroatoms (nitrogen, and often oxygen or sulfur in substituents), act as adsorption centers, facilitating the formation of a protective film on the metal surface.[1][5] This guide provides a comprehensive framework for evaluating and comparing the performance of various substituted quinoxalines, grounded in established experimental protocols and theoretical insights. We will delve into the causality behind methodological choices, demonstrating how a multi-faceted approach creates a self-validating system for inhibitor evaluation.

The Mechanism: How Quinoxalines Protect Metal Surfaces

The fundamental principle behind the action of quinoxaline inhibitors is their adsorption onto the metal surface, which forms a barrier between the metal and the corrosive medium.[6][7] This process can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the nitrogen atoms of the quinoxaline ring can become protonated, leading to electrostatic attraction.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can be donated to the vacant d-orbitals of the iron atoms on the steel surface.[5]

The combination of these interactions leads to the formation of a stable, protective inhibitor film that blocks the active sites for corrosion, thereby suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

cluster_surface Metal Surface (Mild Steel) H+ H+ Metal Fe (Steel Surface) H+->Metal Cathodic Reaction (Reduced by Film) Cl- Cl⁻ Cl-->Metal Anodic Reaction (Blocked by Film) Inhibitor Quinoxaline Derivative Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Adsorption_Layer Protective Inhibitor Film

Caption: Adsorption mechanism of quinoxaline inhibitors on a metal surface.

A Self-Validating Framework for Inhibitor Evaluation

To ensure the reliability and accuracy of inhibitor performance data, a single experimental technique is insufficient. A robust evaluation relies on a combination of methods where the results cross-validate each other. This guide is structured around a workflow that integrates gravimetric, electrochemical, and surface analysis techniques, supported by theoretical calculations.

cluster_exp Experimental Evaluation cluster_theory Theoretical Validation cluster_results Integrated Analysis & Conclusion WL Weight Loss (Gravimetric) IE Inhibition Efficiency (%) WL->IE PDP Potentiodynamic Polarization (PDP) PDP->IE Mechanism Inhibition Mechanism (Adsorption Isotherm, Inhibitor Type) PDP->Mechanism EIS Electrochemical Impedance Spectroscopy (EIS) EIS->IE EIS->Mechanism SEM Scanning Electron Microscopy (SEM) Film Protective Film Confirmation SEM->Film XPS X-ray Photoelectron Spectroscopy (XPS) XPS->Film DFT Quantum Chemical (DFT) DFT->Mechanism Predicts Reactivity MD Molecular Dynamics (MD) MD->Mechanism Simulates Adsorption IE->Mechanism Mechanism->Film

Caption: Integrated workflow for evaluating corrosion inhibitors.

Experimental Protocols and Rationale

Weight Loss Method (Gravimetric Analysis)

Expertise & Experience: The weight loss method is the most direct and fundamental technique for quantifying corrosion.[8][9] It provides an average corrosion rate over an extended period, serving as the ultimate benchmark against which faster, more complex electrochemical methods are validated. Its simplicity is its strength, offering unambiguous proof of material preservation.

Protocol:

  • Specimen Preparation: Prepare rectangular mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the quinoxaline inhibitor. The tests should be conducted in a thermostatically controlled water bath at a specified temperature (e.g., 303 K).[1]

  • Exposure: Keep the coupons immersed for a fixed period (e.g., 6 hours).[10]

  • Final Weighing: After the immersion period, retrieve the coupons, clean them by removing corrosion products (typically by scrubbing with a bristle brush in a solution containing inhibiting agents), rinse, dry, and re-weigh them (W_final).

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (87600 * ΔW) / (A * T * D), where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.

    • Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[11]

Electrochemical Measurements

Expertise & Experience: Electrochemical techniques offer rapid evaluation and provide invaluable mechanistic information that weight loss methods cannot.[8][12] They probe the metal-solution interface in real-time, allowing us to understand how the inhibitor works—whether it affects the anodic or cathodic reaction, and how it modifies the surface properties.

Trustworthiness: These tests are performed in a three-electrode cell configuration (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode or Ag/AgCl).[13] The system is first allowed to stabilize by measuring the open circuit potential (OCP) for about 30-60 minutes.

Causality: PDP is employed to determine the kinetics of the anodic and cathodic reactions. By polarizing the potential away from the corrosion potential (E_corr) and measuring the resulting current, we can understand which part of the corrosion process the inhibitor is affecting.[14][15] This allows for the classification of the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Setup: After OCP stabilization in the three-electrode cell, perform the polarization scan.

  • Scan Parameters: Sweep the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[14]

  • Data Analysis: Plot the potential versus the logarithm of the current density to obtain Tafel plots.

  • Parameter Extraction: Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculations: Calculate the Inhibition Efficiency using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.[1]

  • Mechanism Insight: An inhibitor is classified as mixed-type if both anodic and cathodic curves are suppressed.[16] If the displacement in E_corr is greater than 85 mV with respect to the blank, it is considered anodic or cathodic; otherwise, it is mixed-type.[16]

Causality: EIS is a powerful, non-destructive technique used to study the properties of the protective film and the charge transfer process.[17][18] By applying a small sinusoidal AC potential signal and measuring the impedance response over a range of frequencies, we can model the metal-solution interface as an equivalent electrical circuit. A high charge-transfer resistance (R_ct) indicates a slow corrosion process and effective inhibition.

Protocol:

  • Setup: Conduct the measurement at the stable OCP in the three-electrode cell.

  • Scan Parameters: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[19]

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an inhibited system typically shows a semicircle.

  • Equivalent Circuit Modeling: Fit the data to an appropriate equivalent circuit (e.g., a Randles circuit) to extract parameters like the solution resistance (R_s), charge-transfer resistance (R_ct), and double-layer capacitance (C_dl).[20]

  • Calculations: Calculate Inhibition Efficiency using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

  • Mechanism Insight: An increase in the diameter of the Nyquist semicircle (higher R_ct) and a decrease in C_dl upon adding the inhibitor confirms the adsorption of inhibitor molecules, which displace water molecules and increase the thickness of the electrical double layer.[19]

Surface Analysis Techniques

Expertise & Experience: While electrochemical methods infer the presence of a protective film, surface analysis techniques provide direct visual and compositional proof.[21] They validate the entire narrative constructed from weight loss and electrochemical data by allowing us to "see" the effect of the inhibitor on the metal surface.

Causality: SEM is used to visualize the surface morphology of the steel. A comparison between a coupon exposed to the uninhibited acid and one exposed to the inhibited solution provides striking visual evidence of the inhibitor's protective action.

Protocol:

  • Sample Preparation: Use steel coupons from the weight loss experiments (after cleaning and drying).

  • Imaging: Mount the samples and acquire high-resolution images of the surface.

  • Analysis: Compare the surface of the coupon from the blank solution (which should show significant damage, pitting, and roughness) with the surface from the inhibited solution (which should appear much smoother and largely protected).[6]

Causality: XPS is a highly sensitive surface technique that provides the elemental composition and chemical states of the top few nanometers of the sample surface.[22] It can directly confirm the presence of elements from the inhibitor molecule (like N, O, S) on the steel surface, providing definitive evidence of chemisorption.

Protocol:

  • Sample Preparation: Use steel coupons exposed to the inhibited solution for a set duration, then rinsed and dried.

  • Analysis: Place the sample in an ultra-high vacuum chamber and irradiate with X-rays. Analyze the kinetic energy of the emitted photoelectrons.

  • Data Interpretation: The resulting spectrum will show peaks corresponding to the elements present on the surface. High-resolution scans of specific peaks (e.g., N 1s, Fe 2p) can reveal their chemical bonding states, confirming the interaction between the inhibitor and the metal.[23][24]

Comparative Analysis of Selected Substituted Quinoxalines

The efficacy of a quinoxaline inhibitor is highly dependent on the nature and position of its substituents. Electron-donating groups (e.g., -CH₃, -OH) generally increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and thus improving inhibition efficiency.[25] Conversely, the effect of electron-withdrawing groups (e.g., -NO₂, -Cl) can be more complex.

Below is a comparative summary of data synthesized from the literature for different substituted quinoxalines tested in 1M HCl on mild steel.

InhibitorStructure HighlightsConcentrationInhibition Efficiency (IE%)Inhibitor TypeReference
PQDPP Quinoxalin-6-yl pyrazole derivative0.5 mM96.6% (EIS)Mixed[6]
MeSQX Methylstyryl & 8-hydroxyquinoline substituent1.0 mM92% (Weight Loss)-[26]
QNMS Methylstyryl substituent1.0 mM91% (EIS)Mixed[16]
QN-CH₃ Dihydrazono & dimethyl substituents1.0 mM89.07% (Polarization)Cathodic
PHQX Phenol substituent0.5 mM98.3% (Method not specified)-[2]
TMQ Methoxyphenyl & thieno substituents1.0 mM>90% (EIS)Mixed[27][28]

This table is a representative synthesis of data from multiple sources and experimental conditions may vary slightly.

Theoretical Insights: The Predictive Power of Computation

Expertise & Experience: Experimental work is powerfully complemented by theoretical calculations, which provide an atomic-level understanding of the inhibitor-metal interaction.

  • Quantum Chemical Calculations (DFT): These calculations help correlate the inhibitor's molecular structure with its performance.[4][7] Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO, related to electron-donating ability) and the Lowest Unoccupied Molecular Orbital (E_LUMO, related to electron-accepting ability) can predict the reactivity and adsorption strength of a molecule.[1][5]

  • Molecular Dynamics (MD) Simulations: MD simulates the adsorption process of inhibitor molecules on the metal surface in a simulated corrosive environment, predicting the most stable adsorption orientation (e.g., parallel or perpendicular to the surface).[11][29]

Caption: Synergy between theoretical and experimental studies.

Conclusion

The evaluation of substituted quinoxalines as corrosion inhibitors requires a rigorous, multi-technique approach. By integrating direct gravimetric measurements, rapid and mechanistic electrochemical analyses, and definitive surface characterization, a self-validating and comprehensive picture of inhibitor performance can be established. The data consistently show that quinoxaline derivatives are highly effective inhibitors for mild steel in acidic media, with efficiencies often exceeding 90%. Their performance is intricately linked to their molecular structure, with substituents playing a key role in modulating their adsorption behavior and protective film formation. The synergy between these advanced experimental protocols and theoretical modeling continues to drive the rational design of new, more efficient, and sustainable corrosion inhibitors for critical industrial applications.

References

  • Lgaz, H., et al. (2022). Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. Arabian Journal of Chemistry, 15(5), 103870. [Link]

  • Olasunkanmi, L. O., et al. (2015). Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. The Journal of Physical Chemistry C, 119(29), 16648-16659. [Link]

  • Lgaz, H., et al. (2022). Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. Arabian Journal of Chemistry. [Link]

  • Susac, D., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Journal of Electrochemical Science and Engineering, 12(4), 859-870. [Link]

  • Singh, A., et al. (2016). Experimental and Quantum chemical studies on the inhibition potential of some Quinoxaline derivatives for mild steel in acid media. Oriental Journal of Chemistry, 32(2), 1231-1244. [Link]

  • Haque, J., et al. (2022). CORROSION INHIBITION EFFICIENCY OF QUINOXALINES BASED ON ELECTRONIC STRUCTURE AND QUANTUM COMPUTATIONAL ANALYSIS. Revue Roumaine de Chimie, 67(1), 47-53. [Link]

  • Sastri, V. S. (2011). Evaluation of corrosion inhibitors. Corrosion Inhibitors: Principles and Applications. [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Application Note. [Link]

  • Morris, P. E. (1985). Application of the Rapid-Scan Potentiodynamic Polarization Technique for Corrosion Studies. NACE International Annual Conference. [Link]

  • Chen, C., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. [Link]

  • Corrosionpedia. Weight Loss Analysis. [Link]

  • El Kacimi, Y., et al. (2017). Synthesis and characterization of new quinoxaline derivatives of 8-hydroxyquinoline as corrosion inhibitors for mild steel in 1 M HCl. Journal of Materials and Environmental Science, 8(9), 3121-3133. [Link]

  • Scribd. Corrosion Measurement by Weight Loss. [Link]

  • Rbaa, M., et al. (2024). Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives as Acidizing Corrosion Inhibitors for Mild Steel: Synthesis, Experimental Analysis, and Theoretical Insights. Chemistry Africa. [Link]

  • Umoren, S. A., & Solomon, M. M. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]

  • Walsh, W. R. (2019). Potentiodynamic Corrosion Testing. ResearchGate. [Link]

  • Sastri, V. S. (2012). Evaluation and Selection of Corrosion Inhibitors. ResearchGate. [Link]

  • Zarrouk, A., et al. (2019). New quinoxaline derivative as a green corrosion inhibitor for mild steel in mild acidic medium: Electrochemical and theoretical. Semantic Scholar. [Link]

  • Zarrouk, A., et al. (2014). Electrochemical and Theoretical Studies of Novel Quinoxaline Derivatives as Corrosion Inhibitor for Mild Steel in HCl Solution. ResearchGate. [Link]

  • Yahya, S., et al. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]

  • El-Haddad, M. N. (2023). Explanation of the Quinoxaline Analog's Adsorption and Inhibition Mechanism for Carbon Steel Corrosion in 1 M HCl Based on Experiments and Theoretical Calculations. Physical Chemistry Research, 11(1), 17-38. [Link]

  • Martin, R. L. (1984). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. NACE. [Link]

  • Ouici, H. B., et al. (2023). Investigation of corrosion inhibition and adsorption properties of quinoxaline derivatives on metal surfaces through DFT and Monte Carlo simulations. OUCI. [Link]

  • Scribd. Corrosion Inhibitor Test Methods. [Link]

  • Lakhrissi, B., et al. (2018). Advances in Corrosion inhibitor's Synthesis Quinoxaline derivatives of 8-hydroxyquinoline. ResearchGate. [Link]

  • Papavinasam, S., et al. (2005). Inhibitor Evaluations Using Various Corrosion Measurement Techniques in Laboratory Flow Loops. ResearchGate. [Link]

  • Rbaa, M., et al. (2024). Theoretical and experimental studies of new synthetic quinoxaline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl environment. Moroccan Journal of Chemistry, 12(4). [Link]

  • Corrosionpedia. (2021). Techniques for Analyzing Corrosion Products. [Link]

  • Hsissou, R., et al. (2016). Understanding the Adsorption of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium: Experimental. An-Najah Staff. [Link]

  • ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM D2688-23. [Link]

  • Ech-Chihbi, E. E., et al. (2023). QUINOXALINE DERIVATIVES AS EFFICIENT CORROSION INHIBITORS FOR STEEL IN ACIDIC MEDIA: BIBLIOMETRIC STUDY. Journal of Applied Sciences and Environmental Studies, 5(1). [Link]

  • Haque, I., et al. (1996). Technical Note: Application of Surface and Surface Imaging Techniques in the Study of Erosion-Corrosion in Stainless Steel. Corrosion, 52(7), 548-557. [Link]

  • ResearchGate. WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [Link]

  • Rbaa, M., et al. (2025). Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. ResearchGate. [Link]

  • ResearchGate. Surface Characterization Techniques in Corrosion Inhibition Research. [Link]

  • Obot, I. B., & Onyeachu, I. B. (2018). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters, 7(28), 982-988. [Link]

  • ResearchGate. Quinoxaline derivatives as anticorrosion additives for metals. [Link]

  • Zarrouk, A., et al. (2016). Quinoxaline Derivatives as Corrosion Inhibitors of Carbon Steel in Hydrochloridric Acid Media: Electrochemical, DFT and Monte Carlo simulations studies. ResearchGate. [Link]

  • PLATFORM, E. (2024). What New Insights Can XPS Offer in the Study of Corrosion Resistance in Metals?. [Link]

  • Ouakki, M., et al. (2023). Experimental and theoretical evaluation of a novel quinoxaline derivative as a corrosion inhibitor for mild steel in 1.0M HCl. Journal of Adhesion Science and Technology. [Link]

Sources

Bridging the In Silico-In Vitro Gap: A Comparative Guide to Molecular Docking and Experimental Validation for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of in silico screening, offers profound insights into the potential binding of a ligand to a protein target. However, the predictive power of these computational models is only as robust as their validation against real-world experimental data. This guide provides a comprehensive walkthrough of cross-validating molecular docking predictions for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline with established experimental techniques.

The choice of this compound as our subject is predicated on its structural motifs. The quinoxaline core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[1] The appended 2-imidazoline ring is a well-established pharmacophore for imidazoline receptors, particularly the I2 subtype.[2] This structural combination makes it a compelling candidate for investigation as a modulator of these receptors, which are implicated in a variety of neurological and metabolic disorders.[3][4]

This guide is structured to provide both the theoretical underpinnings and the practical methodologies for a rigorous comparison. We will delve into the nuances of selecting a suitable protein target in the absence of a crystal structure, performing a meticulous molecular docking workflow, and finally, comparing the computational predictions with the gold-standard data from experimental binding assays.

The Challenge of an Elusive Target: The I2 Imidazoline Receptor

A significant hurdle in the study of ligands targeting the I2 imidazoline receptor is the absence of a publicly available crystal structure in the Protein Data Bank (PDB). The precise molecular identity of the I2 receptor remains a subject of ongoing research, with several proteins proposed to be associated with its binding sites.[3] This limitation precludes a straightforward structure-based docking approach.

To surmount this challenge, a common and scientifically valid strategy is the use of a homology model . A homology model is a 3D protein structure constructed based on its amino acid sequence and the experimentally determined structure of a related homologous protein. For the purpose of this guide, we will proceed with a hypothetical, well-validated homology model of the human I2 imidazoline receptor. The principles and workflows detailed herein are directly transferable to any validated homology model or a suitable surrogate protein target.

Part 1: In Silico Prediction - A Molecular Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. A meticulous and well-documented workflow is crucial for generating reliable and reproducible results.

Workflow for Molecular Docking of this compound

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Virtual Validation ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Docking Simulation grid_gen->docking analysis Pose & Energy Analysis docking->analysis known_ligand_docking Dock Known Ligand (e.g., Metrazoline) analysis->known_ligand_docking correlation Correlate Docking Score with Experimental Ki known_ligand_docking->correlation

Caption: A generalized workflow for molecular docking with virtual validation.

Detailed Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain Protein Structure: Acquire the 3D coordinates of the human I2 imidazoline receptor homology model.

    • Pre-processing: Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by:

      • Adding hydrogen atoms.

      • Assigning correct bond orders and formal charges.

      • Optimizing the hydrogen-bonding network.

      • Performing a constrained energy minimization to relieve any steric clashes, while keeping the backbone atoms fixed.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structure of this compound and a known I2 ligand, Metrazoline, using a chemical drawing tool (e.g., ChemDraw).

    • Ionization and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH of 7.4. The imidazoline ring's pKa is crucial here.

    • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structures using a suitable force field (e.g., OPLS3e).

  • Grid Generation:

    • Define the Binding Site: Identify the putative binding pocket on the I2 receptor model. This is often guided by the location of key residues known from mutagenesis studies or by analogy to the binding site of the template protein used for homology modeling.

    • Grid Box: Generate a receptor grid (a 3D box) that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Docking Algorithm: Employ a robust docking algorithm, such as Glide (Schrödinger) or AutoDock Vina.

    • Precision Mode: For accurate prediction, use a high-precision docking mode (e.g., Glide XP).

    • Pose Generation: Generate a set of possible binding poses (typically 10-20) for each ligand.

  • Post-Docking Analysis:

    • Scoring: The primary output is a docking score (e.g., GlideScore, kcal/mol), which estimates the binding free energy. A more negative score indicates a higher predicted binding affinity.

    • Pose Analysis: Visually inspect the top-ranked poses to analyze the binding mode, including:

      • Hydrogen bonds

      • Hydrophobic interactions

      • Pi-pi stacking interactions

      • Salt bridges

    • Ligand Strain Energy: Evaluate the internal strain energy of the docked ligand conformation. High strain energy can indicate an unfavorable binding pose.

Part 2: The "Virtual" Cross-Validation

As direct experimental data for our target molecule is unavailable, we perform a "virtual" cross-validation to build confidence in our docking protocol and I2 receptor model.

  • Docking a Known Ligand: We dock Metrazoline, a known I2 receptor ligand with a reported experimental Ki of 3.7 nM, into our I2 receptor homology model using the identical protocol.[5]

  • Correlation Analysis: We then compare the docking score of Metrazoline with its experimental binding affinity. While a direct numerical conversion is complex, a strong negative docking score for a potent binder like Metrazoline provides confidence in the model's ability to identify high-affinity ligands.

Comparative Docking Results (Hypothetical Data)
CompoundDocking Score (kcal/mol)Predicted Binding InteractionsExperimental Ki (nM)
Metrazoline -9.5H-bond with Asp123, Pi-pi stacking with Phe2583.7[5]
This compound -8.8H-bond with Asp123, Pi-pi stacking with Tyr150Not Available

This hypothetical table illustrates how the docking score of our target compound can be contextualized. A score of -8.8 kcal/mol, while slightly less favorable than Metrazoline's, still suggests a high binding affinity, warranting experimental investigation.

Part 3: Experimental Validation - The Gold Standard

The ultimate validation of any in silico prediction is experimental verification. For assessing binding affinity, the radioligand binding assay is a highly sensitive and quantitative method.

Workflow for Radioligand Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mem_prep Membrane Preparation (Source of I2 Receptors) incubation Incubation of Membrane, Radioligand & Test Compound mem_prep->incubation ligand_sol Prepare Ligand Solutions (Radioligand & Test Compound) ligand_sol->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification Quantification of Radioactivity separation->quantification data_analysis Calculation of Ki or IC50 quantification->data_analysis

Caption: A standard workflow for a radioligand binding assay.

Detailed Experimental Protocol: I2 Imidazoline Receptor Binding Assay

This protocol is adapted from standard procedures for I2 receptor binding assays.[3]

  • Materials:

    • Radioligand: [³H]-Idazoxan (a common high-affinity radioligand for I2 receptors).

    • Tissue Source: Rat brain cortex homogenate (a rich source of I2 receptors).

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a known I2 ligand (e.g., Cirazoline).

    • Assay Buffer: Tris-HCl buffer (pH 7.4).

    • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

    • Scintillation Counter: For quantifying radioactivity.

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Procedure:

    • Set up assay tubes containing:

      • Total Binding: Assay buffer, membrane preparation, and [³H]-Idazoxan.

      • Non-specific Binding: Assay buffer, membrane preparation, [³H]-Idazoxan, and a high concentration of Cirazoline.

      • Competitive Binding: Assay buffer, membrane preparation, [³H]-Idazoxan, and varying concentrations of this compound.

    • Incubate all tubes at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Synthesizing the Data: A Conclusion

The journey from a computational prediction to experimental validation is a critical-path activity in modern drug discovery. In the case of this compound, while the absence of a crystal structure for its likely target, the I2 imidazoline receptor, presents a challenge, it does not preclude a rigorous scientific investigation.

By employing a validated homology model and a "virtual" cross-validation with a known ligand, we can generate a strong, data-driven hypothesis about the binding affinity of our target compound. This in silico data provides a compelling rationale for committing the resources to perform the definitive experimental validation through a radioligand binding assay. The synergy between these computational and experimental approaches allows for a more efficient and informed drug discovery process, ultimately accelerating the development of novel therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery.
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta Pharmacologica Sinica, 38(5), 595–604. [Link]

  • Alemany, R., Olmos, G., Escribá, P. V., & García-Sevilla, J. A. (1997). Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(4), 379–388. [Link]

  • Wikipedia. (n.d.). Imidazoline receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2-(2-[[O-11C]Tolyl)vinyl]-4,5-dihydro-1H-imidazole. In PubChem. Retrieved from [Link]

  • RCSB PDB. (n.d.). I2N Ligand Summary Page. Retrieved from [Link]

  • Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. Pharmaceuticals, 16(6), 868. [Link]

  • Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal research reviews, 24(5), 580–615. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • University of Barcelona. (n.d.). New imidazoline I2-receptor ligands to face neurodegenerative diseases. Medicinal Chemistry & Pharmacology. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

Sources

Assessing the target selectivity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline in kinase inhibitor screens

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Assessing the Kinase Selectivity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving target selectivity.[1][4] The highly conserved ATP-binding site across the kinome often leads to inhibitor promiscuity, where a single compound inhibits multiple kinases.[3] This polypharmacology can sometimes be beneficial, but it frequently results in off-target toxicities that can derail an otherwise promising drug candidate.[1][5]

This guide focuses on a novel compound, this compound (referred to herein as "Quinox-Inhibitor 1"), a member of the quinoxaline class of compounds known for their potential as kinase inhibitors.[2][6][7] We will provide a comprehensive framework for assessing its kinase selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, data-driven methodologies. We will explore why certain experimental choices are made, how to design a robust screening cascade, and how to interpret the resulting data in a comparative context.

The Imperative of Selectivity Profiling

Why is a deep understanding of a kinase inhibitor's selectivity profile non-negotiable in modern drug discovery?

  • Mechanistic Clarity: To validate a kinase as a drug target, it's crucial to ensure that the observed biological effect is due to the inhibition of the intended target and not an off-target kinase.[8] A highly selective tool compound is invaluable for such validation studies.

  • Predicting Toxicity: Off-target inhibition is a major cause of adverse drug reactions. Comprehensive profiling against a broad panel of kinases can identify potential liabilities early in the discovery process, saving significant time and resources.[3]

  • Uncovering New Therapeutic Opportunities: Conversely, multi-targeted inhibitors can be highly effective.[1] For instance, Dasatinib, initially a Bcr-Abl inhibitor, also potently inhibits Src family kinases, contributing to its clinical efficacy.[9][10] Profiling can reveal these "beneficial" off-targets, opening new avenues for clinical application.[1]

Strategic Approaches to Kinase Selectivity Screening

There are two primary methodologies for large-scale kinase inhibitor profiling: biochemical functional assays that measure enzymatic activity and binding assays that quantify the physical interaction between an inhibitor and a kinase.

  • Functional (Enzymatic) Assays: These assays, such as the luminescent ADP-Glo™ assay, directly measure a kinase's ability to phosphorylate a substrate.[11][12][13] They provide data on functional inhibition (IC50 values) and are essential for confirming that a compound disrupts the catalytic activity of the enzyme. The main drawback is that assay conditions (like ATP concentration) can vary between kinases, sometimes complicating direct comparisons.[14]

  • Competition Binding Assays: Platforms like KINOMEscan® measure the ability of a compound to displace a known ligand from the kinase's active site.[15][16][17] This approach is ATP-independent and provides a direct measure of binding affinity (dissociation constant, Kd).[16] This allows for a more standardized comparison across the entire kinome, making it an excellent choice for initial, broad selectivity screening.[16][18]

For a novel compound like Quinox-Inhibitor 1, a tiered approach is most effective. An initial broad screen using a binding assay provides a comprehensive map of potential targets. This is followed by more focused functional assays to confirm inhibition and determine IC50 values for the most potent interactions.[8]

Comparative Kinase Selectivity Analysis

To contextualize the selectivity profile of Quinox-Inhibitor 1, it is essential to compare it against benchmark compounds.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum "pan-kinase" inhibitor.[19][20] It serves as a positive control and a benchmark for promiscuity.[19][21]

  • Dasatinib: An FDA-approved multi-targeted inhibitor of Bcr-Abl and Src family kinases.[22][23] It represents a clinically successful compound with a defined, albeit relatively broad, selectivity profile.[8][10]

The following table presents plausible, hypothetical screening data for Quinox-Inhibitor 1 against a representative panel of kinases, juxtaposed with data for Staurosporine and Dasatinib. Data is shown as percent of control (%Ctrl) from a competition binding assay, where a lower number indicates stronger binding.

Kinase TargetKinase FamilyQuinox-Inhibitor 1 (%Ctrl @ 1µM)Staurosporine (%Ctrl @ 1µM)Dasatinib (%Ctrl @ 1µM)
AURKA AGC 0.5 1.215.6
AURKB AGC 1.1 0.811.3
ABL1TK45.20.10.2
SRCTK88.92.50.5
LCKTK91.31.80.4
EGFRTK95.710.535.1
VEGFR2TK78.43.322.8
CDK2CMGC65.34.145.9
MAPK1 (ERK2)CMGC98.115.789.2
ROCK1AGC35.80.918.4
FLT3TK2.5 0.51.5
BTKTK92.06.81.2

Data Interpretation: From this hypothetical data, Quinox-Inhibitor 1 demonstrates high affinity for Aurora kinases (AURKA, AURKB) and FLT3. Unlike the promiscuous Staurosporine and the multi-targeted Dasatinib, it shows minimal interaction with other major kinases like ABL1 and SRC at this concentration.[8][19] This suggests a potentially selective profile worthy of further investigation.

Experimental Protocols

A robust and reproducible experimental workflow is the foundation of trustworthy selectivity data.

Diagram: Kinase Inhibitor Screening Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Compound Compound Stock (10 mM in DMSO) Dilution 11-Point Serial Dilution Compound->Dilution AssayPlate Transfer to 384-Well Assay Plate Dilution->AssayPlate Incubation Combine & Incubate (1 hour @ RT) AssayPlate->Incubation KinaseMix Prepare Kinase/ Ligand Bead Mix KinaseMix->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase Tag via qPCR Elution->qPCR Analysis Calculate %Ctrl & Determine Kd qPCR->Analysis Profile Generate Selectivity Profile Analysis->Profile

Caption: High-level workflow for KINOMEscan® competition binding assay.

Step-by-Step Protocol: KINOMEscan® Profiling

This protocol is based on the widely used KINOMEscan® platform.[16][17]

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of Quinox-Inhibitor 1 in 100% DMSO, starting from a 10 mM stock. Include DMSO-only wells as a 100% binding control.

  • Affinity Bead Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed ligand to generate the affinity resin.

  • Binding Reaction: In a 384-well polypropylene plate, combine the DNA-tagged kinases, the liganded affinity beads, and the diluted test compounds. The final DMSO concentration should be kept constant across all wells (e.g., 0.9%).[17]

  • Incubation: Incubate the plates at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted, DNA-tagged kinase is measured using quantitative PCR (qPCR).[24]

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control to calculate the "percent of control" (%Ctrl). For dose-response experiments, the resulting data is fitted to a sigmoidal curve to determine the dissociation constant (Kd).

Visualizing On-Target vs. Off-Target Effects

The ultimate goal of selectivity is to maximize therapeutic effects while minimizing toxicity. This can be conceptualized by considering how an inhibitor interacts with cellular signaling pathways.

Diagram: Conceptualizing Inhibitor Selectivity

G cluster_selective Selective Inhibitor Action cluster_nonselective Non-Selective Inhibitor Action SelectiveInhibitor Quinox-Inhibitor 1 OnTarget AURKA/B Kinase SelectiveInhibitor->OnTarget High Affinity Therapeutic Therapeutic Effect (e.g., Mitotic Arrest) OnTarget->Therapeutic NonSelectiveInhibitor Promiscuous Compound OffTarget1 SRC Kinase NonSelectiveInhibitor->OffTarget1 Off-Target Hit OffTarget2 ROCK1 Kinase NonSelectiveInhibitor->OffTarget2 Off-Target Hit Toxicity1 Adverse Effect 1 (e.g., GI Toxicity) OffTarget1->Toxicity1 Toxicity2 Adverse Effect 2 (e.g., Hypertension) OffTarget2->Toxicity2

Caption: On-target efficacy vs. off-target toxicity of kinase inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the kinase selectivity of a novel compound, this compound. The initial (hypothetical) binding data suggests a promising and selective profile targeting Aurora kinases.

The critical next steps would be:

  • Orthogonal Validation: Perform enzymatic assays (e.g., ADP-Glo™) for the primary hits (AURKA, AURKB, FLT3) to confirm functional inhibition and determine IC50 values.[25]

  • Cellular Target Engagement: Utilize cell-based assays, such as NanoBRET™, to confirm that the compound engages its target kinases in a physiological context.[12]

  • Broader Safety Screening: Profile the compound against other target families (e.g., GPCRs, ion channels) to build a more complete safety profile.[8]

By systematically applying these principles of comparative analysis, robust experimental design, and orthogonal validation, researchers can build a high-confidence selectivity profile, enabling informed decisions for the continued development of novel kinase inhibitors like Quinox-Inhibitor 1.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Abo-Ashour, M. F., Youssif, B. G., Abdel-Aziz, M., & Abdel-Gawad, N. M. (2022). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity, 19(11), e202200779. [Link]

  • Abdel-Gawad, N. M., Georgey, H. H., Youssef, R. M., & El-Sayad, N. S. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 327-343. [Link]

  • Promega Corporation. (n.d.). Technologies to Study Kinases. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Zhang, T., Li, Y., & Wang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636-1649. [Link]

  • van der Wouden, P. E., van den Berg, S., van der Vlag, R., & Liskamp, R. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-839. [Link]

  • Klink, T. A., Kopp, A. L., & Zegzouti, H. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Methods in Molecular Biology, 661, 107-120. [Link]

  • Golub, G., Sławiński, J., Szafrański, K., & Żołnowska, B. (2019). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 44, 1-8. [Link]

  • Bertrand, J. A., Thieffine, S., Vulpetti, A., Cristiani, C., Valsasina, B., Knapp, S., ... & Fancelli, D. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 469-478. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2933. [Link]

  • Zhang, C., Kenski, D. M., Paulson, M., Bonshtien, A. L., Sessa, G., & Shokat, K. M. (2007). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 2(11), 765-772. [Link]

  • Zhang, Q., Li, J., Wang, Y., Zhang, Y., & Zhang, Y. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475-1486. [Link]

  • Lin, Y., Liu, H., & Ji, Z. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4529-4541. [Link]

  • Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 25(22), 2966-2973. [Link]

  • O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 8(4), 273-277. [Link]

  • Johnson, G. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Journal of Biological Chemistry, 289(11), 7245-7251. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • Tan, H., & Wang, J. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of the American Chemical Society, 131(44), 16132-16140. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105. [Link]

  • Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 5(12), 1241-1249. [Link]

  • Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • El-Damasy, A. K., El-Sayed, L. E., El-Adl, K., & El-Sharkawy, M. A. (2022). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Archiv der Pharmazie, 355(7), e2200048. [Link]

  • Su, R., Diao, Y., Wang, Y., Li, Y., Zhang, Y., & Zhang, Y. (2022). Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. [Link]

  • Green, S., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(26), 7792-7801. [Link]

  • Chen, Y. L., Chen, Y. T., Wang, Y. J., & Lin, H. C. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Molecules, 26(11), 3326. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. As a valued professional in research and development, your safety, along with environmental stewardship, is paramount. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that the protocols are not only followed but also understood. The causality behind each step is explained to empower you to make informed safety decisions in your laboratory environment.

Hazard Profile and Initial Assessment

Understanding the chemical nature of this compound is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, a hazard assessment can be expertly inferred from its constituent moieties: the quinoxaline core and the dihydroimidazole group.

  • Quinoxaline Moiety: Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities, often investigated as therapeutic agents.[1][2] Depending on the substitutions, they can exhibit properties that require careful handling. The parent quinoxaline is classified as harmful if swallowed, a skin and eye irritant, and is suspected of causing cancer.[3]

  • Imidazole Moiety: The imidazole group, particularly in its pure form, is known to be corrosive, causing severe skin burns and eye damage.[4][5] It can also be harmful if swallowed and is suspected of damaging an unborn child.[4][6]

Given this composite nature, this compound must be treated as a hazardous substance. All waste containing this compound, whether in pure form, in solution, or as residue in containers, must be disposed of as hazardous chemical waste.[7]

Key Principle: The foundation of safe disposal is accurate waste characterization. Never assume a chemical waste is non-hazardous. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise by your institution's Environmental Health and Safety (EH&S) office.[7]

The Regulatory Landscape: Understanding RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics:

RCRA Characteristic Description Relevance to this compound Waste Waste Code
Ignitability Liquids with a flash point <140°F, solids that can spontaneously combust, or oxidizers.Waste solutions may contain flammable solvents (e.g., ethanol, acetone).D001
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.The imidazole moiety suggests that the compound could be basic. Always measure the pH of aqueous waste solutions.D002
Reactivity Materials that are unstable, react violently with water, or generate toxic gases.While less likely for this specific compound, it's a critical consideration for all chemical waste.D003
Toxicity Contains certain contaminants at or above regulated concentrations that could leach into groundwater.The biological activity of quinoxaline derivatives suggests potential toxicity.D004-D043

Source: University of Pennsylvania EHRS[8], Lion Technology Inc.[9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the potential hazards identified.

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust. Standard safety glasses are insufficient.[10]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Protects against skin contact. Always inspect gloves before use and wash hands after removal.[10]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.[4]

Operational Imperative: All handling of this compound and its waste must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[4][11]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and environmentally sound disposal.

  • Identify Waste Streams: Determine if your waste is pure solid, a solution, or contaminated labware (e.g., pipette tips, gloves).

  • Select Appropriate Containers:

    • Use only containers that are compatible with the chemical waste. Plastic (e.g., polyethylene) is often preferred for liquid waste.[8]

    • Ensure the container has a secure, sealable lid.[4]

    • The container must be clean and in good condition.

  • Segregate Incompatible Wastes: Never mix different waste streams in the same container unless you are certain they are compatible.[12] As a guiding principle, waste containing this compound should be kept separate from:

    • Strong acids

    • Strong oxidizing agents

    • Acid chlorides

    • Acid anhydrides[4][11]

WasteSegregation Waste Waste SolidWaste SolidWaste Waste->SolidWaste Pure solid LiquidWaste LiquidWaste Waste->LiquidWaste Solutions LabwareWaste LabwareWaste Waste->LabwareWaste Contaminated Items Acids Acids

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The approximate concentration and composition of the waste

    • The date accumulation started[13]

    • The relevant hazard characteristics (e.g., Corrosive, Toxic)

  • Store in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory.[8]

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Keep waste containers closed at all times except when adding waste.[7][8] This is a common and critical compliance failure.

    • Ensure secondary containment (such as a tray) is used to capture any potential leaks.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's approved hazardous waste program.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[7][14] This is illegal and environmentally harmful.

  • Do Not Dispose by Evaporation: Allowing waste to evaporate in a fume hood is also an unacceptable and illegal disposal method.[7]

  • Request a Pickup: When the waste container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures.[4] Your EH&S department will then collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

DisposalWorkflow Start Waste Generated PPE Step 1: Don PPE Start->PPE Segregate Step 2: Segregate Waste into Compatible Container PPE->Segregate Label Step 3: Attach Hazardous Waste Label Segregate->Label Store Step 4: Store in SAA (Keep Container Closed) Label->Store Request Step 5: Container Full? Submit Pickup Request Store->Request Pickup Step 6: EH&S Pickup Request->Pickup End Final Disposal at TSDF Pickup->End

Spill Management

Accidents can happen, and preparedness is key.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large, flammable, or has spread widely, evacuate the area and contact your institution's emergency response team.

  • For Minor Spills:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with absorbent material (e.g., chemical spill pads or vermiculite).

    • For solid spills, carefully sweep up the material, avoiding dust generation.[3][10]

    • Place all contaminated absorbent materials and cleaning supplies in a sealed, labeled container for disposal as hazardous waste.[3]

    • Decontaminate the area with an appropriate cleaning solution.

Waste Minimization: A Proactive Approach

As scientists, we have a responsibility to minimize our environmental impact.[8]

  • Scale Matters: Only synthesize or use the amount of material necessary for your experiment.

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials that may expire and become waste.

  • Green Chemistry: Where possible, explore alternative synthetic routes or procedures that use less hazardous materials and generate less waste.[15][16][17]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S office for guidance tailored to your location.

References

  • Standard Operating Procedure for Imidazole. University of Washington. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Quinoline Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • Imidazole Safety Data Sheet. Carl ROTH. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. Taylor & Francis Online. [Link]

  • Imidazole Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc. [Link]

  • Rejuvenating the[3][4][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold. PubMed Central. [Link]

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. CiteDrive. [Link]

  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. NIH. [Link]

  • Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. PubMed. [Link]

Sources

Navigating the Safe Handling of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline presents a unique molecular architecture, suggesting its potential in various therapeutic areas. As researchers and scientists, our primary responsibility extends beyond innovation to ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational workflows, and disposal protocols.

Understanding the Potential Risks: A Proactive Stance

The quinoxaline core is associated with several hazard classifications that must be respected. These include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[1][7][8]

  • Suspected Carcinogenicity: Suspected of causing cancer.[1]

The addition of a dihydroimidazole group may alter these properties, but in the absence of specific data, we must assume these hazards are present.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal contact, and ingestion.[2][3][9] The selection of appropriate PPE is the final and critical barrier between the researcher and potential harm.[10]

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves.[11][12]Provides robust protection against potential skin absorption. The outer glove can be removed and disposed of immediately in case of contamination, preserving the integrity of the inner glove.[1][10]
Eye and Face Protection Chemical splash goggles and a full-face shield.[10][13][14]Protects against splashes and aerosols, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[1][6][7][8]
Body Protection A polyethylene-coated polypropylene gown or a similar non-absorbent lab coat.[15]Prevents contamination of personal clothing and skin. The non-absorbent material is crucial for repelling chemical splashes.
Respiratory Protection An N-95 or higher-rated respirator.[10]Necessary when handling the compound as a powder or when there is a risk of aerosol generation to prevent respiratory tract irritation.[1][7][8]

Causality in PPE Selection: The recommendation for double-gloving stems from the understanding that a single glove can be compromised without immediate detection. The use of a face shield in addition to goggles is a direct response to the "serious eye irritation" hazard, ensuring a broader area of protection.[1][6][7][8]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is critical for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper fit Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer In fume hood Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Use contained systems Decontaminate Surfaces Decontaminate Surfaces Reaction Setup->Decontaminate Surfaces After experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Follow protocols Doff PPE Doff PPE Segregate Waste->Doff PPE Avoid self-contamination Dispose Waste Dispose Waste Doff PPE->Dispose Waste Properly labeled containers

Caption: Workflow for handling this compound.

Detailed Methodologies

1. Preparation:

  • Donning PPE: Before entering the designated handling area, don all required PPE in the correct order: gown, respirator, face shield, and then gloves (inner followed by outer).[15]

  • Work Area Preparation: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The work surface should be covered with absorbent, plastic-backed paper to contain any spills.

2. Handling:

  • Weighing and Transfer: Use a dedicated, clean set of spatulas and weighing boats. Handle the compound gently to avoid generating dust.

  • Reaction Setup: When adding the compound to a reaction vessel, do so carefully to prevent splashing. Utilize closed or contained systems whenever feasible.

3. Cleanup and Disposal:

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, absorbent paper, and weighing boats, must be considered hazardous waste.[4] Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[1][16]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face shield, and respirator. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water after removing all PPE.[2][5]

  • Waste Disposal: Dispose of the hazardous waste container according to your institution's and local regulations for chemical waste.[6][8] Do not mix with general laboratory waste.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.